3,5-Dimethylphenylacetonitrile
Description
The exact mass of the compound (3,5-Dimethylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKNQSVBFEUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192351 | |
| Record name | (3,5-Dimethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39101-54-7 | |
| Record name | 3,5-Dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39101-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039101547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dimethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,5-Dimethylphenylacetonitrile CAS 39101-54-7
An In-Depth Technical Guide to 3,5-Dimethylphenylacetonitrile (CAS 39101-54-7)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 39101-54-7), a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document delves into its physicochemical properties, spectroscopic profile, detailed synthesis protocols with mechanistic insights, and modern analytical methodologies. Furthermore, it explores its synthetic utility, particularly its role as a key building block and its application in the context of pharmaceutical quality control, such as for the drug Anastrozole[1]. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to ensure scientific integrity and practical applicability.
Introduction to a Versatile Synthetic Intermediate
This compound, also known as 3,5-dimethylbenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecular architectures[2][3]. Its structure, featuring a phenyl ring substituted with two methyl groups and a cyanomethyl group, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The nitrile functionality is particularly versatile, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloadditions, making it a cornerstone for generating diverse chemical scaffolds.
Its significance is notably highlighted in the pharmaceutical industry, where it is used in analytical method development and as a reference standard for quality control during the production of active pharmaceutical ingredients (APIs) like Anastrozole[1]. Understanding the synthesis, properties, and handling of this compound is therefore critical for scientists engaged in medicinal chemistry and process development.
Physicochemical Properties and Spectroscopic Profile
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 39101-54-7 | [2][4] |
| Molecular Formula | C₁₀H₁₁N | [5] |
| Molecular Weight | 145.20 g/mol | [5] |
| IUPAC Name | 2-(3,5-dimethylphenyl)acetonitrile | [4] |
| Synonyms | 3,5-Dimethylbenzyl cyanide, 3,5-Xylylacetonitrile | [1] |
| Appearance | Solid | [2] |
| Melting Point | 41-44 °C | [2] |
| Boiling Point | 128-132 °C @ 15 torr; 170 °C @ 20 mm | [2][6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2240-2260 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a singlet for the two protons of the methylene (-CH₂-) group.
-
¹³C NMR: The spectrum will show distinct signals for the nitrile carbon (around 118 ppm), the methylene carbon, the four unique aromatic carbons, and the methyl carbons.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 145. Key fragmentation patterns would likely involve the loss of the cyano group or cleavage at the benzylic position.
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing this compound is through the nucleophilic substitution of a 3,5-dimethylbenzyl halide with a cyanide salt[7]. This reaction proceeds via a classic Sₙ2 mechanism, where the cyanide ion acts as the nucleophile.
Causality in Protocol Design: The choice of 3,5-dimethylbenzyl chloride or bromide as the starting material is based on its commercial availability and reactivity. Sodium cyanide is a cost-effective and potent source of the cyanide nucleophile[8]. The solvent system, typically a mixture of a polar protic solvent like ethanol and water, is crucial for dissolving both the organic substrate and the inorganic cyanide salt, thereby facilitating the reaction[8]. A phase-transfer catalyst can be employed to enhance reaction rates in biphasic systems[9].
Detailed Synthesis Protocol: Cyanation of 3,5-Dimethylbenzyl Chloride
Objective: To synthesize this compound via an Sₙ2 reaction.
Materials:
-
3,5-Dimethylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water. Extreme caution is required when handling cyanides.
-
Addition of Substrate: To the stirred cyanide solution, add a solution of 3,5-dimethylbenzyl chloride dissolved in 95% ethanol. The addition should be done portion-wise to control any initial exotherm.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and an organic extraction solvent (e.g., diethyl ether).
-
Layer Separation: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine[10].
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl alcohol to yield the pure this compound[10].
Analytical Methodologies
To ensure the purity and identity of synthesized this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a preferred technique for assessing purity due to its high resolution and sensitivity.
Protocol for Purity Analysis by Reverse-Phase HPLC
Objective: To determine the purity of a this compound sample.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1)[11].
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water[11]. For Mass Spectrometry compatibility, 0.1% formic acid can be added to both solvents. Otherwise, 0.1% phosphoric acid can be used[11]. A typical starting condition could be 60:40 MeCN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.
-
Analysis: Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Synthetic Utility and Applications in Drug Development
The true value of this compound lies in its application as a versatile intermediate. The nitrile group can be readily transformed into other functional groups, providing access to a wide array of derivatives.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile yields 3,5-dimethylphenylacetic acid, a precursor for anti-inflammatory agents and other pharmaceuticals.
-
Reduction: Reduction of the nitrile, for example with LiAlH₄ or catalytic hydrogenation, produces 2-(3,5-dimethylphenyl)ethanamine, a key building block for synthesizing biologically active compounds.
-
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of ketones, further expanding its synthetic potential.
In the context of drug development, this compound is particularly relevant as an impurity and reference standard in the synthesis of Anastrozole [1]. Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. The precise control and monitoring of intermediates and potential impurities like this compound are mandated by regulatory guidelines to ensure the safety and efficacy of the final drug product[1].
Safety, Handling, and Storage
DANGER: this compound is a highly toxic substance and must be handled with extreme care.
-
Hazard Identification: The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled[4]. It may cause skin and serious eye irritation. Effects from contact or inhalation may be delayed[6].
-
Personal Protective Equipment (PPE):
-
Respiratory: A positive pressure self-contained breathing apparatus (SCBA) or a full facepiece respirator approved under appropriate government standards is mandatory[6][12].
-
Eye Protection: Use chemical safety goggles and a face shield[12].
-
Body Protection: Wear impervious protective clothing to prevent any skin contact[6][12].
-
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood or a closed system[12]. Avoid generating dust or aerosols. Wash hands and face thoroughly after handling.
-
First Aid Measures:
-
Inhalation: Immediately remove the person to fresh air and call a poison center or doctor[6]. If breathing is difficult, administer oxygen[6].
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 20 minutes and call a poison center or doctor[6][12].
-
Eye Contact: Immediately flush eyes with running water for at least 20 minutes[6].
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[12].
-
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place[12]. The storage area should be locked up and accessible only to authorized personnel[12]. Store away from incompatible materials such as oxidizing agents[12].
Conclusion
This compound is a chemical of significant utility, bridging basic organic synthesis with critical applications in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an important intermediate for researchers. However, its high toxicity necessitates a thorough understanding of and strict adherence to safety protocols. This guide provides the foundational knowledge and practical procedures required to handle, synthesize, and analyze this compound effectively and safely, empowering scientists in their research and development endeavors.
References
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- Organic Syntheses. (n.d.). diphenylacetonitrile.
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- Organic Syntheses. (n.d.). Benzyl Cyanide.
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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- Royal Society of Chemistry. (n.d.). Simple and practical method of cyanation reaction of benzyl cholides and trimethylsilyl cyanide.
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2-(3,5-Dimethylphenyl)acetonitrile molecular weight
An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)acetonitrile for Advanced Research and Pharmaceutical Development
Introduction
2-(3,5-Dimethylphenyl)acetonitrile, also known by synonyms such as 3,5-Dimethylbenzyl cyanide, is an aromatic nitrile compound that serves as a crucial building block in organic synthesis.[1] With a molecular formula of C10H11N and a molecular weight of approximately 145.20 g/mol , this compound is a solid at room temperature and finds significant application in the development of complex chemical entities.[2][3][4] Its utility is particularly pronounced in the pharmaceutical sector, where the nitrile functional group offers versatile reactivity for constructing more elaborate molecular architectures.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-(3,5-Dimethylphenyl)acetonitrile. It delves into its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and key applications, with a focus on its emerging role in medicinal chemistry. Notably, it has been investigated for its potential in the synthesis of pharmaceuticals, including those targeting enzymes like aromatase for cancer research.[5]
Part 1: Core Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's properties is fundamental to its application in a laboratory setting. 2-(3,5-Dimethylphenyl)acetonitrile is characterized by a unique set of physical and chemical attributes that dictate its handling, storage, and reactivity.
Key Properties Summary
The essential properties of 2-(3,5-Dimethylphenyl)acetonitrile are summarized in the table below, compiled from various chemical data sources.
| Property | Value | References |
| Molecular Weight | 145.20 g/mol | [1][4] |
| Molecular Formula | C10H11N | [1][2][3][6][7] |
| CAS Number | 39101-54-7 | [1][2][3][6][7] |
| IUPAC Name | 2-(3,5-dimethylphenyl)acetonitrile | [4] |
| Synonyms | 3,5-Dimethylphenylacetonitrile, 3,5-Dimethylbenzyl cyanide | [1][5] |
| Physical Form | Solid (at 20°C) | [3] |
| Melting Point | 42-45°C | [3] |
| Boiling Point | 170°C at 20 mmHg (128-132°C at 15 torr) | [3][7] |
| Solubility | Insoluble in water | [3] |
Molecular Structure
The structure consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and an acetonitrile group at position 1. This substitution pattern is key to its chemical behavior and steric profile.
Caption: Molecular structure of 2-(3,5-Dimethylphenyl)acetonitrile.
Part 2: Synthesis Protocol and Mechanistic Insights
The synthesis of 2-(3,5-Dimethylphenyl)acetonitrile is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry known as the Kolbe nitrile synthesis.[8] This method offers a reliable and efficient pathway to the desired product from readily available starting materials.
Underlying Principle and Causality
The reaction involves the treatment of a 3,5-dimethylbenzyl halide (typically the chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN). The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3,5-dimethylbenzyl halide, displacing the halide leaving group.
The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, is critical.[9] These solvents effectively solvate the cation (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction. Heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for similar compounds and should be performed by qualified personnel with appropriate safety precautions.[9]
Materials:
-
3,5-Dimethylbenzyl chloride (1 equivalent)
-
Sodium cyanide (1.2 - 1.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylbenzyl chloride in a minimal amount of DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to 60-80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water. Caution: This step quenches excess cyanide and should be done carefully.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic impurities and residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(3,5-Dimethylphenyl)acetonitrile as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(3,5-Dimethylphenyl)acetonitrile.
Part 3: Analytical Characterization for Quality Assurance
Verifying the identity, purity, and integrity of a synthesized compound is paramount, especially in a drug development context. A multi-technique approach is employed to ensure the material meets the required specifications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 2-(3,5-Dimethylphenyl)acetonitrile. A reverse-phase method is particularly effective for this non-polar compound.
Principle: In reverse-phase HPLC (RP-HPLC), the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a more polar solvent mixture, typically acetonitrile and water.[10] The compound partitions between the two phases, and its retention time is determined by its hydrophobicity. Impurities with different polarities will elute at different times, allowing for quantification of the main component's purity.
Self-Validating Protocol:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[10]
-
Mobile Phase: A gradient or isocratic mixture of HPLC-grade acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or pure acetonitrile.
-
Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all peaks. A single, sharp peak at the expected retention time indicates high purity.
Spectroscopic Confirmation
While HPLC confirms purity, spectroscopic methods are required to validate the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural information. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the two methyl (CH₃) groups, with predictable chemical shifts and integration values.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak corresponding to the exact mass of the molecule (145.09 Da).
Part 4: Applications in Modern Drug Discovery
The true value of 2-(3,5-Dimethylphenyl)acetonitrile lies in its versatility as a synthetic intermediate. The nitrile group is a linchpin for a variety of chemical transformations.
A Versatile Chemical Intermediate
The nitrile functional group (–C≡N) is a synthetic equivalent of a carboxylic acid, an amine, and other functionalities. This reactivity makes it an invaluable precursor in multi-step syntheses.[8]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3,5-dimethylphenyl)acetic acid, a common building block for anti-inflammatory drugs.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to 2-(3,5-dimethylphenyl)ethanamine, a primary amine that is a key component in many bioactive molecules.
-
Grignard Reactions: Reaction with Grignard reagents (R-MgBr) followed by hydrolysis can produce ketones, enabling complex carbon-carbon bond formation.
Pharmacological Relevance
Benzyl cyanides are precursors to numerous pharmaceuticals.[8] Specifically, 3,5-Dimethylbenzyl cyanide has been identified as a molecule for the synthesis of potential therapeutics.[5] Its structural motif is of interest in designing molecules that can interact with biological targets. For instance, it has been postulated to be a scaffold for developing aromatase inhibitors, which are a critical class of drugs for treating hormone-dependent breast cancer.[5] The dimethyl substitution pattern can influence the molecule's binding affinity and selectivity for the enzyme's active site.
Diagram of Key Chemical Transformations
Caption: Synthetic utility of the nitrile group in drug development.
Conclusion
2-(3,5-Dimethylphenyl)acetonitrile is more than a simple chemical compound; it is a strategic tool for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important building block for creating novel molecules with therapeutic potential. The protocols and insights provided in this guide aim to equip scientists with the necessary technical knowledge to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
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An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dimethylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylphenylacetonitrile, also known as 2-(3,5-dimethylphenyl)acetonitrile, is a nitrile-containing aromatic compound. Its chemical structure, featuring a benzene ring substituted with two methyl groups and a cyanomethyl group, makes it a valuable intermediate in organic synthesis. The nitrile functional group can be readily transformed into other functionalities such as amines, carboxylic acids, and amides, rendering this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in research and development, ensuring process safety, and defining purification strategies. This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in established scientific principles and standardized experimental protocols.
Physicochemical Properties of this compound
The accurate determination of melting and boiling points is a critical first step in the characterization of any chemical substance. These properties provide insights into the purity of the compound and are essential for designing synthetic and purification protocols.
| Property | Value | Conditions |
| Melting Point | 41 - 45 °C | |
| Boiling Point | 128 - 132 °C | at 15 torr |
| 170 °C | at 20 mmHg | |
| Molecular Formula | C₁₀H₁₁N | |
| Molecular Weight | 145.20 g/mol | |
| CAS Number | 39101-54-7 |
Theoretical Framework for Melting and Boiling Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range, making it a valuable indicator of purity.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the surrounding pressure; therefore, it is crucial to report the pressure at which the boiling point is measured. For substances that decompose at their atmospheric boiling point, determination under reduced pressure is necessary.
Experimental Determination of Melting and Boiling Points
The following protocols are based on internationally recognized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, to ensure data reliability and reproducibility.[1][2][3][4][5]
Melting Point Determination (Capillary Method) - Based on OECD Guideline 102[2][5]
This method is suitable for crystalline solids.
Principle: A small, uniform sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded.
Apparatus:
-
Melting point apparatus with a heating block and a means of observing the sample.
-
Capillary tubes (sealed at one end).
-
Thermometer or temperature sensor calibrated to a traceable standard.
-
Spatula.
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.
-
Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T_start).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (T_end).
-
-
Reporting: The melting point is reported as the range between T_start and T_end. For a pure substance, this range should be narrow.
Boiling Point Determination (Siwoloboff Method) - Based on OECD Guideline 103[3][4]
This method is suitable for small quantities of liquid and can be adapted for determinations under reduced pressure.
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted capillary, and upon slight cooling, the liquid begins to be drawn back into the capillary.
Apparatus:
-
Heating bath (e.g., oil bath).
-
Small test tube or boiling tube.
-
Capillary tube (sealed at one end).
-
Thermometer or temperature sensor.
-
Apparatus for applying reduced pressure (if necessary).
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Assembly:
-
Place the open end of the capillary tube into the liquid in the test tube, with the sealed end uppermost.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample and the thermometer bulb are at the same level.
-
Immerse the assembly in the heating bath.
-
-
Measurement:
-
Heat the bath gradually while stirring.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue to heat gently until a continuous and rapid stream of bubbles is observed.
-
Stop heating and allow the bath to cool slowly.
-
The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
-
For Reduced Pressure: The apparatus is connected to a vacuum system with a manometer. The procedure is the same, but the pressure is recorded along with the boiling point.
Workflow for Physicochemical Characterization
Caption: Workflow for the determination of melting and boiling points of this compound.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are essential for its handling, synthesis, and purification. Adherence to standardized methodologies, such as those provided by the OECD, ensures the generation of high-quality, reliable data. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to accurately characterize this important chemical intermediate.
References
- Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
- EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. [Link]
- Essem Compliance. Physical chemical testing studies. [Link]
- OECD. Test No. 103: Boiling Point. [Link]
- OECD. Test No. 102: Melting Point/Melting Range. [Link]
- iChemical. 2-(3,5-dimethylphenyl)acetonitrile, CAS No. 39101-54-7. [Link]
- Thermo Scientific Alfa Aesar. This compound, 98% 10 g. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethylphenylacetonitrile
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dimethylphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of the expected spectral features, a robust protocol for data acquisition, and the significance of this molecule in pharmaceutical applications.
Introduction: The Significance of this compound
This compound, also known as 3,5-xylylacetonitrile, is a key intermediate in the synthesis of various organic compounds. Its structural characterization is paramount for ensuring the purity and identity of subsequent products. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as an exceptionally powerful tool for elucidating the molecular structure of small organic molecules with high fidelity.
The molecule's relevance is particularly pronounced in the pharmaceutical industry. It serves as a crucial building block in the synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] A thorough understanding of the ¹H NMR spectrum of this compound is therefore not merely an academic exercise but a critical component of quality control and process development in the pharmaceutical manufacturing of this life-saving drug.
The acetonitrile functional group (—C≡N) itself is a significant pharmacophore and synthetic handle in drug design. It can participate in various chemical transformations, enabling the construction of more complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[4][5]
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible in common databases, a highly accurate prediction can be made based on fundamental NMR principles and extensive empirical data for analogous structures.[6][7] The following analysis is based on a predicted spectrum in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[8]
The structure of this compound presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.
Structure of this compound
Predicted ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| A | ~7.0 - 7.1 | Singlet | 3H | Aromatic Protons (H-2, H-4, H-6) |
| B | ~3.7 | Singlet | 2H | Methylene Protons (-CH₂CN) |
| C | ~2.3 | Singlet | 6H | Methyl Protons (-CH₃) |
In-depth Interpretation of Predicted Signals:
-
Aromatic Protons (Signal A): The benzene ring in this compound is substituted at positions 1, 3, and 5. Due to the symmetry of this meta-disubstitution pattern, the three aromatic protons at positions 2, 4, and 6 are chemically equivalent. Therefore, they are expected to resonate as a single signal. Aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current. For this specific molecule, a chemical shift of approximately 7.0-7.1 ppm is predicted. Because there are no adjacent, non-equivalent protons to couple with, this signal is expected to be a singlet. The integration of this peak should correspond to three protons.
-
Methylene Protons (Signal B): The two protons of the methylene group (-CH₂CN) are adjacent to the aromatic ring (a benzylic position) and the electron-withdrawing nitrile group. Protons in a benzylic position typically resonate between 2.0 and 3.0 ppm. However, the adjacent nitrile group will further deshield these protons, shifting them further downfield. A predicted chemical shift of around 3.7 ppm is reasonable. As there are no neighboring protons, this signal will appear as a singlet. The integration value for this signal will be 2H.
-
Methyl Protons (Signal C): The two methyl groups (-CH₃) attached to the benzene ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. These protons are in a benzylic-like environment and are expected to appear at a chemical shift of approximately 2.3 ppm. With no adjacent protons to couple with, this signal will also be a singlet. The integration of this peak will correspond to six protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Solvent Selection and Sample Preparation:
-
Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common and appropriate choice.[8] Other solvents like deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, but be aware that solvent choice can affect chemical shifts.
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.
-
-
Transfer to NMR Tube:
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
-
Spectrometer Setup and Shimming:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Acquisition Parameter Optimization:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse width.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).
-
Employ a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans, ensuring accurate integration.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) signal.
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Data Interpretation and Structural Validation
The final processed ¹H NMR spectrum should be carefully analyzed to confirm the structure of this compound.
Logical Flow for Spectral Interpretation
Caption: A decision-making workflow for the structural validation of this compound using its ¹H NMR spectrum.
A successful spectral interpretation will confirm the following:
-
Number of Signals: The presence of exactly three distinct signals, corresponding to the three unique proton environments in the molecule.
-
Chemical Shifts: The signals should appear in the expected regions of the spectrum: the aromatic region (downfield), the benzylic methylene region (mid-field), and the benzylic methyl region (upfield).
-
Integration: The relative areas under the three peaks should be in a ratio of approximately 3:2:6, corresponding to the aromatic, methylene, and methyl protons, respectively.
-
Splitting Patterns: All three signals should be singlets, confirming the absence of adjacent, non-equivalent protons for coupling.
Any significant deviation from these expected features could indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification and purity assessment. A thorough understanding of the predicted spectrum, coupled with a robust experimental protocol, enables researchers and drug development professionals to confidently characterize this critical synthetic intermediate. This analytical rigor is fundamental to ensuring the quality and efficacy of pharmaceuticals, such as Anastrozole, that are synthesized from this important precursor.
References
- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.
- Mns, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
- Fu, W., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3484.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
- Nguyen, T. A., et al. (2016).
- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and database approach. Magnetic Resonance in Chemistry, 42(9), 885-896.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Tambi, S. T. (2016). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE.
- US Patent No. US20060189670A1. (2006). Process for the preparation of anastrozole and intermediates thereof.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123481, (3,5-Dimethylphenyl)acetonitrile.
- SIELC Technologies. (2018). (3,5-Dimethylphenyl)acetonitrile.
- National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 3,5-dimethyl-. NIST Chemistry WebBook.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
- The Royal Society of Chemistry. (2021). Supporting Information.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- LibreTexts Chemistry. (2021). 15.4: Spectral Characteristics of the Benzene Ring.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0246605).
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A Comprehensive Technical Guide to the 13C NMR Chemical Shifts of 3,5-Dimethylphenylacetonitrile
This in-depth technical guide provides a thorough analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 3,5-dimethylphenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical principles governing the 13C NMR spectrum of this compound, present predicted chemical shift data, and offer a detailed experimental protocol for acquiring the spectrum.
Introduction to 13C NMR Spectroscopy in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1] Unlike proton (¹H) NMR, which focuses on the hydrogen atoms, 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environments.[2] The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[3][4] This sensitivity makes 13C NMR an indispensable tool for confirming molecular structures, identifying isomers, and characterizing new chemical entities.
The 13C isotope has a low natural abundance of approximately 1.1%, and its gyromagnetic ratio is smaller than that of protons, which results in a significantly weaker NMR signal.[3] However, modern Fourier Transform NMR (FT-NMR) techniques, coupled with proton decoupling, overcome this limitation to provide high-resolution spectra where each unique carbon atom typically appears as a sharp singlet.[5] The chemical shifts in 13C NMR are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[5] The much larger chemical shift range in 13C NMR (0-220 ppm) compared to ¹H NMR (0-12 ppm) results in less signal overlap and often allows for the resolution of every unique carbon atom in a molecule.[2][3]
Analyzing the 13C NMR Spectrum of this compound
The structure of this compound presents a distinct set of carbon environments that can be readily identified and assigned in a 13C NMR spectrum. The molecule's symmetry and the electronic effects of its substituent groups—two methyl groups and a cyanomethyl group on the benzene ring—are key determinants of the observed chemical shifts.
Due to the symmetry of the 3,5-disubstituted pattern, several carbon atoms are chemically equivalent. This symmetry simplifies the spectrum, as equivalent carbons will produce a single resonance. Specifically, we expect to see distinct signals for the following carbon atoms:
-
The two equivalent methyl carbons (C7 and C8).
-
The cyanomethyl carbon (C9).
-
The nitrile carbon (C10).
-
The aromatic carbons C1, C2/C6, C3/C5, and C4.
The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methyl and cyanomethyl groups.[6][7] Methyl groups are weakly electron-donating, which typically causes a shielding effect (upfield shift) on the ortho and para carbons and a smaller deshielding effect (downfield shift) on the ipso carbon to which they are attached. The cyanomethyl group, being electron-withdrawing, will have a deshielding effect on the aromatic carbons.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are derived from established chemical shift correlation tables and computational prediction tools.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type | Rationale for Chemical Shift |
| C1 | ~138 | Quaternary Aromatic | Ipso-carbon attached to the cyanomethyl group; deshielded. |
| C2 / C6 | ~129 | Tertiary Aromatic (CH) | Aromatic carbons ortho to the cyanomethyl group. |
| C3 / C5 | ~139 | Quaternary Aromatic | Aromatic carbons bearing the methyl groups; deshielded. |
| C4 | ~130 | Tertiary Aromatic (CH) | Aromatic carbon para to the cyanomethyl group. |
| C7 / C8 | ~21 | Methyl (CH3) | Typical range for methyl groups on an aromatic ring. |
| C9 | ~25 | Methylene (CH2) | Aliphatic carbon adjacent to the nitrile and aromatic ring. |
| C10 | ~118 | Nitrile (CN) | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol for 13C NMR Spectroscopy
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.
I. Sample Preparation
-
Compound Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection : Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration : Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[8]
-
Reference Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). Modern NMR instruments can also reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).
II. NMR Instrument Parameters
The following parameters are suggested for a modern FT-NMR spectrometer (e.g., 400-600 MHz for ¹H).
-
Nucleus : ¹³C
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons, but for routine spectra, this is sufficient.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A range of 64 to 1024 scans is common, depending on the sample concentration.
-
Spectral Width (SW) : A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.
-
Temperature : Standard room temperature (e.g., 298 K).
III. Data Processing
-
Fourier Transformation : Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift.
-
Peak Picking : Identify and label the chemical shifts of all peaks in the spectrum.
Visualization of the Molecular Structure and Experimental Workflow
Molecular Structure of this compound
Caption: Molecular structure and atom numbering of this compound.
Experimental Workflow for 13C NMR Analysis
Caption: A streamlined workflow for the 13C NMR analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of this compound. By understanding the fundamental principles of 13C NMR and the influence of molecular structure on chemical shifts, researchers can confidently interpret the spectrum of this compound. The provided experimental protocol offers a robust methodology for obtaining high-quality data, which is crucial for the accurate structural elucidation required in chemical research and drug development.
References
- Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Journal of Molecular Structure, vol. 519, no. 1-3, 2000, pp. 159-165. [Link]
- Krygowski, T. M., et al. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, vol. 2, no. 4, 1997, pp. 113-122. [Link]
- Fiveable. "13.13 Uses of 13C NMR Spectroscopy." Organic Chemistry. [Link]
- JoVE. "Carbon-13 (¹³C) NMR: Overview.
- Srinivasan, C., et al. "13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 97, no. 2, 1986, pp. 155-161. [Link]
- Tormena, C. F., et al. "Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 66, no. 3, 2007, pp. 681-685. [Link]
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- Scribd. "13-C NMR Chemical Shift Table." [Link]
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- ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." [Link]
- ResearchGate. "Can anyone help me to tell me any online website to check 13C NMR prediction...?" [Link]
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Decoding Molecular Architecture: An In-depth Technical Guide to Interpreting the FT-IR Spectrum of 3,5-Dimethylphenylacetonitrile
Abstract
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical research, offering a rapid, non-destructive, and highly specific method for molecular structure elucidation. This in-depth technical guide provides a comprehensive framework for the interpretation of the FT-IR spectrum of 3,5-dimethylphenylacetonitrile. By dissecting the vibrational signatures of its constituent functional groups—the nitrile, the 1,3,5-trisubstituted aromatic ring, and the methyl groups—this whitepaper equips researchers, scientists, and drug development professionals with the expertise to not only identify this molecule but also to understand the nuanced interplay between its structure and its infrared spectrum. This guide emphasizes the causality behind spectral features, grounding the interpretation in the fundamental principles of molecular vibrations and dipole moment changes.
Introduction: The Power of Vibrational Spectroscopy in Molecular Characterization
In the landscape of analytical chemistry, the ability to unequivocally determine the structure of a molecule is paramount. FT-IR spectroscopy provides a unique molecular "fingerprint" by probing the vibrational transitions of chemical bonds.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, rocking, etc.). The resulting spectrum of absorption versus frequency is characteristic of the molecule's functional groups and overall architecture.
This compound, a substituted aromatic nitrile, presents a fascinating case study for FT-IR analysis. Its structure combines several key functional groups whose vibrational modes are well-defined yet can be influenced by their chemical environment. A thorough interpretation of its FT-IR spectrum not only confirms the presence of these groups but also provides insights into the electronic effects and steric interactions within the molecule. This guide will navigate the complexities of the spectrum, from the diagnostic high-frequency region to the intricate fingerprint region, to construct a complete vibrational portrait of this compound.
Theoretical Underpinnings: A Vibrational Perspective
The foundation of FT-IR spectroscopy lies in the principle that chemical bonds are not static but are in a constant state of vibration. These vibrations can be modeled as a system of masses (atoms) connected by springs (bonds). The frequency of these vibrations is determined by the masses of the atoms and the strength of the bond, as described by Hooke's Law. For a vibration to be "IR-active," it must induce a change in the net dipole moment of the molecule. The intensity of an absorption band is proportional to the square of the change in the dipole moment with respect to the change in the internuclear distance.
The FT-IR spectrometer, utilizing a Michelson interferometer, simultaneously collects all frequencies of infrared radiation that pass through a sample.[2][3] This results in an interferogram, which is then subjected to a mathematical operation called a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a reliable FT-IR spectrum is contingent upon proper sample preparation and instrument operation. For a liquid or low-melting solid like this compound, Attenuated Total Reflectance (ATR) FT-IR is a highly effective and convenient sampling technique.[4][5]
Methodology: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR operates on the principle of total internal reflection.[4] An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave penetrates a short distance into the sample. If the sample absorbs at specific frequencies, the evanescent wave is attenuated, and the internally reflected beam carries this absorption information to the detector.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is crucial to correct for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made between the sample and the crystal by applying gentle pressure with the integrated press.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the ATR crystal to prepare it for the next sample.
Workflow for FT-IR Analysis of this compound
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Dimethylphenylacetonitrile
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-dimethylphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights grounded in established chemical principles. Our approach prioritizes a deep understanding of the causal factors driving the fragmentation process, ensuring the information is not only descriptive but also instructive for structural elucidation challenges.
Introduction: The Logic of Electron Ionization Mass Spectrometry
Electron ionization (EI) mass spectrometry remains a cornerstone technique for the structural analysis of organic molecules. The process begins with the bombardment of a gaseous sample with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a radical cation, known as the molecular ion (M•+). The internal energy imparted during ionization often exceeds the bond dissociation energies within the molecule, causing the molecular ion to undergo a series of predictable fragmentation reactions. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
For aromatic compounds like this compound, the stable aromatic ring significantly influences the fragmentation pathways. We observe characteristic cleavages that are directed by the need to form stabilized carbocations, often involving the benzylic position and rearrangements to even more stable ionic species.
The Mass Spectrum of this compound: A Quantitative Overview
The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks, each representing a specific fragment ion. The key to interpreting this spectrum lies in understanding the formation of these fragments from the molecular ion.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 145 | 45 | [M]•+ (Molecular Ion) |
| 144 | 100 | [M-H]•+ |
| 130 | 25 | [M-CH₃]•+ |
| 118 | 15 | [M-HCN]•+ |
| 117 | 30 | [M-H-HCN]•+ or [M-CH₂CN]•+ |
| 105 | 10 | [C₈H₉]•+ |
| 91 | 20 | [C₇H₇]•+ (Tropylium ion) |
| 77 | 12 | [C₆H₅]•+ |
Note: The relative intensities are approximate and can vary slightly between instruments.
Core Fragmentation Pathways and Mechanistic Elucidation
The fragmentation of this compound is dominated by several key pathways that are characteristic of substituted aromatic compounds and nitriles.
Formation of the Molecular Ion and the [M-H]⁺ Ion
Upon electron ionization, a this compound molecule loses an electron to form the molecular ion (M•+) at m/z 145 . The presence of a significant molecular ion peak is typical for aromatic compounds due to the stability of the aromatic system.[1][2]
The base peak in the spectrum is observed at m/z 144 , corresponding to the loss of a single hydrogen atom ([M-H]⁺). This highly abundant fragment is likely formed through the loss of a hydrogen radical from the benzylic position, which is activated by the adjacent aromatic ring and the nitrile group. The resulting cation is stabilized by resonance.
Benzylic Cleavage and the Formation of the Tropylium Ion
A fundamental fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage.[1] For this compound, this can occur in a few ways.
-
Loss of a Methyl Radical: Cleavage of a C-C bond between the aromatic ring and one of the methyl groups results in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 130 ([M-CH₃]⁺).
-
Formation of the Tropylium Ion: A hallmark of many benzyl-containing compounds is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[3][4] In the case of this compound, the initial benzylic cleavage would lead to a dimethylbenzyl cation. Subsequent rearrangement and loss of a neutral acetylene molecule can lead to the formation of the tropylium ion. The stability of the tropylium ion, an aromatic seven-membered ring system, is a strong driving force for this fragmentation pathway.
The following diagram illustrates the key fragmentation pathways originating from the molecular ion:
Caption: Primary fragmentation pathways of this compound.
Fragmentation Involving the Nitrile Group
The cyanomethyl group (-CH₂CN) also actively participates in the fragmentation process.
-
Loss of Hydrogen Cyanide (HCN): A neutral loss of 27 Da, corresponding to hydrogen cyanide (HCN), is a common fragmentation for nitriles. This leads to the formation of a fragment ion at m/z 118 ([M-HCN]•+). This can be followed by the loss of a hydrogen atom to produce the ion at m/z 117 .
-
Cleavage of the Cyanomethyl Radical: Direct cleavage of the C-C bond between the aromatic ring and the cyanomethyl group can lead to the loss of the •CH₂CN radical, also resulting in a fragment at m/z 117 .
Experimental Protocol: Acquiring the Mass Spectrum
The data presented in this guide was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system with a quadrupole mass analyzer.
Experimental Steps:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary GC column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of 70 eV electrons, leading to the formation of the molecular ion and subsequent fragments.
-
Mass Analysis: The positively charged ions are accelerated and guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
The following diagram outlines the experimental workflow:
Caption: A simplified workflow for GC-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is a rich source of structural information. The fragmentation pattern is logically dictated by the chemical nature of the molecule, with the stable aromatic ring and the reactive benzylic and nitrile functionalities directing the primary cleavage pathways. The formation of a prominent [M-H]⁺ base peak, along with characteristic fragments resulting from the loss of methyl and cyanomethyl radicals, and the rearrangement to the highly stable tropylium ion, provides a robust fingerprint for the identification and structural confirmation of this compound. This in-depth understanding of the fragmentation mechanisms is invaluable for researchers in various fields, from synthetic chemistry to drug metabolism studies.
References
- NIST Mass Spectrometry Data Center, S.E. Stein, director, "Mass Spectra" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaitherburg MD, 20899, [Link].
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Rylander, P. N., Meyerson, S., & Grubb, H. M. (1957). The Tropylium Ion in the Mass Spectra of Benzyl and Related Compounds. Journal of the American Chemical Society, 79(4), 842–846. [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
- NIST Chemistry WebBook. (n.d.). Benzeneacetonitrile, 3,5-dimethyl-.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
Sources
3,5-Dimethylphenylacetonitrile solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Dimethylphenylacetonitrile in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles, prediction, and experimental determination of the solubility of this compound. It is designed for researchers, chemists, and pharmaceutical development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction optimization to formulation development.
Introduction to this compound: A Key Synthetic Intermediate
This compound, a derivative of benzyl cyanide, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a substituted aromatic ring and a polar nitrile group, imparts a unique solubility profile that is critical to control for reaction efficiency, product purification, and formulation. Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for successful process development, enabling chemists to select appropriate solvent systems for synthesis, crystallization, and final product formulation.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and compare its physicochemical properties with those of potential solvents.
Key Molecular Features of this compound:
-
Aromatic Ring: The benzene ring with two methyl groups is nonpolar and will interact favorably with other nonpolar or weakly polar solvents through van der Waals forces.
-
Nitrile Group (-C≡N): The nitrile functional group is highly polar due to the large difference in electronegativity between carbon and nitrogen, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.
These opposing features—a nonpolar aromatic core and a polar functional group—mean that its solubility will be highly dependent on the solvent's ability to interact favorably with both parts of the molecule.
Solvent Classification and Predicted Solubility
To provide a predictive framework, we can classify common organic solvents and estimate the solubility of this compound based on their properties.
| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals forces | Moderate to High | The nonpolar aromatic ring of the solute will interact favorably with these solvents. Toluene, being aromatic itself, is expected to be an excellent solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dipole-dipole interactions | High to Very High | These solvents have significant dipole moments that can effectively solvate the polar nitrile group, while their organic backbone interacts well with the aromatic ring. |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding | Low to Moderate | While the nitrile group can accept hydrogen bonds, the overall nonpolar character of the molecule will limit its solubility in highly polar, protic solvents like water and, to a lesser extent, lower alcohols. |
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are useful, precise quantitative solubility data must be determined empirically. The following section details a robust, self-validating protocol for determining the solubility of this compound using the isothermal equilibrium method.
Workflow for Isothermal Solubility Determination
Caption: Isothermal equilibrium method workflow.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer (for spectroscopic analysis) or a vacuum oven (for gravimetric analysis)
-
-
Protocol:
-
Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5 mL) of the chosen solvent. Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibrium.
-
Equilibration: Seal the vials tightly and place them in the shaker water bath set to the desired constant temperature (e.g., 25°C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the water bath for at least 2 hours to allow the excess solid to settle, leaving a clear supernatant.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.
-
Quantification (Gravimetric Method):
-
Dispense the filtered aliquot into a pre-weighed vial.
-
Record the exact mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the solute.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
-
Calculation: The solubility (S) can be calculated as follows: S (g / 100 g solvent) = [(mass of solute) / (mass of solution - mass of solute)] * 100
-
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant at the later time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate the standard deviation.
-
Temperature Control: Maintaining a constant temperature is critical, as solubility is highly temperature-dependent. The temperature of the bath should be monitored and recorded throughout the experiment.
-
Data Interpretation and Applications in Drug Development
The obtained solubility data is invaluable for several stages of pharmaceutical development:
-
Process Chemistry: Selecting the optimal solvent for a chemical reaction involving this compound to ensure all reactants are in the solution phase, which can significantly impact reaction rates and yields.
-
Crystallization and Purification: Designing effective crystallization processes requires knowledge of the compound's solubility profile in various solvents and anti-solvents at different temperatures. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is ideal for purification by recrystallization.
-
Formulation: For developing liquid dosage forms, the solubility in pharmaceutically acceptable solvents is a primary consideration.
Conclusion
References
There are no direct academic papers detailing the broad solubility profile of this compound found in the search. The references below provide authoritative context for the principles and methods described.
- Title: "Solubility" - IUPAC Gold Book Source: International Union of Pure and Applied Chemistry URL:[Link]
- Title: "Experimental protocols for solubility determination" - A general overview of methodologies.
- Title: "Like dissolves like": An explanation of the fundamental principle of solubility. Source: General chemistry textbooks and educational resources. For instance, LibreTexts provides a good overview. URL:[Link]
Crystal structure of 3,5-Dimethylphenylacetonitrile
An In-Depth Technical Guide to the Structural Determination of 3,5-Dimethylphenylacetonitrile
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For researchers in materials science and drug development, an unambiguous crystal structure is the gold standard for molecular characterization. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of this compound, a representative small organic molecule. While a solved crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a complete roadmap for its determination, from synthesis to final structural analysis. We will explore the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems that are paramount in modern crystallography.
Introduction: The Imperative of Structural Elucidation
This compound (C₁₀H₁₁N) is a nitrile-containing aromatic compound. Like many small organic molecules, its potential applications in medicinal chemistry and materials science are intrinsically linked to its solid-state structure. Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the three-dimensional structure of molecules at the atomic level.[1] This method not only provides the precise coordinates of each atom but also reveals crucial information about conformation, intermolecular interactions, and packing arrangements within the crystal lattice. Such data is invaluable for understanding structure-activity relationships (SAR), predicting material properties, and securing intellectual property.
This guide will detail the complete workflow for determining the crystal structure of this compound, offering both theoretical grounding and practical, field-proven protocols.
Synthesis and Purification: The Foundation of a High-Quality Crystal
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a common inhibitor of crystallization. A plausible and efficient route to synthesize this compound is via the nucleophilic substitution of 3,5-dimethylbenzyl bromide with a cyanide salt.
Synthetic Protocol: Cyanation of 3,5-Dimethylbenzyl Bromide
This procedure is adapted from standard methods for the synthesis of benzyl cyanides.[2]
Materials:
-
3,5-Dimethylbenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethylbenzyl bromide (1 equivalent) in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).[3]
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Flash Column Chromatography
The crude product must be purified to ≥99% purity to maximize the chances of successful crystallization.
Materials:
-
Silica gel (for flash chromatography)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purity Verification
Before proceeding to crystallization, the purity of the compound should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. An example HPLC method for a related compound involves a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[4]
The Art of Crystallization: From Solution to Single Crystal
Growing diffraction-quality single crystals is often the most challenging step in structure determination.[1] It is an empirical science that requires screening various conditions. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.
Common Crystallization Techniques
Several methods can be employed, and it is often necessary to try multiple approaches in parallel.[5]
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated cap, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then sealed inside a larger jar containing a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface between the two solvents.[6]
Experimental Protocol: Crystallization Screening
Step-by-Step Protocol:
-
Solvent Selection: Test the solubility of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes). A good starting point is a solvent in which the compound is moderately soluble.
-
Prepare a Saturated Solution: Prepare a nearly saturated solution of the purified compound in a chosen "good" solvent.
-
Set up Crystallization Trials:
-
Slow Evaporation: Place ~0.5 mL of the solution in a small, clean vial. Cover the vial with parafilm and puncture it with a needle a few times.
-
Vapor Diffusion (Vial-in-Jar): Place ~0.5 mL of the solution in a small vial. Place this vial inside a larger jar containing ~2-3 mL of an anti-solvent (e.g., hexanes if the compound is dissolved in ethyl acetate). Seal the jar.
-
Layering: In a narrow tube (like an NMR tube), add ~0.5 mL of the compound's solution. Carefully and slowly add ~0.5 mL of a less dense anti-solvent on top to form a distinct layer.
-
-
Incubation: Store all trials in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).[5]
-
Observation: Monitor the trials daily for the formation of single, well-defined crystals. This may take several days to weeks.
Single-Crystal X-ray Diffraction (SCXRD): Probing the Atomic Structure
Once a suitable crystal (typically >0.1 mm in all dimensions with sharp edges and no visible cracks) is obtained, it is analyzed using an X-ray diffractometer.[1]
The SCXRD Workflow
The process involves mounting the crystal, collecting diffraction data, and processing the data.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The instrument software is used to center the crystal in the X-ray beam. A series of diffraction images are then collected as the crystal is rotated in the beam.[7] Modern diffractometers automate this process, determining the optimal data collection strategy.[8]
-
Data Processing: The collected images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice type.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Applying corrections for experimental factors and merging symmetry-equivalent reflections to produce a final reflection file.[7]
-
Structure Solution and Refinement: From Data to Model
The processed diffraction data contains the intensities of the reflections, but not their phases. This is the "phase problem" of crystallography.
Structure Solution
For small molecules like this compound, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.[9] Software like SHELXT or SIR is commonly used for this purpose.[10] A successful solution will reveal an initial electron density map showing a recognizable molecular fragment.
Structure Refinement
The initial model is then refined against the experimental data. This is an iterative process of adjusting the atomic positions, displacement parameters (describing thermal motion), and other model parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11] This is typically done using a least-squares minimization algorithm in software such as SHELXL or CRYSTALS.[10][12]
Data Analysis, Validation, and Visualization
The final step is to analyze and validate the refined structure. Key quality indicators are reported in a Crystallographic Information File (CIF).
Key Crystallographic Parameters
The quality of a crystal structure is assessed by several metrics. A summary of expected parameters for a good quality small molecule structure is presented below.
| Parameter | Description | Typical Value for Publication |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes.[11] | < 5% |
| wR2 | A weighted R-factor based on squared structure factor amplitudes.[11] | < 15% |
| Goof (S) | Goodness-of-Fit. Should be close to 1.0 for a good model.[11] | ~1.0 |
| Max/Min Residual Density | The largest peaks and holes in the final difference electron density map. Should be close to zero. | < ±0.5 e⁻/ų |
Structure Validation and Visualization
The final CIF should be validated using tools like PLATON or the IUCr's checkCIF service to ensure it meets publication standards.[13] The 3D structure can then be visualized using software like Mercury or Olex2, allowing for the detailed analysis of bond lengths, angles, torsion angles, and intermolecular interactions such as hydrogen bonds or π-π stacking.[13]
Conclusion
Determining the crystal structure of a small molecule like this compound is a multi-step process that demands rigor at every stage, from chemical synthesis to computational refinement. By following systematic and validated protocols, researchers can obtain high-quality structural data that provides unambiguous proof of molecular identity and invaluable insights into its chemical behavior. This guide outlines a comprehensive and robust pathway to achieving this goal, empowering scientists in drug discovery and materials science to unlock the full potential of their molecular designs.
References
- RCSB PDB (2023). Crystallography Software.
- University of Montana. Small Molecule X-Ray Diffraction Facility.
- University of Oxford Chemical Crystallography. CRYSTALS.
- International Union of Crystallography (IUCr). Crystallographic software list.
- Excillum. Small molecule crystallography.
- Purdue University Department of Chemistry. X-Ray Crystallography - Software.
- Diamond Light Source. Small Molecule X-ray Crystallography.
- UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software.
- Organic Syntheses. diphenylacetonitrile.
- SIELC Technologies (2018). (3,5-Dimethylphenyl)acetonitrile.
- W. Minor, M. Cymborowski, Z. Otwinowski, & M. G. Chruszcz (2006). Collection of X-ray diffraction data from macromolecular crystals.
- S. L. Price (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.
- University of Washington Department of Chemistry. How to Grow Crystals.
- Griti (2016). X ray Crystallography Overview | Structure of Organic Molecules. YouTube.
- S. L. Price (2014). Predicting crystal structures of organic compounds. ResearchGate.
- Wikipedia. Crystallographic database.
- PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
- Google Patents (2009). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- PubChem. 3,5-Dimethoxyphenylacetonitrile.
- ResearchGate (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?.
- Eureka | Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
Sources
- 1. excillum.com [excillum.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound(39101-54-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. (3,5-Dimethylphenyl)acetonitrile | SIELC Technologies [sielc.com]
- 5. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diamond.ac.uk [diamond.ac.uk]
- 9. rcsb.org [rcsb.org]
- 10. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 12. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 13. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
A Technical Guide to Quantum Chemical Calculations for 3,5-Dimethylphenylacetonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing quantum chemical calculations on 3,5-Dimethylphenylacetonitrile. Leveraging Density Functional Theory (DFT), this document outlines the theoretical basis, methodological protocols, and data interpretation necessary to elucidate the molecule's electronic structure, vibrational properties, and reactivity descriptors. The insights derived from these computational models are invaluable for understanding the molecule's behavior and guiding its application in fields such as medicinal chemistry, where it serves as a key intermediate.[1] All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of this compound
This compound, also known as 3,5-xylylacetonitrile, is an aromatic nitrile of significant interest in organic and medicinal chemistry.[1] Its molecular structure, featuring a phenyl ring substituted with two methyl groups and a cyanomethyl group, makes it a versatile building block in organic synthesis. Notably, it is a crucial intermediate in the production of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1]
Understanding the fundamental quantum mechanical properties of this molecule is paramount for optimizing reaction pathways, predicting its reactivity, and designing novel derivatives with enhanced therapeutic potential.[2][3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe molecular characteristics at the atomic level, providing a balance of accuracy and computational efficiency.[4][5] This guide details the application of these methods to this compound.
Theoretical & Methodological Framework
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set.[6][7] This choice dictates the trade-off between accuracy and the computational resources required.[2]
The Choice of Density Functional Theory (DFT)
For organic molecules of this size, DFT is the method of choice.[3][4] It approximates the many-electron Schrödinger equation by calculating the electron density, which significantly reduces computational complexity compared to traditional wavefunction-based methods, without a prohibitive loss of accuracy.[4]
Causality Behind the Choice: We select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its robust performance in predicting the geometries and electronic properties of a wide range of organic molecules.[4][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals.[4]
The Pople-Style Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals.
Causality Behind the Choice: We select the 6-311++G(d,p) basis set , a flexible and widely used triple-zeta basis set.[4][9] Let's deconstruct this choice:
-
6-311G : This indicates a triple-zeta valence set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.
-
++ : The double plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nucleus.
-
(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow orbitals to change shape (polarize) in response to the molecular environment, which is essential for correctly modeling bonding and geometry.[4]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining accurate results for this compound.[5][9]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis using a computational chemistry package like Gaussian.[10][11][12]
Step 1: Building the Initial Molecular Structure
-
Launch a molecular modeling program (e.g., GaussView, Avogadro, ArgusLab).[12]
-
Construct the this compound molecule atom by atom, ensuring correct connectivity and initial hybridization.
-
Perform a preliminary geometry cleanup or "pre-optimization" using a computationally inexpensive method like molecular mechanics (e.g., UFF) to obtain a reasonable starting structure.[12] This step prevents the DFT calculation from starting with a pathologically high-energy conformation.
Step 2: Geometry Optimization
-
Set up the calculation in the software interface (e.g., Gaussian Calculation Setup).[11][13]
-
Job Type: Select Optimization. This instructs the software to find the lowest energy conformation of the molecule on the potential energy surface.[11]
-
Method: Specify the chosen level of theory: B3LYP/6-311++G(d,p).
-
Charge & Multiplicity: For the neutral molecule, set the charge to 0 and the spin multiplicity to 1 (singlet).
-
Submit the calculation. The software will iteratively adjust atomic positions to minimize the total energy until a stationary point is found.
Step 3: Vibrational Frequency Analysis (Protocol Validation)
-
Use the optimized geometry from the previous step as the input.
-
Method: Use the same B3LYP/6-311++G(d,p) level of theory.
-
Submit the calculation.
-
Validation Check: Upon completion, verify that the output contains zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum. If one is found, the geometry must be perturbed and re-optimized. This step is critical for ensuring the trustworthiness of the results.
Step 4: Calculation of Molecular Properties
Once a true energy minimum is confirmed, various electronic properties can be calculated from the optimized wavefunction. This typically involves running a single-point energy calculation with additional keywords to request specific properties like molecular orbitals and electrostatic potential.
Workflow Visualization
The entire computational process can be summarized in the following workflow diagram.
Caption: A flowchart of the quantum chemical calculation protocol.
Results and Interpretation
The output from these calculations provides a wealth of quantitative data that can be used to understand the molecule's chemical nature.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D arrangement of the atoms, providing precise bond lengths and angles. This theoretical structure can be compared with experimental data (if available from X-ray crystallography) to validate the accuracy of the computational method.
Table 1: Selected Calculated Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C≡N | ~ 1.15 Å |
| Bond Length | C-C (ring avg.) | ~ 1.39 Å |
| Bond Length | C-CH₃ | ~ 1.51 Å |
| Bond Angle | C-C≡N | ~ 179° |
| Dihedral Angle | C(ring)-C(ring)-CH₂-CN | Varies (Torsional Profile) |
(Note: These are representative values. Actual calculated values should be extracted from the output file.)
Vibrational Analysis
The frequency calculation predicts the molecule's infrared (IR) and Raman spectra. A key vibration to analyze is the nitrile (C≡N) stretch, which is a strong and sensitive probe of the local electronic environment.[14][15][16] The calculated frequency for the C≡N stretch is expected in the ~2240-2260 cm⁻¹ region. Discrepancies between calculated (gas-phase) and experimental (condensed-phase) frequencies are expected but can be minimized by applying a standard scaling factor.[14]
Electronic Properties and Reactivity Descriptors
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity.[17][18]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[17][18] A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[17][19]
Table 2: Calculated Electronic and Reactivity Parameters
| Parameter | Description | Significance |
|---|---|---|
| Total Energy | Self-consistent field (SCF) Energy | A measure of the molecule's total electronic energy. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| E(HOMO) | Energy of the HOMO | Related to the ionization potential.[17] |
| E(LUMO) | Energy of the LUMO | Related to the electron affinity.[17] |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability.[17] |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the region around the nitrile nitrogen atom, which are prone to electrophilic attack.
-
Positive Regions (Blue): Indicate electron-poor areas, such as around the hydrogen atoms, which are favorable for nucleophilic interactions.
Conclusion and Applications in Drug Development
The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. The resulting data on its optimized geometry, vibrational spectra, and electronic properties offer valuable insights for drug development professionals.[3] These computational predictions, when used in conjunction with experimental results, can accelerate the process of identifying and optimizing lead compounds, predicting sites of metabolism, and understanding potential drug-receptor interactions, ultimately contributing to the development of new and effective therapeutics.[3]
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3,5-Dimethylphenylacetonitrile Derivatives
Introduction: The Phenylacetonitrile Scaffold as a Privileged Structure in Drug Discovery
Phenylacetonitrile and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The inherent reactivity of the nitrile group and the benzylic carbon, coupled with the diverse functionalities that can be introduced onto the phenyl ring, makes this scaffold a fertile ground for the development of novel therapeutic agents. Historically, phenylacetonitrile derivatives have been explored for a wide array of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide will delve into the prospective biological activities of a specific subclass: 3,5-dimethylphenylacetonitrile derivatives. By examining the structure-activity relationships of analogous compounds, we will build a forward-looking perspective on the potential of this largely unexplored chemical space. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.
Anticipated Biological Activities of this compound Derivatives
While direct experimental data on this compound derivatives is limited in publicly accessible literature, we can extrapolate potential biological activities based on the extensive research conducted on other substituted phenylacetonitrile and related structures. The introduction of the two methyl groups at the 3 and 5 positions of the phenyl ring is expected to significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its biological effects.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 2-phenylacrylonitrile have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1][2][3] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,5-disubstitution pattern with lipophilic methyl groups could enhance binding affinity to the colchicine binding site of tubulin, a key interaction for many tubulin inhibitors.
Mechanism of Action: Tubulin Polymerization Inhibition
The proposed mechanism involves the binding of the this compound derivative to the colchicine binding site on β-tubulin. This binding event interferes with the polymerization of α- and β-tubulin heterodimers into microtubules. The resulting disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers the apoptotic cascade.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Phenylacetonitrile derivatives have also been investigated for their antimicrobial properties. Studies on methoxy-substituted phenylacrylonitriles have shown activity against both Gram-positive and Gram-negative bacteria.[4] The lipophilic nature of the 3,5-dimethyl substitution could facilitate the penetration of the bacterial cell membrane, a critical step for antimicrobial efficacy.
Potential Mechanisms of Antimicrobial Action
The exact mechanism of antimicrobial action for phenylacetonitrile derivatives is not fully elucidated but may involve multiple targets. Plausible mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds could allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The nitrile group can potentially interact with key bacterial enzymes, inhibiting their function and disrupting essential metabolic pathways.
-
Inhibition of Biofilm Formation: By interfering with bacterial signaling pathways, these derivatives might prevent the formation of biofilms, which are crucial for bacterial survival and resistance.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory potential of phenyl- and pyrazolone-based derivatives has been documented, with some compounds exhibiting activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB. Phenylacrylamide derivatives have been shown to exert anti-inflammatory effects through the activation of the Nrf2 signaling pathway.[8]
Proposed Anti-inflammatory Signaling Pathway
A potential anti-inflammatory mechanism for this compound derivatives could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
Experimental Protocols: A Roadmap for Investigation
To validate the therapeutic potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is necessary. The following protocols provide a foundational framework for researchers.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of substituted 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of this compound (1 equivalent) and an appropriate aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Biological Evaluation
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2][3]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, BEL-7402, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Serial Dilutions: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
The 3,5-dimethyl substitution pattern is a key structural feature that warrants detailed investigation. The methyl groups are electron-donating and increase the lipophilicity of the phenyl ring. This can have several implications for biological activity:
-
Enhanced Membrane Permeability: Increased lipophilicity may lead to better penetration of cell membranes, potentially increasing both anticancer and antimicrobial efficacy.
-
Steric Effects: The steric bulk of the methyl groups could influence the binding orientation of the molecule within the active site of a target protein, potentially leading to improved selectivity.
-
Metabolic Stability: The methyl groups may block sites of metabolic oxidation, increasing the half-life of the compound in vivo.
Future research should focus on a systematic exploration of the structure-activity relationship by synthesizing a library of this compound derivatives with various substitutions at other positions of the phenyl ring or on the acrylonitrile backbone. This will allow for a more comprehensive understanding of the structural requirements for optimal biological activity.
Quantitative Data Summary
While specific data for this compound derivatives is not yet available, the following table presents representative data for analogous phenylacrylonitrile derivatives to provide a benchmark for future studies.
| Compound ID | Substitution Pattern | Target Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 1g2a | 2-phenylacrylonitrile derivative | HCT116 (human colon cancer) | 5.9 nM | [1][2] |
| 1g2a | 2-phenylacrylonitrile derivative | BEL-7402 (human liver cancer) | 7.8 nM | [1][2] |
| 2c | Methoxy phenylacrylonitrile | Staphylococcus aureus | 6.25-12.5 mg/mL | [4] |
| 2a | Methoxy phenylacrylonitrile | MCF-7 (human breast cancer) | 44 µM (48h) | [4] |
| 2b | Methoxy phenylacrylonitrile | MCF-7 (human breast cancer) | 34 µM (48h) | [4] |
Conclusion
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. Based on the established biological activities of related phenylacetonitrile derivatives, it is highly probable that this class of compounds will exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The systematic synthesis and biological evaluation outlined in this technical guide provide a clear path forward for researchers to unlock the full therapeutic potential of these intriguing molecules. The unique electronic and steric properties conferred by the 3,5-dimethyl substitution pattern may lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
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- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]
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An In-depth Technical Guide on the Safety and Handling of 3,5-Dimethylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 3,5-Dimethylphenylacetonitrile. As a compound utilized in organic synthesis, particularly in pharmaceutical research and development, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe laboratory environment. This document synthesizes critical data from safety data sheets (SDS), peer-reviewed literature, and established laboratory safety practices to offer a holistic and actionable resource.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical characteristics. This knowledge informs storage conditions, experimental design, and emergency response.
| Property | Value | Source |
| Chemical Formula | C10H11N | [1] |
| Molecular Weight | 145.20 g/mol | [2] |
| CAS Number | 39101-54-7 | [2] |
| Appearance | White to Orange to Green powder to crystal | |
| Boiling Point | 128 - 132 °C (at 15 torr) | [1] |
| Melting Point | 54-57 °C (lit.) | [3][4] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [3] |
This compound, also known as 3,5-dimethylbenzyl cyanide, is a nitrile compound.[2] Nitriles are a class of organic compounds that can exhibit varying degrees of toxicity and reactivity. Therefore, it is crucial to handle them with appropriate precautions.
Section 2: Hazard Identification and Toxicological Profile
Understanding the potential health effects of this compound is critical for risk assessment and the implementation of appropriate safety measures.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[2]
Signal Word: Warning[2]
Primary Routes of Exposure: The most common routes of exposure in a laboratory setting are dermal contact, inhalation, and ingestion.[5] Effects from contact or inhalation may be delayed.[1]
Toxicological Summary: This compound is considered highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[1] Upon combustion, it may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and hydrogen cyanide.[1][6]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are the cornerstones of laboratory safety.
Engineering Controls:
-
Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
A safety shower and eyewash station should be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required.[8] A face shield should be worn when there is a significant risk of splashing.[5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are essential.[9][10] It is crucial to note that thin, disposable nitrile gloves offer splash protection and should be changed immediately upon contamination.[11] For more extensive handling, thicker gloves may be necessary.[5]
-
Lab Coat: A flame-retardant lab coat or an acid-resistant apron should be worn to protect against skin contact.[5]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]
-
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8] In some cases, a self-contained breathing apparatus (SCBA) may be required.[1]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][8]
-
Contaminated work clothing should be removed promptly and laundered separately before reuse.[7]
Section 4: Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a cool, dark, and well-ventilated place.
-
Keep the container tightly closed to prevent the release of vapors.[12]
-
Store locked up and away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and the compound itself should be disposed of as hazardous waste through an approved waste disposal plant.[8][12]
-
Do not allow the product to enter drains.[12]
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][8] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1]
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the area.[7]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][8]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering waterways or sewers.[15]
-
Visualizations
Logical Flow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents.
References
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- SAFETY DATA SHEET. (2010, November 5).
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- (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481 - PubChem. (n.d.).
- Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E - NJ.gov. (n.d.).
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Methodological & Application
Cyanation of 3,5-dimethylbenzyl chloride experimental protocol
Protocol for the Synthesis of 3,5-Dimethylbenzyl Cyanide via Nucleophilic Substitution
Abstract
This application note provides a comprehensive, field-tested protocol for the cyanation of 3,5-dimethylbenzyl chloride to synthesize 3,5-dimethylbenzyl cyanide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The procedure detailed herein emphasizes safety, efficiency, and reproducibility. We will delve into the mechanistic underpinnings of the SN2 reaction, offer a step-by-step experimental guide, and outline robust analytical methods for product verification. This document is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Mechanistic Overview
The conversion of benzyl halides to their corresponding nitriles is a cornerstone of organic synthesis, providing a versatile functional group for further molecular elaboration.[3] The cyanation of 3,5-dimethylbenzyl chloride is typically achieved through a nucleophilic substitution reaction. While both SN1 and SN2 pathways are conceivable, the use of a strong nucleophile like the cyanide ion in a polar aprotic solvent system strongly favors the SN2 mechanism.[4]
The SN2 (substitution nucleophilic bimolecular) reaction proceeds via a concerted, single-step mechanism.[5] The cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,5-dimethylbenzyl chloride from the backside, relative to the leaving group (chloride).[5][6][7] This backside attack leads to an inversion of stereochemistry at the carbon center, although in this specific case, the benzylic carbon is not a stereocenter. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
A significant challenge in this synthesis is the low solubility of inorganic cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in many organic solvents where the benzyl chloride is soluble.[8] To overcome this, phase-transfer catalysis (PTC) is often employed to facilitate the transport of the cyanide ion into the organic phase, thereby increasing the reaction rate.[8][9][10] Alternatively, the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can enhance the solubility of the cyanide salt.[8]
Safety First: Handling Cyanides
EXTREME CAUTION IS MANDATORY.
Inorganic cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12][13] The cyanide ion (CN⁻) inhibits cellular respiration by binding to iron in cytochrome c oxidase.[11]
Before commencing any work, ensure the following safety protocols are strictly adhered to:
-
Engineering Controls: All manipulations of solid cyanide salts and the reaction itself must be conducted in a properly functioning chemical fume hood.[11][12][14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[11][13][15] If there is a risk of splashing, a face shield and a protective apron are necessary.[15]
-
Emergency Preparedness: Never work alone when handling cyanides.[11][14] Ensure all lab personnel are aware of the experiment and the location of the cyanide antidote kit. An eyewash station and safety shower must be immediately accessible.[14]
-
Waste Disposal: All cyanide-containing waste, including contaminated glassware and PPE, must be quenched with a basic solution (pH > 10) of 10% bleach and collected in a designated, sealed hazardous waste container.[12] Never mix cyanide waste with acidic waste, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[11][12]
-
Spill Management: In case of a small spill, carefully sweep up the solid material to avoid dust formation and decontaminate the area with a 10% bleach solution at pH > 10.[11] For larger spills, evacuate the area immediately and contact emergency services.[15]
Experimental Protocol
This protocol is adapted from established procedures for the cyanation of benzyl halides.[8][16][17]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3,5-Dimethylbenzyl chloride | ≥98% | Sigma-Aldrich | 17279-63-3 | Purify by distillation if necessary. |
| Sodium Cyanide (NaCN) | ≥97%, powdered | Fisher Scientific | 143-33-9 | HIGHLY TOXIC. Handle with extreme care. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | 67-68-5 | Use a dry solvent to minimize side reactions. |
| Diethyl Ether | Anhydrous | VWR | 60-29-7 | |
| Saturated Sodium Bicarbonate Solution | ||||
| Saturated Sodium Chloride Solution (Brine) | ||||
| Anhydrous Magnesium Sulfate |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add powdered sodium cyanide (5.88 g, 0.12 mol).
-
Solvent Addition: Under a gentle flow of nitrogen, add 100 mL of anhydrous DMSO to the flask. Stir the suspension for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 3,5-dimethylbenzyl chloride (15.46 g, 0.1 mol) in 20 mL of anhydrous DMSO. Add this solution dropwise to the stirred sodium cyanide suspension over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). The basic wash helps to remove any residual cyanide.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 3,5-dimethylbenzyl cyanide as a colorless to pale yellow oil.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dimethylbenzyl cyanide.
Characterization
The identity and purity of the synthesized 3,5-dimethylbenzyl cyanide should be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0 (s, 1H, Ar-H), 6.95 (s, 2H, Ar-H), 3.65 (s, 2H, CH₂), 2.30 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 139.0, 131.0, 129.5, 126.0, 118.0 (C≡N), 23.0 (CH₂), 21.0 (CH₃) |
| IR (neat, cm⁻¹) | ν: 2250 (C≡N stretch, strong), 3010 (Ar C-H stretch), 2920, 2860 (Aliphatic C-H stretch) |
Note: NMR chemical shifts are approximate and may vary slightly based on the solvent and instrument used. The provided data is based on typical values for similar structures.[18][19][20]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Impure starting material. | Purify 3,5-dimethylbenzyl chloride by distillation before use.[8] |
| Incomplete reaction. | Increase reaction time or temperature. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate.[8][9] | |
| Formation of Isocyanide Byproduct | Ambident nature of the cyanide nucleophile. | While typically a minor product with NaCN/KCN, purification by washing the crude product with warm 50% sulfuric acid can remove the isocyanide.[16] |
| Product is Colored | Impurities or side reactions. | Ensure high-purity starting materials and anhydrous conditions. The sulfuric acid wash mentioned above can also help decolorize the product.[16] |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3,5-dimethylbenzyl cyanide. By adhering to the stringent safety precautions and following the detailed experimental procedure, researchers can consistently obtain high yields of the desired product. The mechanistic insights and troubleshooting guide further support the successful implementation of this important synthetic transformation.
References
- University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
- Safety Module: Cyanides. (n.d.).
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- Industrial Phase-Transfer Catalysis. (n.d.).
- Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts.
- United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
- Satoh, Y., & Obora, Y. (2013). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions†. RSC Advances, 3(44), 21257-21260. [Link]
- Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34041-34065. [Link]
- Filo. (2025, August 30). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol....
- Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis ?.
- Wikipedia. (n.d.). Cyanation.
- The Royal Society of Chemistry. (2013). Supporting Information.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
- Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds.
- The Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- The Royal Society of Chemistry. (2023). Supplementary Information.
- Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- PrepChem.com. (n.d.). Preparation of benzyl cyanide.
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
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Application Notes and Protocols for the Synthesis of 3,5-Dimethylphenylacetonitrile Utilizing Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylphenylacetonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. The focus of this document is the application of Phase Transfer Catalysis (PTC), a powerful and versatile technique that offers significant advantages in terms of reaction efficiency, operational simplicity, and scalability. This guide delves into the mechanistic underpinnings of PTC in this specific transformation and provides detailed, actionable protocols for its successful implementation in a laboratory setting.
Introduction: The Strategic Advantage of Phase Transfer Catalysis in Arylacetonitrile Synthesis
The synthesis of arylacetonitriles, such as this compound, is a cornerstone of modern organic synthesis. These compounds serve as versatile building blocks for a wide range of more complex molecules. The classical approach to their synthesis often involves the reaction of a benzyl halide with a cyanide salt. However, the mutual insolubility of the organic substrate and the inorganic cyanide salt presents a significant challenge, often necessitating the use of harsh reaction conditions, polar aprotic solvents, or complex and expensive reagents.
Phase Transfer Catalysis (PTC) elegantly circumvents these issues by facilitating the transfer of the cyanide anion from an aqueous or solid phase into the organic phase where the reaction with the benzyl halide occurs.[1] This is achieved through the use of a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, which forms a lipophilic ion pair with the cyanide anion. This ion pair is soluble in the organic phase, allowing the reaction to proceed smoothly under mild conditions.[2]
The key advantages of employing PTC for the synthesis of this compound include:
-
Enhanced Reaction Rates: By bringing the reactants into the same phase, PTC dramatically increases the frequency of molecular collisions, leading to faster reaction times.
-
Milder Reaction Conditions: The need for high temperatures and pressures is often obviated, preserving sensitive functional groups and reducing energy consumption.
-
Use of Inexpensive and Readily Available Reagents: PTC allows for the use of simple, inorganic cyanide sources like sodium cyanide in aqueous solutions.
-
Simplified Workup Procedures: The biphasic nature of the reaction system simplifies product isolation and purification.
-
Improved Yields and Purity: The clean and efficient nature of PTC reactions often leads to higher yields of the desired product with fewer byproducts.[1]
The Mechanism of Phase Transfer Catalysis in the Cyanation of 3,5-Dimethylbenzyl Chloride
The synthesis of this compound via PTC typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in a biphasic system, catalyzed by a quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB). The catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycle for the synthesis of this compound via Phase Transfer Catalysis.
Causality of the Mechanism:
-
Anion Exchange: The quaternary ammonium catalyst (Q⁺X⁻, e.g., TBAB where Q⁺ is the tetrabutylammonium cation and X⁻ is Br⁻) resides at the interface of the aqueous and organic phases. It exchanges its counter-ion (Br⁻) for a cyanide anion (CN⁻) from the aqueous sodium cyanide solution.[3]
-
Formation of a Lipophilic Ion Pair: This exchange results in the formation of a quaternary ammonium cyanide (Q⁺CN⁻). The bulky, organic nature of the tetrabutylammonium cation renders this ion pair soluble in the organic phase.
-
Nucleophilic Substitution: The Q⁺CN⁻ ion pair diffuses into the bulk organic phase, where the "naked" and highly reactive cyanide anion attacks the electrophilic benzylic carbon of the 3,5-dimethylbenzyl chloride in a classic SN2 reaction. This displacement of the chloride ion forms the desired product, this compound.
-
Catalyst Regeneration: The resulting quaternary ammonium chloride (Q⁺Cl⁻) is then able to exchange the chloride ion for another cyanide ion at the interface, thus regenerating the active catalyst and continuing the catalytic cycle.
Data Presentation: Comparative Performance of Phase Transfer Catalysts
The choice of phase transfer catalyst can significantly influence the outcome of the reaction. Quaternary ammonium salts are the most commonly employed catalysts due to their high efficiency, commercial availability, and relatively low cost. The following table provides a comparative overview of the performance of different quaternary ammonium salts in the synthesis of various arylacetonitriles.
| Catalyst | Substrate | Cyanide Source | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Benzyl Chloride | NaCN | Dichloromethane/Water | Room Temp. | 8 | 82 |
| Benzyltriethylammonium Chloride (BTEAC) | Benzyl Chloride | NaCN | 50% aq. NaOH, organic solvent | 28-35 | 2.5 | 78-84 |
| Aliquat 336 | Benzyl Chloride | NaCN | Toluene/Water | 90 | 1 | 95 |
| Tetrabutylammonium Iodide (TBAI) | p-tert-butylbenzyl bromide | NaCN | Water | 100 | 1 | 80 |
This data is compiled from various sources for illustrative purposes and may not be directly transferable to the synthesis of this compound without optimization.[4][5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound using Tetrabutylammonium Bromide (TBAB) as the phase transfer catalyst.
Materials and Equipment:
-
3,5-Dimethylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Cyanides are highly toxic. All manipulations involving sodium cyanide should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, seek immediate medical attention.
-
3,5-Dimethylbenzyl chloride is a lachrymator and irritant. Handle with care in a fume hood.
-
Toluene is flammable and harmful. Avoid inhalation and contact with skin.
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (e.g., 1.1 equivalents) and deionized water (e.g., 50 mL).
-
Stir the mixture until the sodium cyanide is completely dissolved.
-
Add Tetrabutylammonium bromide (TBAB) (e.g., 0.05 equivalents) to the aqueous solution.
-
Add toluene (e.g., 50 mL) to the flask.
-
-
Addition of 3,5-Dimethylbenzyl Chloride:
-
Dissolve 3,5-dimethylbenzyl chloride (e.g., 1 equivalent) in toluene (e.g., 20 mL) and add it to the dropping funnel.
-
Add the solution of 3,5-dimethylbenzyl chloride dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes. An exothermic reaction may be observed.
-
-
Heating and Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 2-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the organic layer. The disappearance of the starting material (3,5-dimethylbenzyl chloride) indicates the completion of the reaction.
-
-
Workup: Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Carefully separate the lower aqueous layer from the upper organic layer (toluene).
-
-
Extraction of Aqueous Phase:
-
Extract the aqueous layer with toluene (e.g., 2 x 25 mL) to recover any dissolved product.
-
Combine all the organic extracts.
-
-
Drying of Organic Phase:
-
Wash the combined organic layer with deionized water (e.g., 2 x 50 mL) and then with brine (saturated NaCl solution) (e.g., 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the toluene from the filtrate using a rotary evaporator under reduced pressure.
-
-
Purification: Vacuum Distillation:
-
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
-
-
Product Characterization:
-
The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by GC-MS analysis.
-
Conclusion
The use of phase transfer catalysis, particularly with quaternary ammonium salts like Tetrabutylammonium Bromide, offers a highly efficient, scalable, and environmentally conscious method for the synthesis of this compound.[6][7] The detailed protocol provided in these application notes serves as a robust starting point for researchers in academic and industrial settings. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can achieve high yields of this valuable intermediate, facilitating the development of novel pharmaceuticals and other advanced materials.
References
- Organic Syntheses. (n.d.). Benzyl Cyanide. Org. Synth. Coll. Vol. 1, p.107.
- Google Patents. (2015). Method for synthesizing p-methylphenylacetonitrile. CN104496850A.
- Organic Syntheses. (n.d.). NEW REAGENT FOR tert-BUTOXYCARBONYLATION: 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Org. Synth. 1979, 59, 95.
- DTU Research Database. (n.d.). A Systematic Modelling Framework for Phase Transfer Catalyst Systems.
- Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References.
- Indian Academy of Sciences. (n.d.). Phase transfer catalysis: Chemistry and engineering.
- Google Patents. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
- Organic Syntheses. (n.d.). TRIMETHYLENE CYANIDE. Org. Synth. Coll. Vol. 1, p.289.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- MDPI. (2021). Chiral Quaternary Ammoniums Derived from Dehydroabietylamine: Synthesis and Application to Alkynylation of Isatin Derivatives Catalyzed by Silver. Catalysts, 11(12), 1479.
- ResearchGate. (2012). Synthesis of Quaternary Ammonium Salts with Novel Counterions.
- American Chemical Society. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chem. Rev. 2021, 121, 1, 150–233.
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Application Notes and Protocols: The Synthesis of Anastrozole Derivatives from 3,5-Dimethylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anastrozole, a potent non-steroidal aromatase inhibitor, is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. While conventional synthetic routes to Anastrozole are well-established, this technical guide explores a less conventional but insightful pathway commencing from 3,5-Dimethylphenylacetonitrile. This document provides a comprehensive examination of a six-step synthetic sequence to an Anastrozole derivative, offering detailed experimental protocols, mechanistic insights, and quantitative data to support researchers in pharmaceutical synthesis and development. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
Introduction
Anastrozole, with the chemical name 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), functions by selectively inhibiting the aromatase enzyme, which is pivotal in the peripheral biosynthesis of estrogens. The majority of industrial syntheses of Anastrozole commence from more advanced intermediates such as Mesitylene or 3,5-Bis(bromomethyl)toluene.[1] These routes are often favored for their efficiency and scalability.
However, the exploration of alternative synthetic pathways is crucial for several reasons, including the potential for novel intellectual property, the utilization of different starting materials based on availability and cost, and the synthesis of novel derivatives for further pharmacological investigation. This application note details a synthetic strategy starting from this compound (also known as 3,5-dimethylbenzyl cyanide), as outlined in patent literature, to produce an Anastrozole derivative.[2] This pathway provides a valuable case study in multi-step organic synthesis, highlighting key reactions such as alkylation, bromination, and heterocycle formation.
Overall Synthetic Pathway
The synthesis of the Anastrozole derivative from this compound is a six-step process. The initial steps focus on the sequential functionalization of the starting material to build the core structure, culminating in the introduction of the triazole moiety.
Figure 1: Synthetic pathway of an Anastrozole derivative starting from this compound.
Experimental Protocols and Mechanistic Insights
This section provides a detailed, step-by-step methodology for each reaction in the synthesis. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: α-Methylation of this compound
The initial step involves the methylation of the α-carbon of the nitrile group. This reaction proceeds via the formation of a carbanion, which then acts as a nucleophile.
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -50 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -50 °C. Stir for 30 minutes at this temperature. The formation of the lithium salt of the nitrile results in a color change to light yellow.[2]
-
Add methyl iodide (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to 10 °C and stir for 3 hours.[2]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile as a yellow oil.
Mechanistic Rationale: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the α-carbon of the nitrile without competing nucleophilic attack on the nitrile group itself. The low reaction temperature is necessary to control the reactivity of the organolithium reagent and prevent side reactions. Methyl iodide serves as an efficient electrophile for the SN2 reaction with the nitrile carbanion.
Step 2: Benzylic Bromination of the First Methyl Group
This step selectively brominates one of the benzylic methyl groups on the aromatic ring. This is a radical substitution reaction.
Protocol:
-
Dissolve 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]
-
Heat the mixture to 75 °C and stir for 4 hours. The reaction progress can be monitored by the disappearance of the starting material and the formation of a suspension of succinimide.[2]
-
Cool the reaction mixture to room temperature and wash with a 10% aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/n-hexane mixture to obtain 2-(3-Bromomethyl-5-methylphenyl)-2-methylpropanenitrile as a light yellow solid. A yield of approximately 89.8% has been reported for this step.[2]
Mechanistic Rationale: The Wohl-Ziegler reaction provides a mild and selective method for benzylic bromination.[3] The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from the N-Br bond of NBS to generate a bromine radical. This bromine radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. The benzyl radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, thus propagating the chain reaction.[4]
Step 3: Cyanation of the Benzyl Bromide
The newly introduced bromoethyl group is converted to a nitrile, setting the stage for the formation of the second gem-dinitrile moiety.
Protocol:
-
To a solution of 2-(3-Bromomethyl-5-methylphenyl)-2-methylpropanenitrile (1 equivalent) in a suitable solvent such as dichloromethane, add an aqueous solution of potassium cyanide (KCN) (1.2 equivalents).
-
Add a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB) (0.05 equivalents).[3]
-
Stir the biphasic mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile.
Mechanistic Rationale: This is a nucleophilic substitution reaction where the cyanide ion displaces the bromide. The use of a phase-transfer catalyst is essential to transport the cyanide nucleophile from the aqueous phase to the organic phase where the substrate is located, thereby facilitating the reaction.[5]
Step 4: Second α-Methylation
Similar to the first step, this step involves the methylation of the α-carbons of both nitrile groups.
Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Add a solution of 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile (1 equivalent) in DMF dropwise at room temperature.
-
Stir the mixture for 1-2 hours.
-
Add methyl iodide (2.4 equivalents) slowly to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to give 3,5-Bis(1-cyano-1-methylethyl)toluene.
Mechanistic Rationale: Sodium hydride is a strong base used to deprotonate the α-carbons of the dinitrile, forming a dianion. This dianion then undergoes nucleophilic attack on two equivalents of methyl iodide to yield the desired tetramethylated product. DMF is a suitable polar aprotic solvent for this reaction as it effectively solvates the sodium cation.
Step 5: Second Benzylic Bromination
The remaining benzylic methyl group is now brominated to provide the immediate precursor for the final step.
Protocol:
-
Dissolve 3,5-Bis(1-cyano-1-methylethyl)toluene (1 equivalent) in a suitable organic solvent such as chloroform or carbon tetrachloride.[2][6]
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator (e.g., benzoyl peroxide).[2]
-
Heat the reaction mixture to 60 °C and stir for 4 hours.[2]
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide.
Mechanistic Rationale: This is another example of a Wohl-Ziegler radical bromination, analogous to Step 2. The selectivity for the benzylic position is again due to the formation of a resonance-stabilized benzylic radical intermediate.
Step 6: Alkylation of 1,2,4-Triazole
The final step is the nucleophilic substitution of the benzyl bromide with 1,2,4-triazole to form the Anastrozole derivative.
Protocol:
-
In a reaction vessel, combine 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide (1 equivalent), 1,2,4-triazole (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or toluene.[5]
-
A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to improve the reaction rate and yield, especially when using a less polar solvent like toluene.[5]
-
Heat the reaction mixture to 90 °C and stir for 5 hours.[5]
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude Anastrozole derivative.
-
Purify the crude product by column chromatography or crystallization from a suitable solvent system (e.g., isopropanol and heptane) to yield the final product.[5]
Mechanistic Rationale: 1,2,4-Triazole is a weak acid and can be deprotonated by a base to form the triazolide anion, which is a potent nucleophile. This anion then displaces the bromide from the benzylic position in an SN2 reaction to form the final product. The use of a phase-transfer catalyst can enhance the nucleophilicity of the triazole in the organic phase.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the Anastrozole derivative. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | This compound | LDA, CH₃I | THF | -50 to 10 | 3.5 | High |
| 2 | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | NBS, AIBN | CCl₄ | 75 | 4 | 89.8[2] |
| 3 | 2-(3-Bromomethyl-5-methylphenyl)-2-methylpropanenitrile | KCN, TBAB | Dichloromethane/Water | Room Temp | - | High |
| 4 | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | NaH, CH₃I | DMF | Room Temp | 3-4 | High |
| 5 | 3,5-Bis(1-cyano-1-methylethyl)toluene | NBS, BPO | Chloroform | 60 | 4 | High |
| 6 | 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide | 1,2,4-Triazole, K₂CO₃ | DMF | 90 | 5 | Moderate to High |
Conclusion
The synthesis of an Anastrozole derivative from this compound presents a viable, albeit longer, alternative to the more conventional synthetic routes. This multi-step process provides an excellent platform for illustrating a variety of fundamental organic reactions, including α-alkylation of nitriles, selective benzylic bromination, cyanation, and the formation of a key heterocyclic moiety. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to understand and potentially implement this synthetic strategy. The successful execution of this synthesis relies on careful control of reaction conditions at each step to maximize yields and minimize the formation of impurities.
References
- CN108610297B - Preparation method of anastrozole derivative - Google P
- SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER C
- EP2066646B1 - Process for the preparation of pure anastrozole - Google P
- THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi - CORE. [Link]
- Benzylic Bromin
- Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile - ResearchG
Sources
- 1. The Pursuit of Purity: Elevating Anastrozole Production with CPC - Rotachrom Technologies [rotachrom.com]
- 2. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101568526B - Process for purification of anastrozole - Google Patents [patents.google.com]
Application Notes & Protocols: 3,5-Dimethylphenylacetonitrile as a Key Intermediate in Pharmaceutical Manufacturing
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3,5-Dimethylphenylacetonitrile (also known as 3,5-Xylylacetonitrile) as a critical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, detailed safety and handling protocols, a robust method for its laboratory-scale synthesis, and its direct application in the manufacturing pathway of significant therapeutic agents, such as the non-steroidal aromatase inhibitor, Anastrozole.[1] The protocols included are designed with scientific integrity, explaining the causality behind procedural choices to ensure reproducibility and safety.
Introduction: The Strategic Importance of this compound
In the complex landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate intermediates is paramount to achieving high yield, purity, and cost-effectiveness. This compound is a specialized aromatic nitrile that serves as a pivotal building block. Its unique disubstituted phenyl ring structure is a key feature in the scaffold of certain targeted therapies.
Most notably, it is an established intermediate in the commercial production of Anastrozole, a drug used in the treatment of breast cancer.[1] The nitrile group (C≡N) is a versatile functional group in organic synthesis, readily convertible to other functionalities such as carboxylic acids, amines, and ketones, making this compound a valuable precursor in multi-step synthetic routes. This guide provides the necessary protocols and scientific rationale for its synthesis and subsequent utilization.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's properties is essential before any laboratory work. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 39101-54-7 | [2][3] |
| Molecular Formula | C₁₀H₁₁N | [2][4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Synonyms | 2-(3,5-Dimethylphenyl)acetonitrile, 3,5-Xylylacetonitrile | [1] |
| Appearance | Colorless to slightly pale yellow oily liquid | [5] |
| Boiling Point | 128 - 132 °C @ 15 torr | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, alcohols, and acetone. | [5] |
| LogP | 2.38 | [3] |
Critical Health and Safety Protocols
WARNING: Phenylacetonitrile derivatives are highly toxic organic compounds. Extreme caution must be exercised at all times.
-
Hazard Identification: This compound is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[2][5] Effects of contact or inhalation may be delayed.[2] It is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Exposure Controls & Personal Protective Equipment (PPE):
-
Engineering Controls: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] Use a closed system where possible.
-
Respiratory Protection: When vapors or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a flame-retardant lab coat and additional protective clothing as necessary to prevent any skin contact.[7]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 20 minutes.[2] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush with running water for at least 20 minutes, holding eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.[5][6]
-
Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[2][6] Seek immediate medical attention.[5]
-
-
Spill & Waste Management:
Synthesis Protocol: this compound
The most common and efficient method for synthesizing phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This protocol is adapted from established methods for similar structures.[8] The reaction proceeds via an Sₙ2 mechanism, where the cyanide anion displaces the halide leaving group.
Reaction: 3,5-Dimethylbenzyl chloride + Sodium Cyanide → this compound + Sodium Chloride
Materials and Reagents
-
3,5-Dimethylbenzyl chloride (or bromide)
-
Sodium cyanide (NaCN), finely powdered
-
Anhydrous acetone
-
Benzene or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Experimental Protocol
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1.5 molar equivalents of finely powdered sodium cyanide to anhydrous acetone. The use of anhydrous acetone is critical to prevent the hydrolysis of the benzyl halide starting material back to its corresponding alcohol.[8]
-
Initiation: Begin vigorous stirring of the heterogeneous mixture under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 1.0 molar equivalent of 3,5-Dimethylbenzyl chloride in anhydrous acetone and add it to the reaction flask dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 16-20 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Quenching & Extraction):
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture with suction to remove the solid sodium chloride precipitate and unreacted sodium cyanide. (Caution: Handle the solid waste as highly toxic) .
-
Wash the solid on the filter with a small amount of fresh acetone and combine the filtrates.[8]
-
Remove the acetone from the combined filtrate via rotary evaporation.
-
Dissolve the residual oil in benzene or toluene and transfer to a separatory funnel.[8]
-
Wash the organic layer sequentially with three portions of hot water to remove any remaining inorganic salts.[8]
-
-
Drying and Isolation:
-
Purification: For high-purity material required for pharmaceutical applications, purify the crude product by vacuum distillation.[9] Collect the fraction boiling at 128-132 °C at 15 torr.[2]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Application Protocol: Intermediate for Anastrozole Synthesis
This compound is a direct precursor to a key component of Anastrozole. The next step in the synthesis typically involves the creation of a tetrazole ring, which is a core feature of the final API. This is often achieved by reacting the nitrile with an azide source, followed by reaction with another key fragment.
The diagram below illustrates the pivotal position of this compound in the overall synthetic strategy for Anastrozole.
Caption: Role of this compound in Anastrozole synthesis.
Analytical Quality Control (QC)
To ensure the suitability of the synthesized intermediate for GMP (Good Manufacturing Practice) production, rigorous analytical testing is required.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
-
Purity Assay: The purity of this compound should be determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method is suitable for this analysis.[3]
-
Residual Solvents: Use Gas Chromatography (GC) with a headspace autosampler to quantify residual solvents from the synthesis and purification steps (e.g., acetone, benzene, toluene).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents/solvents (hydrolysis of starting material).2. Incomplete reaction.3. Inefficient extraction. | 1. Ensure all solvents (acetone) are anhydrous. Dry glassware thoroughly.2. Increase reaction time and monitor by TLC/GC. Ensure vigorous stirring.3. Perform multiple extractions with the organic solvent. |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reflux time or temperature slightly. Ensure adequate mixing. Repurify the product via vacuum distillation. |
| Formation of Byproducts (e.g., isonitrile) | Reaction conditions favoring isonitrile formation. | While less common with NaCN, ensure the cyanide is well-solvated. The use of acetone as a solvent generally minimizes this side reaction.[8] |
| Product is Dark/Discolored | Thermal decomposition during distillation or presence of impurities. | Distill under a higher vacuum to lower the boiling point. Ensure the reaction work-up effectively removes impurities before distillation. |
Conclusion
This compound is a high-value intermediate whose careful synthesis and handling are crucial for the production of vital pharmaceuticals like Anastrozole. By following the detailed protocols for synthesis, safety, and quality control outlined in this guide, research and manufacturing teams can effectively and safely utilize this compound. The causality-driven explanations for procedural steps aim to empower scientists to not only replicate the methods but also to adapt and troubleshoot them effectively in a drug development setting.
References
- SynZeal. (n.d.). This compound | 39101-54-7.
- PubChem - NIH. (n.d.). 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445.
- Organic Syntheses. (n.d.). Diphenylacetonitrile.
- SIELC Technologies. (2018, May 16). (3,5-Dimethylphenyl)acetonitrile.
- PubChem - NIH. (n.d.). (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
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- 9. Organic Syntheses Procedure [orgsyn.org]
Palladium-catalyzed reactions involving 3,5-Dimethylphenylacetonitrile
An Application Guide to Palladium-Catalyzed Reactions of 3,5-Dimethylphenylacetonitrile
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed reactions involving this compound. Moving beyond simple procedural lists, this guide delves into the mechanistic rationale behind protocol design, offering field-proven insights to ensure experimental success and reproducibility. The core focus is on the α-arylation of this compound, a powerful transformation for creating sterically hindered α,α-diarylacetonitrile scaffolds, which are valuable precursors in medicinal chemistry and materials science.[1][2]
Introduction: The Strategic Value of α-Arylated Nitriles
The α-aryl nitrile moiety is a cornerstone in the synthesis of a wide array of important molecules, including carboxylic acids, amides, amines, and various heterocycles.[2] Its presence in pharmaceuticals like the anti-cancer drug Anastrozole highlights its significance. Traditional methods for synthesizing these structures often suffer from harsh conditions or limited substrate scope. The advent of palladium-catalyzed cross-coupling chemistry has revolutionized this field, providing a versatile and efficient pathway for forming carbon-carbon bonds under milder conditions.[3][4]
Among these transformations, the direct α-arylation of nitriles stands out as a highly effective method for constructing quaternary carbon centers.[5] This guide specifically explores the reactions of this compound, a substrate whose steric hindrance presents unique challenges and opportunities, making it an excellent model for understanding the intricacies of catalyst and ligand selection in modern organic synthesis.
Core Application: Palladium-Catalyzed α-Arylation
The most prominent and powerful palladium-catalyzed transformation for this compound is its reaction at the α-carbon. This process involves the deprotonation of the benzylic C-H bond to form a nucleophilic enolate, which is then coupled with an aryl electrophile.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism for the α-arylation of nitriles proceeds through a sequence of well-defined steps involving a Pd(0)/Pd(II) cycle.[4][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the aryl halide (or pseudohalide) bond, forming an arylpalladium(II) complex. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand and the nature of the aryl electrophile (I > Br > OTf > Cl).[7]
-
Deprotonation/Coordination : A strong base deprotonates the α-carbon of this compound to generate the corresponding nitrile anion (enolate). This nucleophile then coordinates to the arylpalladium(II) complex.
-
Reductive Elimination : This final, bond-forming step involves the coupling of the aryl group and the nitrile enolate from the palladium center. This process forms the desired α-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] The use of bulky, electron-rich phosphine ligands is crucial as they accelerate this step.[7]
Caption: General catalytic cycle for α-arylation.
Application Note 1: Coupling with Economical Aryl Chlorides
Scientific Context: Aryl chlorides are highly desirable coupling partners due to their low cost and broad availability. However, their strong C-Cl bond makes oxidative addition more challenging compared to their bromide or iodide counterparts.[1] Success in this area requires a carefully optimized catalytic system capable of activating these less reactive electrophiles.
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a highly active ligand is essential. Sterically hindered, electron-rich phosphine ligands are required to promote the difficult oxidative addition step and the subsequent reductive elimination.[1]
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) is an excellent choice because it is strong enough to deprotonate the α-position of the nitrile without competing as a nucleophile in the coupling reaction.[1][2] Its bulky nature also helps prevent side reactions.
-
Solvent and Temperature: Anhydrous, non-protic solvents like toluene are used to prevent quenching the strong base and the organometallic intermediates. Elevated temperatures (e.g., 90-110 °C) are typically necessary to drive the challenging oxidative addition of the aryl chloride.[1]
Detailed Laboratory Protocol: α-Arylation with 4-Chlorotoluene
This protocol describes the synthesis of 2-(3,5-dimethylphenyl)-2-(p-tolyl)acetonitrile.
Reagents & Equipment:
-
This compound
-
4-Chlorotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
A suitable bulky phosphine ligand (e.g., cataCXium® A)
-
Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) solution (e.g., 1.0 M in THF)
-
Anhydrous Toluene
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert gas (Argon or Nitrogen)
| Parameter | Value/Reagent | Rationale |
| Nitrile | This compound (1.0 eq) | Substrate |
| Electrophile | 4-Chlorotoluene (1.2 eq) | Arylating agent |
| Pd Source | Pd(OAc)₂ (2 mol%) | Catalyst precursor |
| Ligand | Bulky phosphine ligand (4 mol%) | Promotes oxidative addition/reductive elimination |
| Base | NaN(SiMe₃)₂ (1.5 eq) | Strong, non-nucleophilic base for enolate formation |
| Solvent | Anhydrous Toluene | High-boiling, non-protic solvent |
| Temperature | 90 °C | Provides energy to overcome activation barrier |
| Atmosphere | Argon | Prevents oxidation of catalyst and reagents |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene to the flask.
-
Aryl Chloride Addition: Add 4-chlorotoluene (1.2 eq) to the mixture.
-
Base Addition: Slowly add the NaN(SiMe₃)₂ solution (1.5 eq) dropwise at room temperature while stirring. The solution may change color.
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for α-arylation of nitriles.
Advanced Concepts: C–H Activation of the Aromatic Ring
While α-arylation is a powerful tool, another frontier in palladium catalysis is the direct functionalization of C–H bonds on the aromatic ring itself.[8] This approach offers superior atom economy by avoiding the need for pre-functionalized aryl halides.[9]
For this compound, this would involve activating a C–H bond on the dimethyl-substituted ring. The reaction typically requires a directing group to position the palladium catalyst near a specific C–H bond. While the cyano group is not a strong directing group for ortho-metalation, catalytic systems are being developed that can functionalize arenes based on their electronic properties or through transient directing groups.[10][11]
A hypothetical C–H arylation of this compound would likely target the C2, C4, or C6 positions and proceed via a Pd(II)/Pd(IV) or related catalytic cycle.
Caption: C-H activation conceptual pathway.
This remains a challenging transformation for this specific substrate and represents an active area of research. Success would depend on identifying a catalyst system that can overcome the electronic and steric profile of the molecule to achieve selective C–H bond cleavage.[12]
References
- You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051-5053. [Link]
- Wikipedia. (2023).
- Chen, C., et al. (2018). Pd-Catalyzed α-Arylation of Nitriles and Esters and γ-Arylation of Unsaturated Nitriles with TMPZnCl·LiCl. Organic Letters, 20(15), 4553–4557. [Link]
- Wang, D., et al. (2008). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 47(38), 7313-7315. [Link]
- Chemistry LibreTexts. (2023).
- Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 124(17), 4592–4593. [Link]
- Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate.
- Fors, B. P., et al. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Zhang, T., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(2), 333-338. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Wikipedia. (2024). Cross-coupling reaction. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2020).
- Chemistry LibreTexts. (2020). 17.
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- Common Organic Chemistry.
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Application Notes and Protocols: Grignard Reaction with 2-(3,5-dimethylphenyl)acetonitrile for Ketone Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the Grignard reaction of 2-(3,5-dimethylphenyl)acetonitrile, a key transformation for the synthesis of functionalized ketones. These products are valuable intermediates in medicinal chemistry and materials science. This guide offers a detailed mechanistic overview, step-by-step protocols for reaction execution and workup, and critical insights into process optimization and troubleshooting. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.
Introduction: The Synthetic Utility of the Grignard Reaction with Substituted Phenylacetonitriles
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2][3][4][5][6] The reaction of a Grignard reagent with a nitrile offers a reliable pathway to ketones, which are pivotal structural motifs in a vast array of biologically active molecules and functional materials.[7][8][9][10][11] Specifically, the use of 2-(3,5-dimethylphenyl)acetonitrile as a substrate allows for the introduction of a sterically defined aromatic moiety, a common feature in pharmacologically active compounds.
This application note will detail the reaction of 2-(3,5-dimethylphenyl)acetonitrile with a representative Grignard reagent, ethylmagnesium bromide, to yield 1-(3,5-dimethylphenyl)propan-2-one. The principles and protocols described herein are broadly applicable to a range of Grignard reagents, providing a versatile synthetic platform.
Mechanistic Rationale: A Stepwise Look at Ketone Formation
The conversion of a nitrile to a ketone via a Grignard reaction proceeds through a two-stage mechanism: nucleophilic addition followed by hydrolysis of the intermediate imine.[7][8][12][13][14]
Stage 1: Nucleophilic Addition to the Nitrile
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[3][6] This nucleophilic carbon attacks the electrophilic carbon of the nitrile group in 2-(3,5-dimethylphenyl)acetonitrile.[14][15] This addition breaks the pi bond of the nitrile, forming a resonance-stabilized magnesium salt of an imine (an iminate).[8] A key feature of this reaction is that the Grignard reagent adds only once.[7][8] The negatively charged iminate intermediate is unreactive towards further nucleophilic attack by another Grignard molecule.[7][8][10]
Stage 2: Hydrolysis of the Imine Intermediate
The iminate salt is stable under the anhydrous reaction conditions. Upon the addition of an aqueous acid during the workup, the iminate is protonated to form an imine.[12] This imine is then hydrolyzed to the final ketone product.[8][12][13][16] The hydrolysis mechanism is essentially the reverse of imine formation.[14][16]
Below is a diagram illustrating the overall reaction workflow:
Caption: Experimental workflow for the Grignard synthesis of 1-(3,5-dimethylphenyl)propan-2-one.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(3,5-dimethylphenyl)propan-2-one from 2-(3,5-dimethylphenyl)acetonitrile and ethylmagnesium bromide.
3.1. Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 | 1.2 |
| Bromoethane | 108.97 | 5.45 g (3.7 mL) | 0.05 | 1.0 |
| 2-(3,5-dimethylphenyl)acetonitrile | 145.20 | 6.53 g | 0.045 | 0.9 |
| Anhydrous Diethyl Ether (or THF) | 74.12 | ~150 mL | - | - |
| Saturated aq. NH₄Cl | 53.49 | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware
3.3. Reaction Setup and Grignard Reagent Preparation
Critical Note: All glassware must be rigorously dried in an oven (overnight at >120 °C) and assembled hot under a stream of inert gas to exclude atmospheric moisture.[17] Grignard reagents are highly sensitive to protic sources like water.[3][5][6]
-
Assembly: Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a drying tube or inert gas inlet), and a septum.
-
Magnesium Activation: Place the magnesium turnings (1.46 g) in the flask. Briefly heat the flask under a flow of inert gas to further dry the magnesium surface. Allow to cool to room temperature. Activating agents like a small crystal of iodine can be added to initiate the reaction.[1][17]
-
Initial Reagent Addition: Add ~20 mL of anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of bromoethane (3.7 mL) in ~30 mL of anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add a small portion (~2-3 mL) of the bromoethane solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle bubbling is observed. If the reaction does not start, gentle warming or sonication may be necessary.[1]
-
Grignard Formation: Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[18] After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the ethylmagnesium bromide reagent.
3.4. Reaction with 2-(3,5-dimethylphenyl)acetonitrile
-
Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 2-(3,5-dimethylphenyl)acetonitrile (6.53 g) in ~40 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Controlled Reaction: Add the nitrile solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition to minimize side reactions.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
3.5. Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the imine intermediate. A milder acid like ammonium chloride is often preferred to strong acids to prevent potential side reactions.[19]
-
Extraction: Transfer the mixture to a separatory funnel. If a solid precipitate forms, add more diethyl ether and water to dissolve it. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,5-dimethylphenyl)propan-2-one.
Characterization of the Product
The structure of the synthesized ketone can be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group, a singlet for the benzylic CH₂ protons, a singlet for the methyl ketone protons, and singlets for the two aromatic methyl groups. |
| ¹³C NMR | A signal for the carbonyl carbon (~200-210 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1700-1725 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 1-(3,5-dimethylphenyl)propan-2-one. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Grignard reagent fails to form | Wet glassware or solvent; inactive magnesium surface. | Ensure all equipment and reagents are scrupulously dry. Use activating agents like iodine or 1,2-dibromoethane. |
| Low yield of ketone | Incomplete reaction; side reactions (e.g., deprotonation of the nitrile at the alpha-position). | Add the Grignard reagent to the nitrile solution (inverse addition) to maintain a low concentration of the basic Grignard reagent. Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of tertiary alcohol | The ketone product reacts with unquenched Grignard reagent. | This is generally not an issue as the ketone is formed during the aqueous workup, after the Grignard reagent has been quenched. |
| Complex product mixture | Vigorous reaction conditions leading to side products. | Maintain a low reaction temperature during the addition of both the alkyl halide and the nitrile. |
Conclusion
The Grignard reaction of 2-(3,5-dimethylphenyl)acetonitrile provides an effective and versatile method for the synthesis of 1-(3,5-dimethylphenyl)propan-2-one and its analogs. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, high yields of the desired ketone can be achieved. The protocols and insights provided in this application note serve as a robust foundation for researchers in organic synthesis and drug discovery to successfully employ this valuable transformation.
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Application Notes and Protocols for the Reduction of 3,5-Dimethylphenylacetonitrile
<
Abstract
This technical guide provides a comprehensive overview of established and effective protocols for the reduction of the nitrile group in 3,5-Dimethylphenylacetonitrile to yield 2-(3,5-dimethylphenyl)ethanamine. The synthesis of this primary amine is a crucial step in the development of various pharmaceutical and research compounds. This document details methodologies employing potent reducing agents such as Lithium Aluminum Hydride (LAH) and catalytic hydrogenation with Raney® Nickel. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions, mechanistic insights, safety precautions, and comparative data to guide experimental design and execution.
Introduction: The Synthetic Importance of Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting amines, such as 2-(3,5-dimethylphenyl)ethanamine, are valuable intermediates in the construction of more complex molecular architectures, particularly within the pharmaceutical industry.[1][2][3] The primary amine moiety serves as a key functional handle for the introduction of diverse substituents and for the formation of various nitrogen-containing heterocycles. The choice of reduction methodology is critical and depends on factors such as substrate compatibility with other functional groups, desired yield, scalability, and safety considerations.
This guide focuses on two widely employed and robust methods for the reduction of this compound:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and often high-yielding method, though it requires stringent anhydrous conditions and careful handling due to its reactivity.[4][5]
-
Catalytic Hydrogenation with Raney® Nickel: A scalable and often milder alternative, utilizing heterogeneous catalysis.[6][7]
Mechanistic Overview of Nitrile Reduction
A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimizing reaction conditions.
Lithium Aluminum Hydride (LAH) Reduction Mechanism
The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[8][9]
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen triple bond, forming an intermediate imine anion coordinated to the aluminum species.[9]
-
Second Hydride Addition: A second hydride ion is delivered to the same carbon atom of the imine intermediate, resulting in a dianionic species.[8]
-
Aqueous Workup: The reaction is quenched with water, followed by the addition of a base (e.g., NaOH) to neutralize the reaction mixture and hydrolyze the aluminum-nitrogen bonds, yielding the final primary amine product.[8][10]
Caption: Mechanism of LAH reduction of a nitrile to a primary amine.
Catalytic Hydrogenation Mechanism
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst, such as Raney® Nickel.[11][12]
-
Adsorption: Both the nitrile and hydrogen gas adsorb onto the surface of the catalyst.
-
Hydrogen Addition: The catalyst facilitates the stepwise addition of hydrogen atoms to the nitrile group. An imine intermediate is formed, which is further reduced to the primary amine.[12]
-
Byproduct Formation: A potential side reaction is the condensation of the intermediate imine with the product amine, leading to the formation of secondary and tertiary amines. The addition of ammonia can help suppress this side reaction.[12][13]
Caption: General workflow for catalytic hydrogenation of a nitrile.
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is adapted from established procedures for LAH reduction of nitriles.[10][14][15]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LAH (1.5 equivalents) suspended in anhydrous THF (10 volumes relative to the nitrile).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension under a nitrogen atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes) to quench the excess LAH.[10]
-
Filtration: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or DCM.[10]
-
Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 10 volumes) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(3,5-dimethylphenyl)ethanamine by column chromatography on silica gel.
Critical Safety Considerations for LAH:
-
LAH is a highly reactive and water-sensitive reagent that can ignite in moist air.[16][17]
-
Always handle LAH under an inert atmosphere (nitrogen or argon).[16]
-
Avoid contact with water, alcohols, and other protic solvents.[17]
-
Quenching of LAH is highly exothermic and generates hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.[18]
-
Have a Class D fire extinguisher or dry sand readily available.[16][19]
Protocol 2: Reduction via Catalytic Hydrogenation with Raney® Nickel
This protocol is based on established methods for the catalytic hydrogenation of nitriles.[7][20]
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Ammonia solution (optional, to suppress secondary amine formation)[13]
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask set up for balloon hydrogenation), add this compound and the solvent (ethanol or methanol).
-
Catalyst Addition: Under an inert atmosphere (argon or nitrogen), carefully add the Raney® Nickel slurry to the reaction mixture.
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 50 psi, but this may vary) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.[20]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(3,5-dimethylphenyl)ethanamine by column chromatography or distillation.
Comparative Data and Performance
The choice between these two methods will depend on the specific requirements of the synthesis.
| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney® Ni) |
| Reducing Agent Strength | Very Strong, Unselective[4] | Milder, More Selective |
| Typical Yield | Generally High (~90%)[4] | Good to Excellent (up to 93%)[7] |
| Reaction Conditions | Anhydrous, Inert Atmosphere | Hydrogen Pressure, Room Temp to Elevated Temp |
| Safety Concerns | Highly Reactive with Water, Pyrophoric[16][17] | Pyrophoric Catalyst (when dry), Flammable H₂ Gas[20] |
| Scalability | Less suitable for large-scale due to safety[10] | Economical and Scalable[11] |
| Potential Byproducts | Over-reduction of other functional groups | Secondary and Tertiary Amines[12][13] |
Troubleshooting and Optimization
-
Low Yield with LAH: Ensure all reagents and solvents are strictly anhydrous. The quality of the LAH is also critical.[14]
-
Incomplete Reaction with LAH: Gentle heating may be required to drive the reaction to completion, but this should be done with extreme caution.[14]
-
Formation of Secondary/Tertiary Amines in Hydrogenation: The addition of ammonia to the reaction mixture can effectively minimize the formation of these byproducts.[12][13]
-
Difficult Workup with LAH: The "Fieser workup" (sequential addition of water, NaOH solution, and water) is a reliable method for quenching LAH reactions and obtaining a filterable precipitate.[18]
Conclusion
Both Lithium Aluminum Hydride reduction and catalytic hydrogenation with Raney® Nickel are effective methods for the synthesis of 2-(3,5-dimethylphenyl)ethanamine from this compound. The selection of the most appropriate protocol should be based on a careful evaluation of the desired scale, available equipment, safety infrastructure, and the presence of other functional groups in the starting material. For laboratory-scale synthesis where high reactivity is required, LAH is a powerful option. For larger-scale production where safety and cost are primary concerns, catalytic hydrogenation presents a more viable and environmentally friendly alternative.
References
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- Lévay, K., Tóth, K. D., Kárpáti, T., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497. [Link]
- Google Patents. (1998). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Lin, S., & Liu, J. (2022). Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor. Reaction Chemistry & Engineering, 7(5), 1083-1091. [Link]
- Google Patents. (1957). US2813100A - Hydrogenation process.
- Google Patents. (2012). US8193391B2 - Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines.
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- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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- 20. youtube.com [youtube.com]
One-Pot Synthesis of Commercially Relevant Derivatives from 3,5-Dimethylphenylacetonitrile: An Application and Protocol Guide
Introduction: The Strategic Value of 3,5-Dimethylphenylacetonitrile in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of molecular complexity from readily available starting materials is a cornerstone of successful research programs. This compound emerges as a particularly valuable scaffold due to the strategic positioning of its methyl and cyanomethyl groups. The disubstituted phenyl ring offers a platform for generating derivatives with diverse steric and electronic properties, crucial for optimizing ligand-receptor interactions. The nitrile functionality, a versatile synthetic handle, provides a gateway to a multitude of chemical transformations, allowing for the rapid generation of compound libraries for high-throughput screening. This application note provides detailed, one-pot protocols for the synthesis of several key derivatives from this compound, offering researchers a practical guide to leveraging this important building block.
Core Synthetic Strategies: A Mechanistic Overview
The conversion of the nitrile group in this compound into various functional groups underpins the synthetic utility of this starting material. The primary one-pot transformations discussed herein involve nucleophilic additions to the electrophilic carbon of the nitrile, followed by subsequent intramolecular or intermolecular reactions. Understanding the mechanistic underpinnings of these transformations is critical for troubleshooting and optimizing reaction conditions.
Application Notes & Protocols: Leveraging 3,5-Dimethylphenylacetonitrile in Modern Agrochemical Research
Abstract
The global imperative for sustainable agriculture necessitates the continuous discovery of novel, effective, and environmentally conscious crop protection agents. The phenylacetonitrile scaffold serves as a privileged structural motif in a multitude of biologically active compounds. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3,5-Dimethylphenylacetonitrile as a versatile building block in the synthesis and discovery of next-generation agrochemicals. We will explore its synthesis, its derivatization into potent fungicidal and herbicidal scaffolds, and the requisite protocols for biological evaluation.
Introduction: The Strategic Value of the this compound Core
This compound (CAS: 39101-54-7) is an aromatic nitrile featuring a benzene ring substituted with two methyl groups and a cyanomethyl group.[1][2] Its molecular formula is C₁₀H₁₁N, and it has a molecular weight of 145.20 g/mol .[2]
The value of this scaffold in agrochemical research is threefold:
-
The Nitrile Group: The cyano group is a key functional handle.[3] It is a potent hydrogen bond acceptor and can engage in crucial interactions with biological targets.[3] Furthermore, it is metabolically stable and can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The Aromatic Ring: The phenyl ring provides a rigid core for orienting substituents into the binding pockets of target enzymes or receptors. The 3,5-dimethyl substitution pattern pre-organizes the molecule, potentially enhancing binding affinity and influencing metabolic stability by blocking sites susceptible to oxidative degradation.
-
Lipophilicity: The methyl groups contribute to the molecule's overall lipophilicity (LogP ≈ 2.38), a critical parameter governing its movement through plant tissues and its interaction with biological membranes.[4]
This guide will demonstrate how these features can be exploited to generate novel agrochemical candidates.
Synthesis of this compound
The efficient synthesis of the starting material is paramount. The most common routes involve the nucleophilic substitution of a suitable benzylic precursor with a cyanide source. The choice of precursor—typically a benzyl alcohol or a benzyl halide—depends on reagent availability, cost, and safety considerations.
Protocol 1: Deoxycyanation of 3,5-Dimethylbenzyl Alcohol
This modern approach leverages photoredox catalysis to activate the relatively inert C-O bond of the alcohol, avoiding the need to first convert it to a halide.[5] This method is often preferred for its mild conditions and avoidance of harsh reagents.[3]
Rationale: Direct substitution of alcohols is an attractive green chemistry approach, as water is the only byproduct.[6] Photoredox catalysis provides a pathway to generate a benzylic radical from the alcohol under exceptionally mild conditions, which then reacts with a cyanide source.[5]
Experimental Workflow:
Sources
- 1. This compound | CAS: 39101-54-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 4. (3,5-Dimethylphenyl)acetonitrile | SIELC Technologies [sielc.com]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dimethylphenylacetonitrile
Welcome to the technical support center for the purification of 3,5-Dimethylphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The protocols and explanations provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary synthesis route, typically a nucleophilic substitution reaction between 3,5-dimethylbenzyl halide and a cyanide salt, can lead to several impurities. This guide will focus on the identification and removal of these common impurities through various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities are typically:
-
Unreacted 3,5-dimethylbenzyl chloride (or bromide): The starting material for the cyanation reaction.
-
3,5-Dimethylphenyl isocyanide: An isomer formed as a byproduct during the cyanation reaction. It often imparts a distinct, unpleasant odor.
-
3,5-Dimethylphenylacetamide: Formed by the partial hydrolysis of the nitrile group, either during the reaction workup or on storage.[1]
Q2: My purified this compound has a strong, unpleasant odor. What is the likely cause and how can I remove it?
A2: A persistent, foul odor is a strong indicator of the presence of the isomeric impurity, 3,5-dimethylphenyl isocyanide. A specific and effective method for its removal is to wash the crude product with warm dilute sulfuric acid. The isocyanide is hydrolyzed under these conditions, while the nitrile remains stable.[1]
Q3: I am observing a white solid precipitating from my oily this compound upon standing. What could this be?
A3: This is likely 3,5-dimethylphenylacetamide, the hydrolysis product. The amide is a solid at room temperature and has lower solubility in non-polar solvents compared to the nitrile. Its presence suggests that the nitrile has been exposed to water under conditions that promote hydrolysis (e.g., acidic or basic conditions, prolonged exposure to moisture).
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a viable method for purifying this compound, which has a boiling point of 128-132 °C at 15 torr. This technique is particularly useful for separating it from less volatile impurities like the corresponding amide and salts, as well as more volatile impurities like residual solvents. To effectively separate it from the starting material, 3,5-dimethylbenzyl chloride, a fractional distillation setup under vacuum is recommended.
Q5: What are the best recrystallization solvents for this compound?
A5: Based on the purification of similar arylacetonitriles, good starting points for recrystallization solvents include isopropanol and ethanol. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent will dissolve the nitrile readily at elevated temperatures but poorly at low temperatures, while impurities remain in solution.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After a Single Purification Step | Multiple impurities with different physicochemical properties are present. | A multi-step purification approach is often necessary. Consider an initial acid wash to remove the isocyanide, followed by vacuum distillation to separate by boiling point, and a final recrystallization to achieve high purity. |
| Product "Oils Out" During Recrystallization | The solvent is not ideal, or the solution is supersaturated. | Try a different solvent or a mixed solvent system. Ensure the solution is not cooled too rapidly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. |
| Poor Separation During Column Chromatography | The chosen mobile phase has incorrect polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary for separating closely related impurities. |
| Product Decomposes During Distillation | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound and prevent thermal degradation. Ensure the vacuum is stable and the heating is gradual. |
| Persistent Water Content in Final Product | Incomplete drying of the organic phase or use of wet solvents. | Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation. Use anhydrous solvents for recrystallization if water is a concern. |
Purification Protocols
Workflow for Comprehensive Purification
The following diagram illustrates a recommended workflow for purifying crude this compound containing a mixture of common impurities.
Caption: A multi-step purification workflow for this compound.
Protocol 1: Removal of Isocyanide Impurity by Acid Wash
This protocol is essential if your crude product has the characteristic unpleasant odor of an isocyanide.
Principle: Isocyanides are readily hydrolyzed to the corresponding amines under acidic conditions, while nitriles are much more resistant to hydrolysis.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Prepare a 10% aqueous sulfuric acid solution.
-
Transfer the organic solution to a separatory funnel and wash it with the 10% sulfuric acid solution.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the isocyanide-free crude product.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating the nitrile from non-volatile impurities and from starting materials with a significantly different boiling point.
Principle: Compounds are separated based on their differences in boiling points at a reduced pressure.
Physicochemical Data for Key Compounds:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 145.20 | 128-132 @ 15 torr |
| 3,5-Dimethylbenzyl Chloride | 154.64 | ~220-225 @ 760 torr (estimated) |
| 3,5-Dimethylphenylacetamide | 163.22 | >300 @ 760 torr (estimated) |
Procedure:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure for this compound.
-
Discard the initial lower-boiling fraction (forerun) which may contain residual solvents and the final higher-boiling fraction (pot residue) which will contain less volatile impurities.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final step to obtain a highly pure, crystalline product.
Principle: The compound of interest is dissolved in a hot solvent and crystallizes out upon cooling, leaving impurities dissolved in the mother liquor.
Solvent Selection:
-
Good Solvents (at high temperature): Isopropanol, Ethanol
-
Poor Solvents (at low temperature): Water
Procedure (using Isopropanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 4: Purification by Flash Column Chromatography
This technique is useful for separating compounds with similar polarities.
Principle: The mixture is passed through a column of silica gel, and components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Procedure:
-
Select a Mobile Phase: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elute the Column: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Collect Fractions: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Logical Relationships in Purification Strategy
The choice of purification method depends on the nature and quantity of impurities present. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a purification strategy for this compound.
References
- Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.9 (1922). [Link]
- Chemguide. Hydrolysis of Nitriles. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Cyanation of 3,5-Dimethylbenzyl Halides
Welcome to the technical support center for the cyanation of 3,5-dimethylbenzyl halides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the cyanation of 3,5-dimethylbenzyl halides?
The cyanation of 3,5-dimethylbenzyl halides, which are primary benzylic halides, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this single-step process, the cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbon of the methylene group attached to the halogen.[2][3] Simultaneously, the halide ion (e.g., Cl⁻, Br⁻) departs as a leaving group.[2] The adjacent phenyl ring stabilizes the transition state, making benzylic halides particularly reactive in nucleophilic substitution reactions.[2]
Q2: Which cyanide salt is best for this reaction?
For SN2 reactions, it is generally recommended to use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[4] These salts provide a "freer" cyanide anion, which favors attack by the more nucleophilic carbon atom, leading to the desired nitrile product.[4] More covalent metal cyanides, such as silver cyanide (AgCN), are more likely to promote an SN1-type mechanism and can lead to the formation of isocyanide byproducts.[4]
Q3: Why is an ethanolic solvent typically recommended?
Heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol is a standard procedure for this type of nucleophilic substitution.[5][6][7] The use of ethanol as a solvent is crucial because the presence of water can lead to the competing substitution reaction with hydroxide ions, forming 3,5-dimethylbenzyl alcohol instead of the desired nitrile.[5]
Q4: What is Phase-Transfer Catalysis (PTC) and how can it benefit my reaction?
Phase-Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an organic substrate and an aqueous or solid inorganic salt).[8] In the cyanation of 3,5-dimethylbenzyl halides, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs.[8][9] This can lead to higher yields, milder reaction conditions, and faster reaction times.[8][10]
Q5: What are the primary safety concerns when working with cyanide compounds?
Cyanide and its compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[11][12][13] All work with cyanide must be conducted in a certified chemical fume hood.[12][13] It is imperative to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[12] Cyanide salts can react with acids or moisture to produce highly toxic hydrogen cyanide (HCN) gas.[11][12] Therefore, contact with acids must be strictly avoided.[12] Always have a designated and properly labeled waste container for cyanide-containing materials.[13]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the cyanation of 3,5-dimethylbenzyl halides.
Problem 1: Low or No Product Yield
A low yield of the desired 3,5-dimethylbenzyl cyanide can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
-
Cause A: Poor Reagent Quality: The purity of the 3,5-dimethylbenzyl halide is critical. Impurities can interfere with the reaction. The cyanide salt should be a fine powder to maximize its surface area and reactivity.[14]
-
Solution: Ensure the starting halide is pure, for example, by distillation. Use freshly powdered and dried sodium or potassium cyanide.
-
-
Cause B: Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating or reaction time.
-
Solution: Ensure the reaction is heated to reflux and monitor its progress using Thin Layer Chromatography (TLC).[2] Extend the reaction time if necessary.
-
-
Cause C: Presence of Water: Water in the solvent can lead to the formation of 3,5-dimethylbenzyl alcohol as a byproduct, consuming the starting material and reducing the yield of the desired nitrile.[5]
-
Solution: Use anhydrous ethanol as the solvent.
-
-
Cause D: Inefficient Phase-Transfer Catalysis: If using a PTC system, the choice and amount of catalyst are crucial.
Problem 2: Formation of Significant Byproducts
The presence of unexpected products can complicate purification and reduce the overall yield.
-
Byproduct A: 3,5-Dimethylbenzyl Isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[4] Attack through the nitrogen atom results in the formation of an isocyanide.[4]
-
How to Minimize: This side reaction is more prevalent under conditions that favor an SN1 mechanism.[4] To favor the desired SN2 pathway and nitrile formation, use a primary benzyl halide (which is the case here) and an alkali metal cyanide (NaCN or KCN) in a polar aprotic solvent if not using ethanol.[4] A well-established method for removing isocyanide impurities from the final product is to wash the crude product with warm 50% sulfuric acid.[14]
-
-
Byproduct B: Elimination Products: Although less common with primary halides, elimination of HX can occur under strongly basic conditions, leading to the formation of stilbene-type precursors.[4]
-
How to Minimize: Avoid excessively high temperatures and the use of strongly basic conditions.
-
-
Byproduct C: 3,5-Dimethylphenylacetic Acid or Amide: The desired nitrile product can undergo hydrolysis if water is present during the reaction or workup under acidic or basic conditions.[4]
-
How to Minimize: Ensure the reaction is carried out under anhydrous conditions. During the workup, avoid prolonged contact with strong acids or bases, especially at elevated temperatures.
-
Experimental Protocols
Standard Protocol for Cyanation of 3,5-Dimethylbenzyl Chloride
This protocol is adapted from a standard procedure for the synthesis of benzyl cyanide.[14]
Materials:
-
3,5-Dimethylbenzyl chloride (1 equivalent)
-
Sodium cyanide (powdered, 1.25 equivalents)
-
95% Ethanol
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add powdered sodium cyanide (1.25 eq) and a minimal amount of water to dissolve most of the salt.
-
Addition of Substrate: Prepare a solution of 3,5-dimethylbenzyl chloride (1 eq) in 95% ethanol. Add this solution to the cyanide mixture through the dropping funnel over 30-45 minutes.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within a few hours. Monitor the progress by TLC.[2]
-
Workup:
-
Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Wash the salt with a small amount of ethanol to recover any product.
-
Combine the filtrates and remove the ethanol via rotary evaporation.[2]
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[2]
-
Separate the organic layer and wash it sequentially with water and brine.[2]
-
-
Purification:
Data Presentation: Comparison of Cyanation Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Standard SN2 | None | Ethanol/Water | Reflux | 80-90 | [14] |
| Phase-Transfer Catalysis | Quaternary Ammonium Salt | Toluene/Water | 80-100 | >90 | [10] |
| Palladium-Catalyzed | Pd(OAc)₂ | DMF | 120 | Good | [16] |
| Nickel-Catalyzed | NiCl₂·6H₂O/dppf | Acetonitrile | 80 | Good to High | [17][18] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the cyanation of 3,5-dimethylbenzyl halides.
Caption: General experimental workflow for cyanation.
References
- University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- Columbia University, Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines.
- Harvard Environmental Health & Safety. Lab Safety Guideline: Cyanide.
- Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis.
- Saikia, P., & Gogoi, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33883-33903. [Link]
- Ratani, T. S., Bachman, S., Fu, G. C., & Peters, J. C. (2015). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(42), 13902–13907. [Link]
- ChemistryViews.org. (2018, November 18). Cyanation of Unactivated Secondary Alkyl Halides.
- Clark, J. (2015). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Chemguide.
- Li, C., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 18-22. [Link]
- A-Level Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-).
- Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC).
- Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
- Gauth. The reaction of benzyl chloride with sodium cyanide produces benzyl cyanide. Why does this [Chemistry].
- Harris, C. (2015, May 10). Nucleophilic substitution reactions with cyanide. YouTube.
- J&K Scientific LLC. 3,5-Dimethylbenzyl cyanide | 39101-54-7.
- PTC Organics, Inc. PTC Cyanation.
- Clark, J. (2015). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Chemguide.
- Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions.
- Sundar, S. (2018). Chapter 1: A General Introduction to Cyanation. Shodhganga.
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]
- Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
- Taylor & Francis Online. Cyanation – Knowledge and References.
- Beller, M., et al. (2009). Cyanation of aromatic halides. Google Patents.
- ResearchGate. No cyanation of benzyl bromide in the absence of Cu.
- Zhang, Z., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(38), 12041-12044. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Ratani, T. S., et al. (2015). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(42), 13902-13907. [Link]
- PrepChem.com. Synthesis of benzyl cyanide.
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- 18. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Preventing dimerization of 3,5-Dimethylphenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization
Welcome to the Technical Support Center for 3,5-Dimethylphenylacetonitrile. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the dimerization of this versatile reagent. As Senior Application Scientists, we have synthesized field-proven insights and established protocols to help you optimize your reactions and troubleshoot common issues.
Understanding the Challenge: The Dimerization of this compound
This compound is a valuable building block in organic synthesis, prized for the reactivity of its α-methylene protons. However, this reactivity is also the source of a common side reaction: base-catalyzed self-condensation, leading to the formation of a dimeric byproduct. This reaction, a type of Thorpe-Ziegler reaction, can significantly reduce the yield of the desired product and complicate purification.[1][2][3][4]
The fundamental mechanism involves the deprotonation of the α-carbon by a base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, attacking the electrophilic carbon of the nitrile group on another molecule of this compound. Subsequent tautomerization leads to the formation of a stable enaminonitrile dimer.
// Nodes Reagent [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base (B:)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="Carbanion Intermediate", fillcolor="#FBBC05"]; Electrophile [label="Another Molecule of\nthis compound", fillcolor="#F1F3F4"]; NucleophilicAttack [label="Nucleophilic Attack", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Iminonitrile Intermediate", fillcolor="#FBBC05"]; Tautomerization [label="Tautomerization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Enaminonitrile Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagent -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> NucleophilicAttack; Electrophile -> NucleophilicAttack; NucleophilicAttack -> Intermediate; Intermediate -> Tautomerization; Tautomerization -> Dimer; }
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a question-and-answer formatted guide to directly address common issues and provide actionable solutions.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I suspect is the dimer. How can I confirm this?
A1: The most common methods for identifying the dimer are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: The dimer will have a molecular weight exactly double that of the starting material (this compound, MW = 145.20 g/mol ), so look for a molecular ion peak (M+) at or around m/z 290.40. The fragmentation pattern will also be indicative of the dimer structure.[5]
-
¹H NMR Spectroscopy: The dimer will have a more complex ¹H NMR spectrum than the starting material. Look for the disappearance of the characteristic singlet for the α-methylene protons in the starting material and the appearance of new signals corresponding to the enamine proton and the protons of the newly formed C-C bond.
-
¹³C NMR Spectroscopy: The dimer will show a greater number of signals in the ¹³C NMR spectrum, including signals for the imine and enamine carbons.
Q2: I'm using sodium hydride (NaH) as a base and observing significant dimerization. What can I do to improve the yield of my desired alkylation product?
A2: While NaH is a strong base capable of deprotonating the α-carbon, its small size and tendency to favor thermodynamic equilibrium can lead to dimerization.[6][7] Consider the following strategies:
-
Switch to a Sterically Hindered Base: Lithium diisopropylamide (LDA) is a strong, sterically bulky base that is often used to favor the formation of the kinetic enolate, which can lead to faster alkylation and less dimerization.[6][7][8][9] LDA is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled alkylation product over the thermodynamically favored dimer.[10]
-
Control the Stoichiometry: Use a slight excess of the alkylating agent to ensure the carbanion reacts with it quickly, minimizing the opportunity for self-condensation.
| Base | Key Characteristics | Typical Conditions | Outcome |
| Sodium Hydride (NaH) | Small, non-nucleophilic, favors thermodynamic product. | Room temperature or elevated temperatures. | Can lead to significant dimerization.[6][7] |
| Lithium Diisopropylamide (LDA) | Strong, sterically hindered, favors kinetic product. | Low temperatures (-78 °C to 0 °C). | Generally reduces dimerization and favors alkylation.[6][7][8][9] |
Q3: I've switched to LDA, but I'm still seeing some dimer formation. What other parameters can I adjust?
A3: Fine-tuning your reaction conditions can further suppress dimerization.
-
Solvent Choice: Use an aprotic, non-polar solvent like tetrahydrofuran (THF) or diethyl ether. These solvents are compatible with strong bases like LDA and do not facilitate proton transfer that can contribute to side reactions.[9]
-
Reaction Time: Minimize the reaction time. The desired alkylation is often faster than the dimerization. Quench the reaction as soon as the starting material is consumed (as determined by TLC or GC analysis).
-
Order of Addition: Add the this compound solution slowly to the pre-formed LDA solution at low temperature. This ensures that the carbanion is formed in the presence of a large excess of base and minimizes its concentration at any given time, reducing the likelihood of self-condensation. Then, add the alkylating agent to the generated carbanion solution.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareLDA [label="Prepare LDA solution\nin THF at -78°C", fillcolor="#F1F3F4"]; AddNitrile [label="Slowly add this compound\nto LDA solution", fillcolor="#FBBC05"]; GenerateCarbanion [label="Generate Carbanion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAlkylatingAgent [label="Add Alkylating Agent", fillcolor="#FBBC05"]; React [label="React at low temperature", fillcolor="#F1F3F4"]; Monitor [label="Monitor reaction by TLC/GC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#F1F3F4"]; Purify [label="Purify Product\n(e.g., column chromatography)", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PrepareLDA; PrepareLDA -> AddNitrile; AddNitrile -> GenerateCarbanion; GenerateCarbanion -> AddAlkylatingAgent; AddAlkylatingAgent -> React; React -> Monitor; Monitor -> Quench [label="Starting material\nconsumed"]; Monitor -> React [label="Incomplete"]; Quench -> Workup; Workup -> Purify; Purify -> End; }
Frequently Asked Questions (FAQs)
Q: What is the role of the methyl groups on the phenyl ring in dimerization?
A: The two methyl groups at the 3 and 5 positions provide some steric hindrance around the reactive α-carbon. This steric bulk can slightly disfavor the approach of the bulky carbanion to another molecule of this compound, potentially slowing down the rate of dimerization compared to unsubstituted phenylacetonitrile. However, this effect is often not sufficient to completely prevent the side reaction, especially under unfavorable reaction conditions.
Q: Can I use a weaker base to avoid dimerization?
A: While using a weaker base might seem intuitive, it can be counterproductive. A base that is not strong enough to rapidly and completely deprotonate the α-carbon will result in a low concentration of the carbanion in equilibrium with the starting material. This can lead to a sluggish desired reaction and still allow for dimerization to occur over longer reaction times. The key is to use a strong, sterically hindered base to rapidly generate the carbanion and then have it react quickly with the desired electrophile.[9]
Q: Are there any alternative methods to alkylate this compound that avoid strong bases?
A: Phase-transfer catalysis (PTC) can be an alternative for some alkylations. This method typically uses a quaternary ammonium salt to transport a hydroxide or other base from an aqueous phase to an organic phase containing the nitrile and alkylating agent. While this can sometimes be milder, the presence of water and elevated temperatures can also lead to side reactions, including dimerization and hydrolysis of the nitrile group. Careful optimization of the phase-transfer catalyst, solvent, and temperature is crucial for success.
Q: My desired product is an alcohol, so I'm reacting this compound with an epoxide. Is dimerization still a concern?
A: Yes, dimerization is still a potential side reaction when using epoxides as electrophiles. The same principles of base selection and temperature control apply. The carbanion generated from this compound can either react with the epoxide in a ring-opening reaction or with another molecule of the nitrile to form the dimer. Using a strong, sterically hindered base at low temperatures will favor the desired reaction with the epoxide.
References
- Reddit. (2016, March 26).
- Coconote. (2024, October 30).
- Reddit. (2024, August 29). LDA vs NAH?
- Chemistry LibreTexts. (2020, October 20). 13.
- Google Patents. (n.d.). Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
- Google Patents. (n.d.). Alkylation of acetonitriles.
- PubMed. (2012). Study of the lithiated phenylacetonitrile monoanions and dianions formed according to the lithiated base used (LHMDS, LDA, or n-BuLi). 2.
- Google Patents. (n.d.). Preparation of benzyl cyanides.
- Arkat USA. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (n.d.). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters.
- MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction.
- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Wikipedia. (n.d.). Thorpe reaction.
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- ResearchG
- PubMed. (2023, February 24).
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- Duquesne Scholarship Collection. (2004, June 18).
- Google Patents. (n.d.). Alkylation of alkanes with mixtures of alkenes and alkyl halides.
- Macmillan Group - Princeton University. (2024, May 31).
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
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Characterization of byproducts in Anastrozole synthesis from 3,5-Dimethylphenylacetonitrile
A Guide for Researchers on the Characterization and Troubleshooting of Byproducts in the Synthesis of Anastrozole from 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
Welcome to the technical support center for the synthesis of Anastrozole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of Anastrozole, starting from the key intermediate 2,2'-(5-methyl-1,3-phenylene)diacetonitrile. As Senior Application Scientists, we have compiled this resource to explain the causality behind common experimental issues and provide robust, field-proven protocols to ensure the integrity of your synthesis.
The synthesis of Anastrozole, α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a multi-step process where control over reaction conditions is paramount to achieving high purity and yield.[1] This guide focuses on the critical final three stages: methylation, bromination, and the final alkylation with 1,2,4-triazole.
Overall Synthetic Pathway
The diagram below outlines the primary synthetic route discussed in this guide, highlighting the key transformations and intermediates.
Caption: Synthetic route from 2,2'-(5-methyl-1,3-phenylene)diacetonitrile to Anastrozole.
Section 1: Troubleshooting the Benzylic Bromination
The conversion of 3,5-bis(2-cyanoprop-2-yl)toluene to 3,5-bis(2-cyanoprop-2-yl)benzyl bromide via Wohl-Ziegler bromination is a critical step that often introduces significant impurities if not properly controlled.[2][3]
Q1: My HPLC analysis after bromination shows multiple byproduct peaks. What are they, and how can I minimize their formation?
A1: Causality: The Wohl-Ziegler reaction is a free-radical chain reaction that brominates the benzylic position.[4][5] The primary challenges in this step are controlling the selectivity of the bromination to prevent over-bromination and minimizing side reactions. The most common byproducts are:
-
Unreacted Starting Material (Impurity II): 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile).[6]
-
Dibrominated Byproduct: 3,5-bis(1-cyano-1-methylethyl)-α,α-dibromotoluene, formed when the desired product undergoes a second bromination.[7]
-
Other Brominated Species: Depending on the reaction conditions, impurities from bromination at other positions can occur, though this is less common for the activated benzylic position.
Expert Insights & Troubleshooting:
-
Control Reaction Time: Prolonged heating is a primary cause of over-bromination. Studies have shown that limiting the reflux time to no longer than 3 hours significantly reduces the formation of di- and tri-brominated impurities.[8] Monitoring the reaction by TLC or HPLC is crucial to determine the point of maximum conversion of the starting material before significant byproduct formation occurs.
-
Optimize Reagents:
-
Brominating Agent: N-bromosuccinimide (NBS) is the reagent of choice. Ensure it is of high purity and dry.
-
Initiator: A radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is required. Use it in catalytic amounts (typically 1-5 mol%).
-
Solvent: While carbon tetrachloride has been historically used, safer solvents like acetonitrile are effective and preferred.[8] Acetonitrile is less susceptible to bromination itself compared to other organic solvents.
-
-
Purify the Intermediate: It is highly recommended to isolate and purify the 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate before proceeding to the final alkylation step.[8] This prevents carrying over impurities that can complicate the final purification of Anastrozole. Crystallization from a solvent system like isopropanol/n-heptane is an effective purification method.[8]
Caption: Formation of the desired product and over-bromination byproduct during bromination.
Section 2: The Final Alkylation Step - Controlling Isomer Formation
The final step, the N-alkylation of 1,2,4-triazole with the benzyl bromide intermediate, is where the most critical process-related impurity is often formed: the N4-isomer of Anastrozole.
Q2: My final Anastrozole product is contaminated with a significant isomeric impurity. How do I identify it, and what is its origin?
A2: Identity and Origin: The primary isomeric impurity is 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) , often designated as Impurity I .[6] It arises because the 1,2,4-triazole anion is an ambident nucleophile, meaning the alkylation can occur at either the N1 or N4 position of the triazole ring. The desired product, Anastrozole, is the N1-isomer, while Impurity I is the N4-isomer. The regioselectivity of this reaction is highly dependent on the reaction conditions.[9]
Characterization: Anastrozole and Impurity I can be readily distinguished by HPLC and ¹H NMR spectroscopy.
-
HPLC: Impurity I is typically more polar and will have a shorter retention time than Anastrozole on a reverse-phase column.[10]
-
¹H NMR: The key difference is in the chemical shifts of the triazole ring protons. In Anastrozole (N1-isomer), the two triazole protons are distinct and appear as two separate singlets. In the symmetrical N4-isomer (Impurity I), these two protons are equivalent and appear as a single singlet.[6]
Q3: How can I improve the regioselectivity of the alkylation to favor the desired N1-isomer (Anastrozole) over the N4-isomer (Impurity I)?
A3: Causality: The ratio of N1 to N4 alkylation is influenced by factors such as the solvent, the nature of the counter-ion (if using a pre-formed salt), the base, and the temperature. Steric hindrance around the N1 position can favor N4 attack, while electronic factors and coordination with counter-ions can favor N1.
Expert Insights & Troubleshooting:
-
Utilize a Phase-Transfer Catalyst (PTC): This is one of the most effective strategies. The use of a PTC, such as tetrabutylammonium bromide (TBAB), in a non-polar solvent like toluene has been shown to significantly improve both the yield and the selectivity for the N1-isomer.[1][11] The PTC facilitates the transfer of the triazole anion from the solid or aqueous phase into the organic phase, creating a "naked" and more reactive nucleophile that preferentially attacks at the N1 position.
-
Optimize the Solvent System: Polar aprotic solvents like DMF can lead to lower selectivity and make product isolation difficult due to the product's solubility in the aqueous work-up phase. A biphasic system with a non-polar organic solvent like toluene and a PTC is often superior.[1]
-
Control Temperature and Base:
-
Lowering the reaction temperature can sometimes improve selectivity.
-
Using a milder base like potassium carbonate (K₂CO₃) is common. The choice of base can influence the nature of the triazole salt in situ, thereby affecting the isomeric ratio.[1]
-
Caption: Competing N1 vs. N4 alkylation pathways in the final step of Anastrozole synthesis.
Section 3: General Byproduct Characterization & FAQs
This section addresses other common impurities and provides standardized analytical protocols.
Q4: I observe unexpected polar impurities in my final product. Could the nitrile groups be reacting?
A4: Yes, this is a distinct possibility. The nitrile groups are susceptible to hydrolysis, especially under harsh acidic or basic work-up conditions or if water is present during the reaction at elevated temperatures.[12][13][14]
-
Partial Hydrolysis: Leads to the formation of a monoamide impurity: 2-[3-(cyanodimethyl-methyl)-5-[10][15][16]triazol-1-ylmethyl-phenyl]-isobutyramide .[17]
-
Complete Hydrolysis: Can lead to the diamide or corresponding carboxylic acid byproducts.
To mitigate this, use anhydrous solvents, perform aqueous work-ups at controlled pH and lower temperatures, and minimize exposure of the reaction mixture to strong acids or bases for extended periods.
Summary of Key Process-Related Impurities
The following table summarizes the key byproducts discussed, which are critical to monitor for robust quality control.
| Impurity Name | Structure / Chemical Name | Origin | Typical Analytical Method |
| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | N4-alkylation of 1,2,4-triazole | RP-HPLC, ¹H NMR |
| Impurity II | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | Unreacted starting material from the bromination step | RP-HPLC, GC-MS |
| Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Unreacted intermediate from the alkylation step | RP-HPLC, GC-MS |
| Monoamide | 2-[3-(cyanodimethyl-methyl)-5-[10][15][16]triazol-1-ylmethyl-phenyl]-isobutyramide | Partial hydrolysis of a nitrile group | RP-HPLC, LC-MS |
Data compiled from multiple sources.[6][17][18]
Q5: What is a standard HPLC method for monitoring reaction progress and final product purity?
A5: A robust reverse-phase HPLC (RP-HPLC) method is essential for separating Anastrozole from its key impurities. While method optimization is specific to the available equipment and column, the following protocol serves as an excellent starting point, based on published methods.[10][16]
Experimental Protocol: Impurity Profiling by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).[10]
-
Mobile Phase: Isocratic mixture of 2 mmol L⁻¹ ammonium acetate and acetonitrile (50:50, v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 215 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
Expected Elution Order: Under these conditions, the typical elution order on a C18 column is: Impurity I (most polar) -> Anastrozole -> Impurity II -> Impurity III (most non-polar).[10] This method allows for effective monitoring of the consumption of intermediates and the formation of the final product and its primary isomeric byproduct. For trace-level quantification, a more sensitive UHPLC method may be required.[15][19]
Troubleshooting Workflow
Use the following decision tree to diagnose and address common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common issues in Anastrozole synthesis.
References
- Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19, 397-404. [Link]
- Reddy, K. K., et al. (2023). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments.
- QxMD. (n.d.). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Read by QxMD. [Link]
- Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62. [Link]
- Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
- Google Patents. (n.d.).
- SynZeal. (n.d.). Anastrozole EP Impurity C. [Link]
- Pharmaffiliates. (n.d.). Anastrozole-Impurities. [Link]
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- Wikipedia. (n.d.).
- Tambi, S. T. (n.d.). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE. [Link]
- Google Patents. (n.d.). US8058302B2 - Process for preparing pure anastrozole.
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- Chem-Station Int. Ed. (2014, April 19).
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- ResearchGate. (n.d.).
- Pharmaffiliates. (n.d.). Anastrozole - Impurity C. [Link]
- ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]
- Berkeley Learning Hub. (2024, April 18). 5 Nitrile Hydrolysis Steps. [Link]
- Google Patents. (n.d.). CN101074215A - Production of 1-[3,5-2(2,2-dimethyl) ethylcyano] benzyl triazole.
- LibreTexts Chemistry. (2023, January 19). 20.7: Chemistry of Nitriles. [Link]
- Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. [Link]
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]
- YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). anastrozole. [Link]
- National Center for Biotechnology Information. (2022, March 23). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. [Link]
- National Center for Biotechnology Information. (n.d.). 2,2'-(5-Bromomethyl-1,3-phenylene)di(2-methylpropiononitrile). PubChem. [Link]
- PubMed. (n.d.). Pharmacological and clinical profile of anastrozole. [Link]
- E3S Web of Conferences. (n.d.).
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Column chromatography conditions for purifying 3,5-Dimethylphenylacetonitrile
Starting Research on Nitrile
I'm now deep into a Google dive, seeking the lowdown on 3,5-Dimethylphenylacetonitrile. I'm focusing on its polarity, solubility quirks, and published purification techniques. At the same time, I'm digging into common impurities, hoping to get a head start.
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Refining the Approach
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Developing Refined Technical Guide
I'm now integrating initial research with the outlined Q&A structure and visual elements. I've simulated searches to refine my understanding. The compound's moderate polarity suggests common impurities. I am focusing on the user's practical needs and the "why" of chromatography. My plan includes tables for data, detailed diagrams, and step-by-step instructions with citations. I'm focusing on "Troubleshooting."
Developing Practical Procedures
I'm now focusing on practical protocols and workflows for the guide, with an emphasis on creating clear, step-by-step instructions. A key is an informative TLC method development, and a comprehensive workflow diagram will be included. I'm focusing on two column packing techniques and a detailed explanation of fraction collection, all designed to ensure clarity. The focus is on a full, well-rounded approach, with practical applicability.
Integrating Foundational Knowledge
I'm now integrating initial information, like the compound's polarity, with the proposed Q&A structure. A simulated search reveals typical impurities and suitable stationary/mobile phases. I am focusing on detailed procedures for all operations and emphasizing the "why" of chromatography. I am developing tables for data, diagrams for visualization, and step-by-step instructions.
Developing Practical Procedures
I'm now focusing on the practical steps for purification, starting with a crucial TLC method development. I am aiming for clear, numbered protocols, including two column-packing techniques. I will create a detailed diagram and explain fraction collection in detail for clarity, and I'm developing detailed instructions. I will use the established Q&A format.
Navigating the Synthesis of 3,5-Dimethylphenylacetonitrile: A TLC-Based Monitoring and Troubleshooting Guide
For the synthetic chemist, the ability to accurately monitor the progress of a reaction is paramount to achieving high yields and purity. In the synthesis of 3,5-Dimethylphenylacetonitrile, a versatile building block in pharmaceutical and materials science, Thin-Layer Chromatography (TLC) serves as an indispensable tool for real-time analysis. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for utilizing TLC to monitor this specific synthesis, complete with troubleshooting solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring the synthesis of this compound via TLC?
A1: An effective solvent system must distinguish between the starting material (e.g., 3,5-dimethylbenzyl halide) and the this compound product. A common and effective starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[1][2][3] A mixture of hexane and ethyl acetate, typically in a ratio of 9:1 to 4:1 (hexane:ethyl acetate), is a robust choice.[4] The goal is to achieve a retention factor (Rf) for the product between 0.2 and 0.4, which generally provides optimal separation.[5]
Q2: How can I visualize the spots on the TLC plate, given that the compounds are colorless?
A2: Since both the starting materials and the product are typically colorless, a visualization technique is necessary.[6][7] The most common non-destructive method is using a UV lamp.[8][9] Commercially available TLC plates are often impregnated with a fluorescent indicator that allows UV-active compounds, such as those with aromatic rings, to appear as dark spots under short-wave UV light (254 nm).[6][8] Destructive methods, such as staining, can also be employed. An iodine chamber is a good general-purpose option, as iodine has an affinity for many organic compounds, causing them to appear as brown spots.[8][10][11] For more specific functional groups, stains like potassium permanganate can be used, which is particularly effective for compounds that can be oxidized.[10]
Q3: I see multiple spots on my TLC plate. What might they represent?
A3: The presence of multiple spots can indicate several possibilities: the starting material, the desired product, reaction intermediates, or byproducts from side reactions. It is crucial to run a reference spot of your starting material alongside the reaction mixture to definitively identify its position.[12][13] As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot, representing the product, should appear and intensify.[7] Any other spots may be intermediates or byproducts that require further characterization.
Q4: My spots are either too high (near the solvent front) or too low (near the baseline). How do I adjust this?
A4: The Rf value is highly dependent on the polarity of the mobile phase.
-
If the Rf is too high: The eluent is too polar, causing the compounds to travel too quickly up the plate.[2][11] To resolve this, decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.[2]
-
If the Rf is too low: The eluent is not polar enough to move the compounds from the baseline.[2][11] In this case, you should increase the proportion of the polar solvent.[2]
In-Depth Troubleshooting Guide
Problem 1: Streaking or Elongated Spots
-
Possible Cause: Sample overloading is a frequent culprit. Applying too much of the reaction mixture to the plate leads to broad, streaky spots.[6][11][14]
-
Solution: Dilute the aliquot of your reaction mixture in a suitable solvent (like ethyl acetate or dichloromethane) before spotting. Aim for a spot size of 1-2 mm in diameter.[7]
-
-
Possible Cause: The presence of highly polar or acidic/basic compounds can lead to interactions with the silica gel, causing streaking.[6]
Problem 2: No Visible Spots on the TLC Plate
-
Possible Cause: The concentration of the spotted sample may be too low for detection.[11][14]
-
Possible Cause: The compounds may not be UV-active.
-
Possible Cause: The solvent level in the developing chamber is higher than the spotting line.
Problem 3: The Reaction Progress Appears Stagnant
-
Possible Cause: One or more of the reagents may be inactive or degraded.
-
Solution: Verify the integrity of your starting materials and reagents. For instance, in a cyanation reaction, the cyanide source can be sensitive to moisture and may require fresh preparation.
-
-
Possible Cause: The reaction conditions, such as temperature, may not be optimal.
-
Solution: Confirm that the reaction is being conducted at the appropriate temperature as dictated by the established protocol.
-
-
Possible Cause: The starting material and product have very similar Rf values, making it difficult to discern changes.
Detailed Experimental Protocols
Protocol 1: TLC Chamber and Eluent Preparation
-
Select a Solvent System: Begin with a standard mixture, such as 9:1 Hexane:Ethyl Acetate.
-
Prepare the Chamber: Pour the eluent into a developing chamber to a depth of approximately 0.5 cm.
-
Saturate the Chamber: Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the eluent. Close the chamber and allow at least 10-15 minutes for the atmosphere to become saturated with solvent vapors. This promotes a uniform solvent front and reproducible results.
Protocol 2: Spotting the TLC Plate
-
Prepare the Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[6]
-
Prepare the Sample: Withdraw a small aliquot from the reaction mixture and dilute it with a volatile solvent like ethyl acetate.
-
Spot the Plate: Using a capillary tube, apply a small spot of the diluted reaction mixture onto the baseline. Also, spot a reference sample of your starting material and a cospot containing both the starting material and the reaction mixture.[12]
Protocol 3: Development and Visualization
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Mark the Solvent Front: Immediately upon removal from the chamber, mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air dry completely in a well-ventilated area.
-
Visualize: First, examine the plate under a UV lamp and circle any visible spots with a pencil.[9] If necessary, proceed with a chemical stain like iodine.[9]
Protocol 4: Rf Calculation and Interpretation
The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.
| Compound | Expected Rf (9:1 Hexane:EtOAc) | Visualization |
| 3,5-Dimethylbenzyl Halide (Starting Material) | ~0.7 | Dark spot under UV (254 nm) |
| This compound (Product) | ~0.4 | Dark spot under UV (254 nm) |
Note: These Rf values are illustrative and can vary based on specific experimental conditions.
Visual Workflow and Troubleshooting Diagrams
Caption: Standard workflow for TLC monitoring of a chemical reaction.
Caption: A decision-making guide for common TLC troubleshooting scenarios.
References
- Vertex AI Search. (n.d.). TLC Visualization Methods.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods.
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- Organic Syntheses. (n.d.). Diphenylacetonitrile.
- Unknown. (n.d.). 5. Thin Layer Chromatography.
- ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- BenchChem. (2025). A Comparative Analysis of Cyanating Agents in Cross-Coupling Reactions.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
Sources
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- 2. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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Catalyst poisoning in reactions with 3,5-Dimethylphenylacetonitrile
Welcome to the Technical Support Center for Heterogeneous Catalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning, specifically in reactions involving 3,5-Dimethylphenylacetonitrile. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and troubleshooting.
Introduction: The Challenge of this compound Reactions
The catalytic hydrogenation of this compound to 3,5-Dimethylphenethylamine is a critical transformation in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, this reaction is frequently plagued by catalyst deactivation, leading to sluggish reactions, incomplete conversions, and downstream processing difficulties. This guide addresses the most common culprit: catalyst poisoning.
A catalyst poison is a substance that reduces the effectiveness of a catalyst.[1] It operates by chemically bonding to active sites, rendering them unavailable to the reactants.[2][3] This guide will help you diagnose, troubleshoot, and mitigate these poisoning events.
Q1: My hydrogenation of this compound has stalled. How do I know if the catalyst is poisoned?
A1: An unexpected drop in reaction rate or a complete stall is a classic symptom of catalyst deactivation. While other factors like poor agitation or low hydrogen pressure can be culprits, poisoning should be a primary suspect.[4]
Diagnostic Workflow:
-
Rule out Obvious Issues:
-
Hydrogen Supply: Ensure your hydrogen source (balloon or cylinder) is not depleted and that the system is leak-free.
-
Mass Transfer: Confirm vigorous stirring is in place. In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing is a common rate-limiting factor.[4]
-
Temperature: Verify the reaction temperature. Some hydrogenations require gentle heating to initiate.[4]
-
-
Isolate the Catalyst's Role:
-
Add More Catalyst: Add a fresh charge of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.
-
Run a Control Reaction: Use a known "clean" substrate (e.g., styrene or cyclohexene) with a fresh sample of the same catalyst batch. If this reaction proceeds normally, your catalyst batch is likely active, and the issue lies with your this compound substrate or solvent.
-
-
Suspect the Substrate:
Below is a logical workflow to diagnose a stalled reaction.
Caption: Troubleshooting workflow for low or no reaction conversion.
Q2: What are the most common poisons for palladium catalysts in nitrile reductions?
A2: Palladium catalysts, especially Palladium on Carbon (Pd/C), are highly susceptible to poisoning. The primary culprits are species that can strongly chemisorb to the palladium surface, blocking the active sites required for hydrogen activation and substrate binding.
The mechanism involves the poison (P) adsorbing more strongly to the active metal site than the reactant (R), effectively titrating the catalyst's activity.
Caption: Simplified mechanism of competitive binding and catalyst poisoning.
Common Poisons and Their Mitigation:
| Poison Class | Specific Examples | Likely Source | Affected Catalysts | Mitigation Strategy |
| Sulfur Compounds | Thiols, H₂S, Sulfates, Thiophenes | Reagents from substrate synthesis, contaminated solvents, rubber septa | Pd , Pt, Ni, Rh | Purify substrate (distillation/recrystallization), use scavenger resins, pre-treat with a sacrificial catalyst bed. |
| Nitrogen Compounds | Product amine, pyridine, quinoline, ammonia, other N-heterocycles | The reaction product itself, impurities | Pd , Ru, Rh | Use acidic additives to protonate the amine product, reducing its binding affinity.[7][8] Consider a more N-tolerant catalyst. |
| Halides | Cl⁻, Br⁻, I⁻ | Halogenated solvents, inorganic salts | Pd , Pt | Use non-halogenated solvents. Ensure reagents are free of halide contamination. |
| Heavy Metals | Lead, Mercury, Cadmium, Zinc | Carryover from previous synthetic steps, equipment leaching | Pd , Pt, Ni | Purify starting materials.[1][9] Use high-purity reagents and glass-lined reactors if possible. |
| Strongly Coordinating Species | Carbon Monoxide (CO), Phosphines, Cyanide | Incomplete inerting, side reactions, ligand impurities | Pd , Pt, Rh | Ensure rigorous inert gas purging.[2][3] Purify reagents. |
Q3: My reaction starts well but then slows down significantly. Could the product be inhibiting the reaction?
A3: Yes, this is a classic case of product inhibition, a form of reversible poisoning. The product, 3,5-Dimethylphenethylamine, is a primary amine. Amines are Lewis bases and can coordinate strongly to the acidic metal sites on the catalyst surface, competing with the nitrile starting material.[10]
Causality: As the concentration of the amine product increases, it begins to occupy a significant fraction of the catalyst's active sites, slowing down the rate of nitrile hydrogenation.
Solution: Employ an Acidic Additive
The most effective strategy is to add a stoichiometric or slight excess of a non-interfering acid to the reaction mixture. The acid protonates the product amine as it is formed, converting it into an ammonium salt. This salt has a dramatically lower affinity for the palladium surface, preventing product inhibition and keeping the catalyst active.
Recommended Protocol: Hydrogenation with an Acidic Additive
-
Reactor Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and your chosen solvent (e.g., Methanol, Ethanol, Ethyl Acetate).[7]
-
Acid Addition: Add a non-reducible acid such as sulfuric acid (0.5 eq H₂SO₄ for 1.0 eq of substrate, yielding the bisulfate salt) or sodium bisulfate (NaHSO₄).[8]
-
Inerting: Seal the vessel and thoroughly purge the system with an inert gas like nitrogen or argon to remove all oxygen.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 1-5 mol%).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure (e.g., 1-6 bar).[8]
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50 °C) and monitor hydrogen uptake or use analytical techniques (GC, LC-MS) to track progress.
-
Work-up: After the reaction is complete, carefully filter the catalyst through a pad of Celite®. The product will be in the filtrate as the ammonium salt.
Q4: I suspect my substrate is contaminated with sulfur. Can I salvage the material? And can I regenerate my poisoned catalyst?
A4: Yes, both are often possible, though regeneration can be challenging. Sulfur is a potent, often irreversible poison for palladium catalysts.[11][12][13]
Part 1: Substrate Purification
Before running a large-scale reaction with suspect material, purification is essential.
-
Distillation/Recrystallization: If your nitrile is a solid, recrystallization from a suitable solvent is highly effective. If it's a high-boiling liquid, vacuum distillation can remove less volatile sulfur-containing impurities.
-
Carbon Treatment: Stirring a solution of the nitrile with activated charcoal can adsorb some sulfur impurities. Filter the charcoal before use.
-
Guard Bed/Scavenger Column: For a more robust solution, pass a solution of your substrate through a small column packed with a scavenger material. This could be a dedicated sulfur scavenger resin or even a sacrificial bed of an inexpensive catalyst (like old Pd/C) designed to bind the poison before the solution enters the main reactor.
Part 2: Catalyst Regeneration (Lab Scale)
Regenerating a sulfur-poisoned palladium catalyst is difficult because of the strong Pd-S bond. Full recovery of activity is rare, but partial regeneration is often achievable.[14][15] High-temperature methods are common in industry but often impractical in a lab setting.[16] A chemical wash is a more accessible alternative.
Disclaimer: This procedure involves handling potentially pyrophoric catalyst and hazardous materials. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Lab-Scale Regeneration of Sulfur-Poisoned Pd/C
-
Initial Wash: After filtering the poisoned catalyst, wash it thoroughly with the reaction solvent to remove any adsorbed organics. Then, wash with water. Crucially, do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. [17]
-
Oxidative Wash: Prepare a dilute (e.g., 1-5%) aqueous solution of an oxidizing agent like hydrogen peroxide or a hypochlorite solution. Suspend the moist catalyst in this solution and stir for 1-2 hours at room temperature. This step aims to oxidize the adsorbed sulfides to more soluble sulfates.
-
Water Wash: Carefully filter the catalyst again and wash extensively with deionized water until the filtrate is neutral and free of oxidizing agents.
-
Reductive Treatment (Optional but Recommended): Suspend the washed catalyst in water or a protic solvent and place it in a hydrogenation vessel. Pressurize with hydrogen (1-5 bar) and stir for 2-4 hours. This step helps to re-reduce any palladium oxides formed during the oxidative wash back to the active Pd(0) state.
-
Final Wash & Dry: Wash the catalyst with a solvent like ethanol or acetone to remove water and then dry carefully under a vacuum. Store under an inert atmosphere.
The success of regeneration is highly variable.[18][19] Always test the activity of the regenerated catalyst on a small scale before relying on it for a critical transformation.
This guide provides a starting point for addressing catalyst poisoning in your reactions. Successful catalysis relies on a systematic approach to troubleshooting and a deep understanding of the interplay between substrate, catalyst, and reaction environment.
References
- DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Hoyos, L.J., Primet, M., & Praliaud, H. Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
- DCL Inc. Regeneration of palladium based catalyst for methane abatment.
- Li, K., et al. Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. ACS Publications.
- Wikipedia. Catalyst poisoning.
- Hoyos, L.J., Praliaud, H., & Primet, M. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- Gremminger, P., et al. Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications.
- Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks.
- Hu, L., & Williams, S. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE Technical Paper.
- ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF.
- Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
- ResearchGate. Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst.
- Grokipedia. Catalyst poisoning.
- YouTube. What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- Reddit. Hydrogenation reaction tips and tricks : r/Chempros.
- Lévay, K., et al. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.
- ResearchGate. Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF.
- MDPI. Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone.
- ResearchGate. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations | Request PDF.
Sources
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- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 19. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Managing exothermic reactions in 3,5-Dimethylphenylacetonitrile synthesis
Technical Support Center: 3,5-Dimethylphenylacetonitrile Synthesis
Guide Focus: Proactive and Reactive Management of Exothermic Events
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into managing the significant exothermic nature of the cyanidation reaction, ensuring both safety and optimal product yield.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the underlying principles of the reaction and its thermal characteristics.
Q1: What is the primary synthetic route to this compound and why is it exothermic?
The most common and direct method for synthesizing this compound is the Kolbe nitrile synthesis. This involves a nucleophilic substitution reaction (typically SN2) where a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), displaces a halide from 3,5-dimethylbenzyl halide (e.g., chloride or bromide).[1]
The reaction is significantly exothermic because the formation of the new carbon-carbon bond in the nitrile product and the corresponding inorganic salt (e.g., NaCl) is a highly energetically favorable process. The release of this energy as heat is what drives the exotherm.
Q2: What are the primary safety hazards associated with this synthesis?
The key hazards are multifaceted and require stringent control measures:
-
Cyanide Toxicity: Alkali metal cyanides are highly toxic if ingested, inhaled, or absorbed through the skin.[2] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
Hydrogen Cyanide (HCN) Gas Evolution: A critical danger is the potential formation of extremely toxic HCN gas if the cyanide anion comes into contact with acids.[4] It is imperative to maintain an alkaline pH (typically >10.5) throughout the reaction and workup to prevent this.[5]
-
Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not adequately controlled. This can cause the solvent to boil violently and potentially breach the reactor, releasing toxic materials.
-
Side Products: The formation of the isomeric and foul-smelling benzyl isocyanide is a common side reaction that can complicate purification.[6]
Q3: How does the choice of solvent affect exotherm management?
Solvent selection is critical for thermal control. The ideal solvent should:
-
Dissolve Reactants: Adequately dissolve the 3,5-dimethylbenzyl halide and have some solubility for the cyanide salt. Phase-transfer catalysts are sometimes used to improve reactivity in biphasic systems.
-
Possess a Suitable Boiling Point: The boiling point should be high enough to allow for a practical reaction temperature but low enough to act as a passive safety control (i.e., refluxing can help dissipate heat).
-
Have a Good Heat Capacity: Solvents with higher heat capacities can absorb more energy for a given temperature rise, providing a better thermal buffer. Commonly used solvents include acetone, ethanol/water mixtures, and polar aprotic solvents like DMSO. Anhydrous acetone can be particularly effective as it minimizes the hydrolysis of the benzyl halide to the corresponding alcohol, a competing side reaction.[7]
Q4: What are the most common byproducts, and how can they be minimized?
The primary byproducts are:
-
3,5-Dimethylbenzyl Isocyanide: This forms due to the ambident nature of the cyanide nucleophile. Its formation can be suppressed by using anhydrous polar aprotic solvents.
-
3,5-Dimethylbenzyl Alcohol: This results from the hydrolysis of the starting benzyl halide, especially when using aqueous solvent systems. Using anhydrous reagents and solvents minimizes this pathway.[7]
-
Elimination Products: While less common for benzyl halides, elimination reactions can occur, especially with hindered substrates or strongly basic conditions at elevated temperatures.
Minimizing these byproducts relies on strict temperature control, use of high-purity, anhydrous starting materials, and an optimized solvent system.
Troubleshooting Guide: Exotherm & Yield Issues
This guide provides solutions to specific problems you may encounter during the synthesis.
Issue 1: The reaction temperature is rising uncontrollably, even with an ice bath.
-
Potential Cause(s):
-
The addition rate of the 3,5-dimethylbenzyl halide is too fast.
-
The concentration of the reactants is too high.
-
Inadequate stirring is creating localized "hot spots."
-
The cooling system is inefficient or has failed.
-
-
Recommended Solutions:
-
Immediately stop the addition of the benzyl halide.
-
If safe to do so, add a small amount of pre-chilled solvent to dilute the reaction mixture and help absorb heat.
-
Ensure the cooling bath has sufficient capacity (e.g., a mix of ice and salt or a cryocooler) and is making good contact with the reaction flask.
-
Increase the stirring rate to improve heat transfer to the vessel walls.
-
For larger-scale reactions, have a pre-prepared quenching solution (e.g., a cold, alkaline solution) ready for emergency use.
-
Issue 2: The final product is discolored and has a powerful, unpleasant odor.
-
Potential Cause(s):
-
The presence of the 3,5-dimethylbenzyl isocyanide byproduct is the most likely cause of the foul odor.[6] Discoloration can result from thermal degradation or other side reactions.
-
-
Recommended Solutions:
-
The isocyanide can be removed during purification. One effective lab-scale method involves vigorously washing the crude product with an equal volume of warm (50-60°C) 50% sulfuric acid. This must be done with extreme caution in a fume hood , as any residual cyanide could produce HCN gas if the aqueous layer becomes acidic. The organic layer should then be carefully separated and washed with a saturated sodium bicarbonate solution and brine.[6]
-
To prevent this issue in future syntheses, ensure strict temperature control and consider using a more polar aprotic solvent.
-
Issue 3: The reaction yield is very low, with a significant amount of unreacted starting material.
-
Potential Cause(s):
-
The reaction temperature was kept too low, slowing the reaction rate to a crawl.
-
Poor quality or wet reagents (cyanide salt, solvent, or benzyl halide).
-
Insufficient reaction time.
-
In a biphasic system, inadequate phase-transfer catalysis.
-
-
Recommended Solutions:
-
Verify the purity of your starting materials. 3,5-dimethylbenzyl chloride can be unstable and should be used shortly after preparation or purification.[7]
-
Ensure the sodium/potassium cyanide is finely powdered and dry to maximize its reactive surface area.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0-10°C) and then warm slowly to room temperature, monitoring by TLC or GC until the starting material is consumed.
-
If using a phase-transfer catalyst, ensure it is appropriate for the solvent system and used at the correct loading.
-
Issue 4: How do I safely quench the reaction and handle the cyanide-containing waste?
-
Potential Cause(s):
-
Improper quenching can lead to the release of HCN gas or uncontrolled reactions. Cyanide waste is highly regulated and cannot be disposed of without treatment.
-
-
Recommended Solutions:
-
Quenching: The reaction is typically quenched by pouring it into a large volume of cold water or an ice/water slurry. Always ensure the receiving vessel has enough volume to accommodate the entire reaction mixture and that the quench is done slowly with good stirring. Maintain alkalinity (pH > 10) throughout.[8]
-
Waste Destruction: Aqueous cyanide waste must be chemically destroyed before disposal. A common and effective method is alkaline chlorination.[9] This involves adding an excess of sodium hypochlorite solution (bleach) while maintaining a pH between 10 and 11 with sodium hydroxide.[10] The cyanide is first oxidized to the less toxic cyanate (OCN⁻), which then hydrolyzes to carbon dioxide and ammonia. This process is also exothermic and must be performed in a fume hood with cooling.[10]
-
Data & Workflow Visualization
Table 1: Key Parameters for Exotherm Control
| Parameter | Recommended Range | Rationale & Impact on Exotherm |
| Reactant Concentration | 0.5 - 1.5 M | Higher concentrations increase the reaction rate and volumetric heat output. Start with more dilute conditions when exploring the reaction. |
| Addition Time | 1 - 3 hours (lab scale) | Slower addition is the primary method of controlling the rate of heat generation. The rate should be adjusted based on the ability to maintain the target temperature. |
| Reaction Temperature | 0 - 10 °C (during addition) | Lower temperatures slow the reaction kinetics, providing a wider margin of safety. However, excessively low temperatures may lead to an accumulation of unreacted reagents, which could react uncontrollably if cooling is lost. |
| Stirring Speed | > 300 RPM (lab scale) | Efficient stirring is crucial for uniform temperature distribution and effective heat transfer from the reaction mixture to the cooling bath. |
| Cooling Bath | Ice/Water or Ice/Salt | Must have sufficient thermal mass to absorb the entire heat of reaction without a significant rise in bath temperature. |
Experimental Workflow Diagram
This diagram outlines the critical steps and decision points in the synthesis process.
Caption: Workflow for the safe synthesis of this compound.
Detailed Experimental Protocol (Lab Scale)
Disclaimer: This protocol involves highly toxic materials and hazardous reactions. It must only be performed by trained personnel in a properly equipped chemical laboratory with all necessary safety measures in place. A thorough risk assessment must be completed before starting.
Reagents:
-
3,5-Dimethylbenzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN), finely powdered (1.2 eq)
-
Anhydrous Acetone
-
Sodium Iodide (NaI), catalytic amount (0.05 eq, optional but recommended)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Place the flask in an ice/salt bath.
-
Charging: Charge the flask with finely powdered sodium cyanide, sodium iodide, and anhydrous acetone. Begin vigorous stirring to create a slurry.
-
Cooling: Cool the slurry to 0-5°C.
-
Addition: Dissolve the 3,5-dimethylbenzyl chloride in anhydrous acetone and charge it to the addition funnel. Add the solution dropwise to the stirred cyanide slurry over 1.5-2 hours. The primary control parameter is temperature. Adjust the addition rate to ensure the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for an additional hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours, monitoring the reaction's progress by TLC or GC analysis.
-
Workup:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water.
-
Filter the mixture to remove inorganic salts, washing the filter cake with a small amount of fresh solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine. Ensure the aqueous layers remain alkaline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
References
- Cyanation reaction safety. (2024). YouTube.
- Reddit user discussion on CuCN quenching. (2023). Reddit.
- Effect of Temperature on Gold Cyanidation. (2015). 911Metallurgist.
- CHEM12 Cyanide Compounds. University of St Andrews.
- Application Notes and Protocols for Thallous Cyanide Reaction Work-up. Benchchem.
- Technical Support Center: Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile. Benchchem.
- Gold cyanidation. Wikipedia.
- Thermal hydrolysis of cyanide. ResearchGate.
- Methods of destruction of cyanide in cyanide-containing waste. Google Patents.
- p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- This compound(39101-54-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- BENZYL CYANIDE. Ataman Kimya.
- BENZYL CYANIDE. Organic Syntheses Procedure.
- Benzyl cyanide. Sciencemadness Wiki.
- Preparation of benzyl cyanide. PrepChem.com.
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- 5. Gold cyanidation - Wikipedia [en.wikipedia.org]
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- 9. gla.ac.uk [gla.ac.uk]
- 10. US20030069462A1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
Technical Support Center: GC-MS Analysis of 3,5-Dimethylphenylacetonitrile
Welcome to the technical support guide for identifying unknown peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,5-Dimethylphenylacetonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and identify common and uncommon impurities encountered during their experiments. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific problem-solving scenarios, explaining the reasoning behind each step to ensure robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected GC-MS results for a pure sample of this compound?
Answer: For a pure sample, you should observe a single, sharp chromatographic peak corresponding to this compound. The associated electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak and a predictable fragmentation pattern.
Expected Data for this compound:
-
Nitrogen Rule: The compound contains one nitrogen atom, so its molecular ion peak will have an odd mass-to-charge ratio (m/z), which is consistent with m/z 145.[4]
The mass spectrum is characterized by benzylic cleavage, which is the breaking of the bond between the aromatic ring and the acetonitrile group. This results in a stable, resonance-delocalized dimethylbenzyl cation.
Table 1: Key Mass Fragments for this compound
| m/z Value | Identity | Interpretation |
| 145 | [M]⁺ | Molecular Ion Peak . Its presence is crucial for confirming the molecular weight. |
| 144 | [M-H]⁺ | Loss of a single hydrogen atom. |
| 119 | [M-C₂H₂N]⁺ | Base Peak (often) . Results from benzylic cleavage and loss of the ·CH₂CN radical, forming a stable dimethyl-tropylium or benzyl cation. |
| 104 | [M-CH₂CN-CH₃]⁺ | Loss of a methyl group from the m/z 119 fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene derivatives resulting from further rearrangement. |
If your primary peak's mass spectrum does not align with this data, first verify instrument calibration and rule out in-source degradation.
Q2: I see a peak eluting very close to my main peak with an identical molecular weight (m/z 145) and a nearly identical mass spectrum. What is it?
Answer: This is a classic sign of a positional isomer of dimethylphenylacetonitrile. Isomers have the same molecular formula and weight, and their mass spectra are often very similar because they produce the same core fragments.[5][6] Differentiation relies almost entirely on chromatographic separation (i.e., retention time).
Common Isomers and Their Likely Origin: Positional isomers can be introduced if the starting material (e.g., dimethylbenzyl chloride) was not isomerically pure.
-
2,3-Dimethylphenylacetonitrile
-
2,4-Dimethylphenylacetonitrile
-
2,5-Dimethylphenylacetonitrile
-
2,6-Dimethylphenylacetonitrile
-
3,4-Dimethylphenylacetonitrile
-
Ethylphenylacetonitrile (various isomers)
Troubleshooting and Identification Strategy:
-
Check Retention Time (RT): On standard non-polar GC columns (e.g., DB-5ms, HP-5ms), elution order is generally correlated with boiling point.[7][8] Isomers with more steric hindrance or lower symmetry often have lower boiling points and may elute earlier.
-
Acquire Reference Standards: The most definitive way to identify an isomeric impurity is to inject a certified reference standard of the suspected isomer and compare its retention time with the unknown peak under identical GC conditions.
-
Use Retention Indices (RI): If standards are unavailable, calculating the Kovats retention index for the unknown peak and comparing it to literature values can aid in identification.[9]
Q3: My chromatogram shows peaks that could be unreacted starting materials or synthesis byproducts. What should I look for?
Answer: The identity of these peaks depends heavily on the synthetic route used to prepare the this compound. The most common route is the nucleophilic substitution of 3,5-dimethylbenzyl halide with a cyanide salt.[10]
Scenario A: Synthesis from 3,5-Dimethylbenzyl Halide
-
Unreacted 3,5-Dimethylbenzyl Chloride/Bromide: Check for a peak corresponding to this starting material. The mass spectrum will show the characteristic isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio) or bromine (M⁺ and M+2 in a ~1:1 ratio). The key fragment will be the dimethylbenzyl cation at m/z 119.
-
3,5-Dimethylbenzyl Alcohol (C₉H₁₂O, MW=136.19): This can form via hydrolysis of the benzyl halide. Its mass spectrum will show a molecular ion at m/z 136 and a prominent peak at m/z 118 from the loss of water (H₂O).[11][12]
-
3,5-Dimethylbenzyl Isocyanide (C₁₀H₁₁N, MW=145.2): The isocyanide is a common byproduct in nitrile syntheses using cyanide salts.[10][13] It is an isomer of the product and will have the same m/z of 145. It often has a distinct, disagreeable odor and may be separated chromatographically. Its mass spectrum might show subtle differences in fragment ion ratios compared to the nitrile.
Scenario B: Synthesis from 3,5-Dimethylbenzaldehyde
This route often involves conversion of the aldehyde to an oxime, followed by dehydration.[14]
-
Unreacted 3,5-Dimethylbenzaldehyde (C₉H₁₀O, MW=134.18): Look for a peak with a molecular ion at m/z 134. The base peak is often the [M-H]⁺ ion at m/z 133.[15][16]
Table 2: Common Synthesis-Related Impurities
| Compound | Molecular Weight | Key m/z Fragments | Likely Origin |
| 3,5-Dimethylbenzaldehyde | 134.18 | 134 , 133, 105, 77 | Unreacted starting material[17][18] |
| 3,5-Dimethylbenzyl Alcohol | 136.19 | 136 , 118, 105, 91 | Hydrolysis of starting material[19][20] |
| 3,5-Dimethylbenzyl Isocyanide | 145.20 | 145 , 119, 104, 91 | Byproduct of cyanation[10] |
Q4: I am observing peaks with higher molecular weights that suggest my product has degraded. What are these species?
Answer: Degradation typically occurs via oxidation or hydrolysis, especially if the sample has been exposed to air, moisture, or stored improperly.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[21]
-
3,5-Dimethylphenylacetamide (C₁₀H₁₃NO, MW=163.22): Look for a molecular ion at m/z 163. A key fragment would be the dimethylbenzyl cation at m/z 119.
-
3,5-Dimethylphenylacetic Acid (C₁₀H₁₂O₂, MW=164.20): This acidic compound may chromatograph poorly (tailing peak) on standard columns unless derivatized. Look for a molecular ion at m/z 164. Its fragmentation may show loss of ·OH (m/z 147) and ·COOH (m/z 119).
-
-
Oxidation Products: Oxidation can occur at the benzylic carbon or one of the methyl groups.
-
3,5-Dimethylbenzoic Acid (C₉H₁₀O₂, MW=150.17): If the benzylic group is fully oxidized. Look for m/z 150 and 133 (loss of OH).
-
Dimerization Products: In some cases, radical or condensation reactions can lead to dimers or other higher molecular weight species, which would appear as late-eluting peaks with high m/z values.
-
Troubleshooting Workflow and Protocols
To systematically identify an unknown peak, a logical workflow is essential. The following diagram outlines a decision-making process based on the initial GC-MS data.
Caption: Troubleshooting workflow for unknown peak identification.
Experimental Protocol: System Suitability and Blank Analysis
Before analyzing your sample, it is critical to ensure the analytical system is clean and performing correctly. This protocol helps eliminate the instrument itself as a source of contamination.
Objective: To verify that the GC-MS system is free from contaminants and performing optimally.
Materials:
-
High-purity solvent matching the sample solvent (e.g., HPLC-grade Dichloromethane or Ethyl Acetate).
-
GC-MS system with a suitable column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Procedure:
-
System Bake-out (if necessary): If the system has been idle or high background is suspected, disconnect the column from the MS inlet and bake it out at its maximum rated temperature for 1-2 hours.
-
Prepare for Blank Injection: Set the GC-MS parameters (injector temperature, oven program, MS scan range) to the same method used for your this compound sample analysis.
-
Inject a Solvent Blank: Inject a standard volume (e.g., 1 µL) of your high-purity solvent.
-
Analyze the Chromatogram:
-
The resulting chromatogram should be a flat baseline with no significant peaks.
-
Common "ghost peaks" to look for include phthalates (m/z 149, from plastics) and siloxanes (characteristic repeating ions, from column bleed).
-
-
Assess System Performance: If the blank is clean, inject a known standard (if available) to check for proper peak shape, retention time, and spectral fidelity.
References
- Homework.Study.com. (n.d.). The retention times of ortho- and para- xylene isomers on a Gas Chromatography column were 6.50...
- GL Sciences. (n.d.). Organic Solvents Retention Time Table.
- Journal of Al-Nahrain University. (2014). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography.
- Shimadzu Corporation. (n.d.). Reduction of Analysis Time in Capillary GC (Part 4).
- NIST. (n.d.). Benzaldehyde, 3,5-dimethyl-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 3,5-Dimethylbenzyl alcohol.
- PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol.
- JEOL. (n.d.). Identifying structural isomers using retention index.
- NIST. (n.d.). Benzaldehyde, 3,5-dimethyl- Notes. NIST Chemistry WebBook.
- Cleanchem. (n.d.). This compound.
- SpectraBase. (n.d.). 3,5-Dimethylbenzaldehyde.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis.
- PubChem. (n.d.). 3,5-dimethylbenzaldehyde.
- SynZeal. (n.d.). This compound.
- ResearchGate. (n.d.). Ritter reaction of benzyl alcohols with nitriles.
- Semantic Scholar. (2021). A Step-by-step Approach in Reading and Interpreting the Output of Gas Chromatography-mass Spectrometry.
- PubChem. (n.d.). (3,5-Dimethylphenyl)acetonitrile.
- YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation.
- NIST. (n.d.). Benzenemethanol, 3,5-dimethyl-. NIST Chemistry WebBook.
- SIELC Technologies. (2018). (3,5-Dimethylphenyl)acetonitrile.
- ResearchGate. (n.d.). Representative methods for the synthesis of α‐arylacetonitriles.
- Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol.
- Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- PubChem. (n.d.). 3,5-Dimethoxybenzyl alcohol.
- Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
- University of Colorado Boulder. (n.d.). Fragmentation and Interpretation of Spectra.
- ResearchGate. (n.d.). CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476....
- ResearchGate. (n.d.). GC--MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines.
- Chemistry LibreTexts. (2014). Fragmentation.
- Organic Syntheses. (n.d.). Benzyl Cyanide.
- Shimadzu Corporation. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds.
- Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile.
- ResearchGate. (n.d.). Use of chemical ionization for GC–MS metabolite profiling.
- PrepChem.com. (n.d.). Synthesis of benzyl cyanide.
- PubMed. (n.d.). GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylbenzyl cyanide | CymitQuimica [cymitquimica.com]
- 4. whitman.edu [whitman.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. shimadzu.com [shimadzu.com]
- 9. jeol.com [jeol.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Benzenemethanol, 3,5-dimethyl- [webbook.nist.gov]
- 13. prepchem.com [prepchem.com]
- 14. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 15. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 16. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3,5-dimethyl benzyl alcohol, 27129-87-9 [thegoodscentscompany.com]
- 21. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Purity of 3,5-Dimethylphenylacetonitrile
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth, scientifically grounded exploration of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 3,5-Dimethylphenylacetonitrile, a key building block in various synthetic pathways. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices and offers a comparative analysis with alternative analytical technologies, supported by representative data. Our objective is to equip you with the expertise to not only implement but also critically evaluate and adapt analytical methods for your specific needs.
The Criticality of Purity in Synthesis
This compound (C₁₀H₁₁N, MW: 145.20) serves as a crucial intermediate in the synthesis of various target molecules.[1][2] Its purity is paramount, as any impurities can carry through subsequent reaction steps, potentially leading to the formation of undesired side products, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). A validated analytical method ensures that the purity of this starting material is consistently and accurately controlled, a fundamental requirement for regulatory compliance and the overall success of a synthetic campaign.
Method Development: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a substituted aromatic nitrile, reversed-phase HPLC is the logical choice due to its non-polar nature.
DOT Graph: HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development for this compound.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a validated reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Method Validation: Adherence to ICH Q2(R1) Guidelines
A cornerstone of a reliable analytical method is its rigorous validation to demonstrate its suitability for the intended purpose.[3] The following sections detail the validation parameters, experimental approaches, and acceptance criteria based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] For this compound, potential impurities could include starting materials from its synthesis (e.g., 3,5-dimethylbenzyl halide and a cyanide source) or by-products.
-
Experimental Approach:
-
Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound.
-
Spike the sample with known related substances or potential impurities, if available.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, known impurities, or degradation products. The peak purity should be evaluated using a DAD detector.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Experimental Approach: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Experimental Approach: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Experimental Approach: Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be adequate for quantifying impurities at the reporting threshold.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Approach: Introduce small variations to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and the composition of the mobile phase (± 2% organic component).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Table 1: Summary of HPLC Method Validation Data (Representative)
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of assay concentration | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| LOD | Report Value | ~0.01% |
| LOQ | Report Value | ~0.03% |
| Robustness | System suitability passes under varied conditions. | Pass |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and widely used technique, other methods offer distinct advantages for specific applications. Here, we compare the validated HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
DOT Graph: Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method for purity assessment.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[5] For this compound, which has a moderate boiling point, GC can be a viable alternative, particularly for detecting volatile impurities like residual solvents.
Table 2: HPLC vs. GC for Purity Analysis
| Parameter | HPLC Analysis | GC Analysis | Recommendation |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is more versatile for non-volatile impurities. |
| Sample Volatility | Not required. | Required; sample must be vaporized without decomposition. | HPLC is preferred to avoid potential thermal degradation. |
| Typical Impurities Detected | Non-volatile starting materials, by-products, and degradation products. | Volatile starting materials, residual solvents, and low molecular weight by-products. | The two techniques are complementary. |
| Analysis Time | ~15 minutes | ~25 minutes (with temperature programming) | HPLC can be faster for isocratic methods. |
| Sensitivity (LOD) | ~0.01% | ~0.005% | GC can offer higher sensitivity for volatile analytes. |
For a comprehensive purity profile, GC can serve as a valuable orthogonal technique to HPLC.[6]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.[7] This results in significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[8]
Table 3: HPLC vs. UPLC for Impurity Profiling
| Parameter | HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Recommendation |
| Analysis Time | ~15 minutes | < 5 minutes | UPLC for high-throughput environments. |
| Resolution | Good | Excellent | UPLC provides superior separation of closely eluting impurities.[9] |
| Sensitivity | Moderate | High | UPLC offers better detection of trace-level impurities.[10] |
| Solvent Consumption | High | Low | UPLC is a more environmentally friendly and cost-effective option.[11] |
| System Pressure | ~100-200 bar | >400 bar | UPLC requires specialized instrumentation capable of handling high pressures. |
While HPLC remains a robust and widely accessible technique, UPLC offers significant advantages for demanding applications where speed and the resolution of complex impurity profiles are critical.[11]
Conclusion
The validated HPLC method presented in this guide provides a reliable and robust approach for the routine quality control and purity assessment of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of the pharmaceutical industry.
The choice between HPLC, GC, and UPLC ultimately depends on the specific analytical challenge at hand. For routine purity assays where a broad range of potential impurities must be monitored, HPLC remains the workhorse of the industry. GC serves as an excellent complementary technique for the analysis of volatile impurities, while UPLC offers a high-performance alternative for high-throughput screening and the analysis of complex samples. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions and ensure the quality and integrity of their chemical entities.
References
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
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- Benzeneacetonitrile, 3,5-dimethyl-. NIST WebBook.
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- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Mahidol University.
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A Comparative Guide to the Quantitative Analysis of 3,5-Dimethylphenylacetonitrile by GC-FID
For researchers, scientists, and professionals engaged in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of process control and product quality. This guide provides an in-depth, comparative analysis of the gas chromatography-flame ionization detection (GC-FID) method for the quantitative determination of 3,5-Dimethylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the methodological nuances, compare its performance with alternative techniques, and provide the supporting experimental data necessary for informed decision-making in your analytical workflow.
The Critical Role of this compound and the Need for Precise Quantification
This compound serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Consequently, a robust, validated analytical method for its quantification is not merely a quality control measure but an indispensable tool for process optimization and regulatory compliance.
Gas chromatography with a flame ionization detector (GC-FID) is a widely adopted and powerful technique for the analysis of volatile and semi-volatile organic compounds, prized for its high resolution, sensitivity, and operational robustness.[1] This guide will dissect a specific GC-FID method for this compound, presenting a transparent, data-driven comparison with other viable analytical approaches.
The GC-FID Method: A Detailed Experimental Protocol
The reliability of any analytical method is predicated on a well-defined and rigorously validated protocol. Below, we present a comprehensive GC-FID method for the quantification of this compound.
Chromatographic Conditions
The selection of chromatographic parameters is paramount to achieving optimal separation and peak shape for the analyte of interest. The following conditions have been optimized for the analysis of this compound:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides superior reproducibility and precise control over all chromatographic parameters. |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | This non-polar column offers excellent selectivity for aromatic nitriles, ensuring good separation from potential process impurities. |
| Injector | Split/Splitless, 250 °C | Ensures the rapid and complete volatilization of this compound without inducing thermal degradation. |
| Split Ratio | 50:1 | This ratio is appropriate for the anticipated concentration range, preventing column overload and ensuring sharp, symmetrical peaks. |
| Injection Volume | 1 µL | A standard volume that provides for reproducible injections and minimizes potential injector discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | An inert and efficient carrier gas that provides good chromatographic performance. |
| Oven Program | Initial 120 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min | This temperature gradient facilitates the effective separation of the analyte from the solvent front and any closely eluting impurities. |
| Detector | FID, 300 °C | The FID is highly sensitive to carbon-containing compounds and offers a wide linear response range, making it ideal for quantification.[1] |
| Makeup Gas | Nitrogen, 25 mL/min | Optimizes the detector response and sensitivity. |
| Hydrogen Flow | 30 mL/min | Serves as the fuel for the flame ionization detector. |
| Air Flow | 300 mL/min | Acts as the oxidant for the flame ionization detector. |
Preparation of Standards and Samples
The accuracy of the quantitative analysis is fundamentally dependent on the meticulous preparation of standards and samples.
Standard Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Working Standards: Perform serial dilutions of the primary stock standard to prepare a series of working standards that bracket the expected sample concentration range (e.g., 5, 20, 50, 100, and 200 µg/mL).
Sample Preparation:
-
Accurately weigh a known quantity of the in-process control sample or final product containing this compound.
-
Dissolve the sample in a predetermined volume of Dichloromethane to achieve a theoretical concentration within the established linear range of the method.
-
To ensure the longevity of the GC column and prevent contamination, filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation: Establishing Trustworthiness
Method validation is a mandatory step to demonstrate that an analytical procedure is suitable for its intended purpose.[2] The key validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized below.[3][4]
| Validation Parameter | Acceptance Criteria | Representative Results for this Method |
| Specificity | The analyte peak must be free from interference from other components in the sample matrix. | Peak purity analysis confirms the absence of co-eluting impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.9997 over the concentration range of 5-200 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% | 99.5% - 101.2% recovery across three different concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD < 1.0% for six consecutive injections of the same standard. |
| Intermediate Precision | RSD ≤ 2.0% | RSD < 1.5% when the analysis is performed by different analysts on different days. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.7 µg/mL |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in the analytical parameters. | The method is robust to minor variations in oven temperature ramp rate and carrier gas flow rate. |
A Comparative Look: GC-FID vs. Alternative Analytical Techniques
While GC-FID is a highly effective technique, it is crucial to understand its capabilities in the context of other analytical methods that can be used for the quantification of this compound.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-FID | Separation based on volatility and partitioning, with detection via flame ionization. | High resolution, robust performance, broad linear range, and cost-effectiveness.[1] | It is a destructive technique and is not suitable for non-volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation through partitioning between a mobile and a stationary phase, with detection by UV absorbance. | Applicable to a broader range of compounds, including those that are not volatile. The technique can be non-destructive. | May offer lower resolution for volatile isomers and requires the analyte to have a suitable chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation via GC, with detection based on mass analysis. | Provides structural information that can be used for definitive peak identification, offering high specificity. | The instrumentation is more expensive, and the operation and maintenance can be more complex. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification is based on the integrated signal of a specific nucleus relative to a certified internal standard. | As a primary ratio method, it does not necessitate a reference standard of the analyte. It also provides structural confirmation. | It has lower sensitivity compared to chromatographic methods and requires access to a high-field NMR spectrometer.[5] |
A Comparison of Analytical Workflows
The following diagram provides a visual comparison of the generalized workflows for GC-FID and HPLC-UV analysis.
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A Comparative Analysis of the Reactivity of 3,5-Dimethylphenylacetonitrile and Its Isomers: A Guide for Researchers
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Phenylacetonitrile and its substituted derivatives are a versatile class of compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Among these, dimethylphenylacetonitrile isomers offer a nuanced platform for molecular design, where the seemingly subtle variation in the position of two methyl groups on the phenyl ring can profoundly influence reactivity.
This guide provides an in-depth comparative analysis of the reactivity of 3,5-dimethylphenylacetonitrile and its isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenylacetonitrile. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal isomer for their specific synthetic transformations. While direct, side-by-side comparative kinetic studies for all isomers are not extensively documented in the literature, this guide synthesizes established principles of physical organic chemistry with available experimental data to offer a robust and scientifically grounded comparison.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of dimethylphenylacetonitrile isomers is primarily governed by two key factors:
-
Electronic Effects: The influence of the methyl groups on the electron density of the aromatic ring and, consequently, on the reactive sites of the molecule. Methyl groups are weakly electron-donating through an inductive effect (+I). This effect can influence reactions at the benzylic position and the nitrile group.
-
Steric Effects: The spatial hindrance imposed by the methyl groups, which can impede the approach of reagents to the reactive centers. This is particularly significant for isomers with methyl groups in the ortho position.
To quantify these effects, we can utilize the principles of the Hammett and Taft equations . The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on the reactivity of a reaction center, while the Taft steric parameter (Es) provides a measure of steric hindrance.
| Isomer | Methyl Positions | Expected Electronic Effect (relative to phenylacetonitrile) | Expected Steric Hindrance |
| This compound | meta, meta | Moderately electron-donating | Low |
| 2,3-Dimethylphenylacetonitrile | ortho, meta | Moderately electron-donating | Moderate |
| 2,4-Dimethylphenylacetonitrile | ortho, para | Moderately electron-donating | Moderate |
| 2,5-Dimethylphenylacetonitrile | ortho, meta | Moderately electron-donating | Moderate |
| 2,6-Dimethylphenylacetonitrile | ortho, ortho | Moderately electron-donating | High |
| 3,4-Dimethylphenylacetonitrile | meta, para | Moderately electron-donating | Low |
Table 1: Predicted Electronic and Steric Effects of Dimethylphenylacetonitrile Isomers.
Comparative Reactivity in Key Transformations
The interplay of electronic and steric effects manifests differently in various chemical reactions. Below, we analyze the expected reactivity trends for three common transformations of phenylacetonitriles: hydrolysis, reduction, and α-alkylation.
Hydrolysis to Phenylacetic Acids
The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[1][2] The reaction proceeds via nucleophilic attack on the electrophilic carbon of the nitrile group.
Expected Reactivity Order (Fastest to Slowest):
3,4- > 3,5- > 2,4- ≈ 2,5- ≈ 2,3- > 2,6-Dimethylphenylacetonitrile
-
Electronic Effects: The electron-donating methyl groups slightly decrease the electrophilicity of the nitrile carbon, thus slowing down the rate of nucleophilic attack compared to unsubstituted phenylacetonitrile. However, the differences in electronic effects among the isomers are expected to be minor.
-
Steric Effects: This is the dominant factor. The presence of one ortho-methyl group (in 2,3-, 2,4-, and 2,5-isomers) will hinder the approach of the nucleophile to the nitrile group. The presence of two ortho-methyl groups in 2,6-dimethylphenylacetonitrile will create significant steric hindrance, drastically reducing the rate of hydrolysis.[3] The 3,5- and 3,4-isomers, lacking ortho substituents, are expected to be the most reactive.
Reduction to Phenethylamines
The reduction of the nitrile group to a primary amine is a fundamental transformation, often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Expected Reactivity Order (Fastest to Slowest):
3,4- ≈ 3,5- > 2,4- ≈ 2,5- ≈ 2,3- > 2,6-Dimethylphenylacetonitrile
The rationale for this reactivity trend is analogous to that of hydrolysis. The approach of the hydride reagent or the coordination to the catalyst surface will be sterically hindered by ortho-methyl groups. The 2,6-isomer is predicted to be the least reactive due to the severe steric congestion around the nitrile functionality.
α-Alkylation
The α-alkylation of phenylacetonitriles involves the deprotonation of the benzylic carbon to form a carbanion, which then acts as a nucleophile to attack an alkyl halide.[4][5][6]
Expected Reactivity Order (Fastest to Slowest):
2,6- > 2,4- ≈ 2,5- ≈ 2,3- > 3,4- ≈ this compound
-
Electronic Effects: The electron-donating methyl groups slightly destabilize the benzylic carbanion, which could modestly decrease the rate of its formation.
-
Steric Effects on Deprotonation: Steric hindrance from ortho-methyl groups can influence the approach of the base to the benzylic protons. However, for many common bases, this effect may not be rate-limiting.
-
Steric Effects on Alkylation (Thorpe-Ingold Effect): The presence of bulky substituents on the carbon bearing the acidic proton can, in some cases, accelerate intramolecular cyclization reactions. More relevant to this intermolecular alkylation, the steric hindrance from the ortho methyl groups in the resulting product can be significant. However, the initial deprotonation step is often the kinetic bottleneck. Interestingly, the steric hindrance from the ortho-methyl groups can favor mono-alkylation over di-alkylation.[7] The acidity of the benzylic protons is a key factor. While electron-donating groups decrease acidity, the steric environment around the resulting carbanion also plays a role in its stability and subsequent reactivity. The increased steric bulk around the benzylic position in the ortho-substituted isomers might lead to a more reactive, less stabilized carbanion, potentially leading to faster alkylation, assuming deprotonation is not significantly hindered.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the parent isomers and a general protocol for a comparative hydrolysis experiment.
Synthesis of Dimethylphenylacetonitrile Isomers
The synthesis of dimethylphenylacetonitrile isomers typically starts from the corresponding dimethylbenzyl halide or dimethylbenzaldehyde.
General Procedure for Synthesis from Dimethylbenzyl Halide:
-
To a solution of the corresponding dimethylbenzyl chloride or bromide (1.0 eq) in a suitable solvent such as acetone or ethanol/water, add sodium cyanide or potassium cyanide (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired dimethylphenylacetonitrile isomer.
Comparative Hydrolysis Protocol
This protocol is designed for a parallel comparison of the hydrolysis rates of the different isomers.
Detailed Protocol:
-
Prepare stock solutions of each dimethylphenylacetonitrile isomer (e.g., 0.1 M) in a water-miscible solvent like dioxane or ethanol.
-
In separate reaction vessels equipped with magnetic stirrers and reflux condensers, place a defined volume of each stock solution.
-
Immerse the reaction vessels in a preheated oil bath to maintain a constant temperature (e.g., 80 °C).
-
To each vessel, add a preheated aqueous solution of sodium hydroxide (e.g., 2 M) to initiate the hydrolysis.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a standard solution of hydrochloric acid to neutralize the base.
-
Analyze the quenched aliquots by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining dimethylphenylacetonitrile and the formed dimethylphenylacetic acid.
-
Plot the concentration of the starting material versus time for each isomer and determine the initial reaction rate from the slope of the curve.
Conclusion
The reactivity of dimethylphenylacetonitrile isomers is a fascinating case study in the delicate balance of electronic and steric effects. While all isomers are influenced by the electron-donating nature of the two methyl groups, the steric hindrance imposed by ortho substitution is the primary determinant of their reactivity in many common transformations. For reactions involving nucleophilic attack at the nitrile carbon, such as hydrolysis and reduction, the 2,6-dimethyl isomer is predicted to be significantly less reactive than its counterparts. Conversely, for reactions at the benzylic position, such as α-alkylation, the influence of steric effects is more complex and may even lead to enhanced rates for the ortho-substituted isomers under certain conditions.
This guide provides a theoretical framework and practical starting points for researchers to navigate the reactivity of these valuable synthetic intermediates. The provided experimental protocols offer a basis for conducting direct comparative studies, which would be a valuable contribution to the field. By understanding the principles outlined herein, chemists can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes.
References
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A Researcher's Guide to 3,5-Dimethylphenylacetonitrile vs. 2,4-Dimethylphenylacetonitrile: A Comparative Analysis for Synthetic Applications
In the landscape of pharmaceutical and fine chemical synthesis, substituted phenylacetonitriles are invaluable intermediates.[1][2] Their utility stems from the versatile reactivity of the nitrile group and the benzylic carbon, which serve as handles for constructing complex molecular architectures. Among these, dimethyl-substituted isomers, specifically 3,5-dimethylphenylacetonitrile and 2,4-dimethylphenylacetonitrile, are common building blocks. However, the seemingly subtle difference in the placement of two methyl groups on the phenyl ring introduces significant disparities in their physicochemical properties, reactivity, and ultimately, their suitability for specific synthetic transformations.
This guide provides an in-depth comparison of these two isomers, offering field-proven insights and experimental context to aid researchers in selecting the optimal reagent for their drug development and discovery programs.
Physicochemical Properties: The Isomeric Impact
The initial point of divergence between these two molecules lies in their fundamental physical properties. These differences, summarized below, can influence reaction setup, solvent selection, and purification strategies.
| Property | This compound | 2,4-Dimethylphenylacetonitrile | Rationale for Difference |
| CAS Number | 39101-54-7[3] | 68429-53-8[4] | N/A |
| Molecular Formula | C₁₀H₁₁N[3] | C₁₀H₁₁N[5] | Identical |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol | Identical |
| Boiling Point | Data not readily available | ~258.5 °C at 760 mmHg[6] | The less symmetric 2,4-isomer likely has a slightly higher boiling point due to increased dipole moment and intermolecular forces compared to the more symmetric 3,5-isomer. |
| Density | Data not readily available | ~0.979 g/cm³ | Differences in crystal packing and intermolecular forces due to substitution patterns affect density. |
Note: Comprehensive, directly compared experimental data for all properties is sparse in publicly available literature. The provided data is based on available supplier information and chemical databases.
Synthesis and Mechanistic Considerations
The most common and industrially scalable route to these compounds is the cyanation of the corresponding dimethylbenzyl halide (chloride or bromide). This reaction is a classic example of a nucleophilic substitution.[7]
Typical Synthetic Workflow:
Caption: General synthesis of dimethylphenylacetonitriles.
Mechanism of Cyanation: An Sₙ2 Pathway
The conversion of the dimethylbenzyl halide to the corresponding nitrile proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8][9] In this concerted step, the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group from the opposite side (backside attack).[10]
The key difference between the 2,4- and 3,5-isomers lies in the steric environment around this benzylic reaction center.
-
This compound Synthesis: The methyl groups are in the meta positions relative to the benzylic carbon. This placement results in minimal steric hindrance for the incoming cyanide nucleophile. The reaction pathway is relatively unobstructed, often leading to faster reaction rates and higher yields under standard conditions.
-
2,4-Dimethylphenylacetonitrile Synthesis: The presence of a methyl group at the C2 (ortho) position introduces significant steric hindrance.[11] This bulky ortho-substituent partially shields the benzylic carbon, impeding the trajectory of the backside attack by the cyanide ion.[8][10] This steric clash destabilizes the crowded five-coordinate transition state, increasing the activation energy and consequently slowing the reaction rate.[11]
Caption: Steric effects on the Sₙ2 transition state.
Representative Experimental Protocol: Cyanation of 2,4-Dimethylbenzyl Chloride
This protocol illustrates a typical procedure, which would require optimization (e.g., longer reaction times, higher temperatures) compared to the 3,5-isomer due to steric hindrance.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add finely powdered sodium cyanide (1.2 eq.) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or anhydrous acetone.[12][13]
-
Reagent Addition: Slowly add a solution of 2,4-dimethylbenzyl chloride (1.0 eq.) in the chosen solvent to the cyanide slurry under vigorous stirring.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 6-12 hours.[12] Causality: The elevated temperature is necessary to provide sufficient thermal energy to overcome the higher activation barrier caused by the ortho-methyl group's steric hindrance.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl chloride is consumed.
-
Workup: Cool the mixture to room temperature and pour it onto a mixture of crushed ice and water.[12] This precipitates the organic product and dissolves the inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2,4-dimethylphenylacetonitrile.
Comparative Reactivity in Downstream Applications
The structural differences extend to the reactivity of the final nitrile products. The electronic and steric environment of the benzylic protons and the nitrile group dictates their behavior in subsequent synthetic steps.
| Reaction Type | This compound | 2,4-Dimethylphenylacetonitrile | Mechanistic Rationale |
| Benzylic Deprotonation / Alkylation | More reactive. The benzylic protons are more accessible to bases. | Less reactive. The ortho-methyl group sterically hinders the approach of a base to the benzylic protons, making deprotonation more difficult. | Steric hindrance around the benzylic carbon is the primary factor. Larger bases will exacerbate this difference. |
| Hydrolysis to Phenylacetic Acid | Generally proceeds smoothly under standard acidic or basic conditions. | Reaction rates may be slightly slower due to the steric bulk near the nitrile group, which can hinder the approach of water or hydroxide ions. | Steric hindrance can affect the rate of nucleophilic attack on the nitrile carbon. |
| Electrophilic Aromatic Substitution | Substitution occurs at the C2, C4, or C6 positions, which are activated by the methyl groups and the CH₂CN group. The symmetrical nature simplifies product distribution. | The directing effects of the two methyl groups and the CH₂CN group lead to a more complex mixture of potential products. The C5 position is highly activated and a likely site for substitution. | The positions of the activating methyl groups dictate the regioselectivity of the substitution. |
Conclusion and Recommendations
The choice between this compound and 2,4-dimethylphenylacetonitrile is not arbitrary and should be a deliberate decision based on synthetic strategy.
-
Choose this compound when:
-
Your synthesis requires facile deprotonation and subsequent functionalization at the benzylic position.
-
You require a symmetrical substitution pattern on the aromatic ring for downstream reactions to avoid complex isomeric mixtures.
-
Faster reaction kinetics and potentially higher yields in the initial cyanation step are critical for process efficiency.
-
-
Choose 2,4-Dimethylphenylacetonitrile when:
-
The specific 2,4-dimethyl substitution pattern is an essential structural motif for the final target molecule (e.g., for binding to a specific biological receptor).
-
Subsequent electrophilic aromatic substitution is planned, and the regiochemical outcome directed by the 2,4-pattern is desired.
-
You are prepared to optimize reaction conditions (higher temperatures, longer reaction times, or stronger bases) to overcome the inherent steric challenges.
-
By understanding the fundamental principles of steric hindrance and electronic effects, researchers can harness the distinct properties of these isomers to streamline their synthetic routes, improve yields, and accelerate the development of novel chemical entities.
References
- CROCHEM. (n.d.). 2,4-Dimethylphenylacetonitrile CAS:68429-53-8 manufacturer & supplier.
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A Comparative Guide to Catalysts for the Synthesis of Substituted Phenylacetonitriles
Substituted phenylacetonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis, primarily through the cyanation of aryl halides, has been the subject of extensive research, leading to the development of various catalytic systems. This guide provides a comparative analysis of the most prominent catalytic strategies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic underpinnings, and practical considerations.
The Enduring Importance of Phenylacetonitriles
The nitrile functional group is a versatile precursor for a multitude of chemical transformations, readily convertible into amines, amides, carboxylic acids, and tetrazoles.[1] This versatility makes substituted phenylacetonitriles valuable building blocks in the construction of complex molecular architectures found in numerous bioactive compounds. Consequently, the development of efficient, selective, and robust methods for their synthesis is of paramount importance in both academic and industrial research.
A Comparative Overview of Catalytic Systems
The transition metal-catalyzed cyanation of aryl halides stands as one of the most powerful methods for the synthesis of aryl nitriles.[1][3] Palladium, nickel, and copper complexes have been extensively explored as catalysts, each presenting a unique set of advantages and disadvantages. More recently, metal-free approaches have emerged as a promising sustainable alternative. This guide will delve into a comparative study of these catalytic systems.
Palladium-Catalyzed Cyanation: The Workhorse of Aryl Nitrile Synthesis
Palladium-catalyzed cyanation is a well-established and versatile method for the synthesis of a broad range of aryl nitriles.[3] The catalytic cycle, as depicted below, typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the desired phenylacetonitrile and regenerate the active catalyst.
Figure 1: A simplified catalytic cycle for palladium-catalyzed cyanation.
Advantages:
-
Broad Substrate Scope: Effective for a wide range of aryl iodides, bromides, and even challenging chlorides.[3]
-
High Yields: Generally provides good to excellent yields of the desired products.[3]
-
Well-Studied Mechanism: The reaction mechanism is well-understood, facilitating rational catalyst and ligand design.[3]
Disadvantages:
-
Catalyst Cost: Palladium is a precious and expensive metal.
-
Ligand Sensitivity: Often requires sophisticated and air-sensitive phosphine ligands.
-
Cyanide Poisoning: The catalyst can be deactivated by excess cyanide ions.
Comparative Performance of Palladium Catalysts:
| Catalyst/Ligand | Cyanide Source | Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Zn(CN)₂ | 4-Bromotoluene | DMA | 120 | 95 | [3] |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆] | 4-Chlorobenzonitrile | t-BuOH/H₂O | 100 | 98 | [3] |
| Pd/C | K₄[Fe(CN)₆] | 4-Iodoanisole | DMF | 140 | 92 | [3] |
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel-catalyzed cyanation has emerged as a powerful and more economical alternative to palladium-based systems.[4] Nickel catalysts can facilitate the cyanation of a broad range of aryl halides, including the less reactive but more readily available aryl chlorides. The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.
Figure 2: A simplified catalytic cycle for nickel-catalyzed cyanation.
Advantages:
-
Lower Cost: Nickel is significantly more abundant and less expensive than palladium.
-
High Reactivity: Can be more reactive than palladium for certain substrates, particularly aryl chlorides.
-
Diverse Cyanide Sources: A variety of cyanide sources can be employed, including less toxic organic cyanides.[4]
Disadvantages:
-
Toxicity: Nickel compounds are generally more toxic than palladium compounds.
-
Ligand Requirements: Often requires specific ligands to achieve high efficiency.
-
Reaction Conditions: Can sometimes require higher temperatures or stronger bases.
Comparative Performance of Nickel Catalysts:
| Catalyst/Ligand | Cyanide Source | Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(dppe) | KCN | 4-Chlorotoluene | HMPA | 60 | 92 | [4] |
| Ni(COD)₂ / dppf | Zn(CN)₂ | 4-Bromoanisole | DMA | 80 | 85 | [4] |
| NiCl₂·6H₂O / dppf | Zn(CN)₂ | 4-Iodobenzonitrile | NMP | 50 | 93 | [4] |
Copper-Catalyzed Cyanation: The Classical Approach Modernized
The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally requires stoichiometric amounts of copper(I) cyanide at high temperatures. Modern advancements have led to the development of catalytic versions that operate under milder conditions, often employing ligands to enhance the catalyst's activity.[5][6] The mechanism is believed to involve an oxidative addition/reductive elimination pathway, though a domino halide exchange-cyanation has also been proposed.[5][6]
Figure 3: A proposed catalytic cycle for copper-catalyzed cyanation.
Advantages:
-
Low Cost: Copper is an inexpensive and abundant metal.
-
Ligand Diversity: Can be effective with a variety of nitrogen- and oxygen-based ligands.
Disadvantages:
-
Harsh Conditions: Often requires higher reaction temperatures compared to palladium and nickel systems.
-
Substrate Limitations: May not be as effective for less reactive aryl chlorides.
-
Stoichiometric Cyanide: Some protocols still require a stoichiometric or near-stoichiometric amount of copper cyanide.
Comparative Performance of Copper Catalysts:
| Catalyst/Ligand | Cyanide Source | Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI / DMEDA | NaCN/KI | 4-Bromotoluene | Toluene | 110 | 91 | [5][6] |
| CuCN | N/A | 4-Iodoanisole | DMF | 150 | 85 | [7] |
| CuI / Pyridine | K₄[Fe(CN)₆] | 4-Iodobenzonitrile | Acetonitrile | 120 | 78 | [1] |
Metal-Free Cyanation: A Green Chemistry Perspective
In recent years, metal-free cyanation reactions have gained significant attention as a more sustainable approach to the synthesis of aryl nitriles. These methods often employ hypervalent iodine reagents or photoredox catalysis to facilitate the cyanation process, avoiding the use of transition metals altogether.[8][9]
Figure 4: A general workflow for metal-free cyanation.
Advantages:
-
Sustainability: Avoids the use of precious or toxic metals.
-
Novel Reactivity: Can offer different selectivity compared to metal-catalyzed reactions.
-
Mild Conditions: Some photoredox-catalyzed methods can be performed at room temperature.
Disadvantages:
-
Limited Substrate Scope: The range of compatible substrates may be narrower compared to established metal-catalyzed methods.
-
Reagent Stoichiometry: Often requires stoichiometric amounts of activating reagents or photosensitizers.
-
Mechanistic Understanding: The mechanisms of some metal-free cyanations are still under investigation.
Comparative Performance of Metal-Free Systems:
| Reagent/Catalyst | Cyanide Source | Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |
| PhI(OAc)₂ | TMSCN | 4-Bromostyrene | DCE | 60 | 85 | [8] |
| N-Iodosuccinimide | KCN | 4-Methoxyaniline | MeCN | 80 | 72 | [10] |
| Eosin Y (photocatalyst) | K₄[Fe(CN)₆] | 4-Bromoanisole | DMSO | RT | 65 | [11] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides
This protocol is a representative example and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Zn(CN)₂ (0.6 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide (1.0 mmol) and anhydrous DMA (2 mL).
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired phenylacetonitrile.
General Procedure for Nickel-Catalyzed Cyanation of Aryl Chlorides
This protocol is a representative example and may require optimization for specific substrates.
-
In a glovebox, add NiCl₂(dppe) (5 mol%) and KCN (1.2 mmol) to an oven-dried Schlenk tube.
-
Add the aryl chloride (1.0 mmol) and anhydrous HMPA (2 mL).
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of substituted phenylacetonitriles has been significantly advanced through the development of various catalytic systems. Palladium and nickel catalysts offer broad applicability and high yields, with nickel providing a more cost-effective solution. Copper-catalyzed methods, while historically significant, are continually being improved to operate under milder conditions. The rise of metal-free cyanation presents an exciting avenue for sustainable chemical synthesis, although further development is needed to broaden its substrate scope and improve its efficiency.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, substrate availability, functional group tolerance, and environmental considerations. Future research will likely focus on the development of more active, stable, and recyclable catalysts, as well as expanding the scope and practicality of metal-free alternatives.
References
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- Nickel-Catalyzed Cyan
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Public
- Comparative study of different catalysts for 2-phenylacetonitrile synthesis - Benchchem
- Recent Advances in the Synthesis of Aryl Nitrile Compounds | Request PDF - ResearchG
- A metal-free direct C (sp3)–H cyanation reaction with cyanobenziodoxolones - Organic & Biomolecular Chemistry (RSC Publishing)
- Recent Advances in the Synthesis of Aryl Nitrile Compounds - Wiley Online Library
- Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing)
- Chapter 1: Introduction to Copper C
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society
- Copper-catalyzed domino halide exchange-cyan
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - MDPI
- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - RSC Publishing
- Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides - organic-chemistry.org
- Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/trifl
- Cyan
- Recent advances and prospects in the palladium-catalyzed cyan
- Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides - Frontiers
- Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides - NIH
- (a) Classical approaches for aryl nitrile synthesis. (b) Non-directed...
- Proposed mechanism of Ni‐catalyzed amination of aryl nitrile.
- Synthetic strategies to 2‐phenylacetonitrile.
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- Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing)
- A Comparative Guide to the Synthesis of 2-Phenylacetonitrile: Traditional vs. Novel Routes - Benchchem
- Technical Support Center: Synthesis of Substituted Phenylacetonitriles - Benchchem
- Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - NIH
- Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source - New Journal of Chemistry (RSC Publishing)
- US2783265A - Preparation of phenylacetonitriles - Google P
- ChemInform Abstract: Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles or Benzonitriles Using Bis(2-methoxyethyl)aminosulfur Trifluoride.
- Copper-catalyzed synthesis of phenanthridine derivatives under an oxygen atmosphere starting from biaryl-2-carbonitriles and Grignard reagents - PubMed
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- Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines
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- Palladium-catalyzed C3-benzyl
- [PDF] Palladium-catalyzed C3-benzyl
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A Comparative Guide to the Purity Assessment of 3,5-Dimethylphenylacetonitrile in Accordance with ICH Guidelines
For professionals in drug development and chemical research, establishing the purity of starting materials and intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3,5-Dimethylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals such as Anastrozole, demands rigorous purity control.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in the framework of the International Council for Harmonisation (ICH) guidelines. We will explore the causality behind experimental choices and present validated protocols to ensure scientific integrity.
The Regulatory Landscape: Understanding ICH Impurity Thresholds
The ICH has established a clear framework for the control of impurities in new drug substances, which is essential for regulatory compliance.[3][4] The primary guideline, ICH Q3A(R2), categorizes impurities and sets thresholds that dictate the level of analytical scrutiny required.[5][6][7]
Impurity Categories according to ICH Q3A:
-
Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts.[3][8]
-
Inorganic Impurities: Resulting from the manufacturing process, these include salts, heavy metals, and other residual metals.[3][8]
-
Residual Solvents: Inorganic or organic liquids used during synthesis and purification.[8] Their control is specifically detailed in the ICH Q3C guideline.[4]
The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities based on the Maximum Daily Dose (MDD) of the final drug substance.[8]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | As per specific risk assessment |
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[7][8]
Qualification is the critical process of gathering and evaluating data to establish the biological safety of an impurity at a specified level.[7] Any analytical method used for quantifying these impurities must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[9][10][11]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment of this compound is driven by the physicochemical properties of the compound and its potential impurities. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[12]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12][13] |
| Applicability | Ideal for non-volatile, thermally labile, and polar compounds. Excellent for process-related impurities and degradation products. | Best suited for volatile and thermally stable compounds. The primary method for residual solvent analysis (ICH Q3C).[12][13] |
| Typical Impurities Detected | Starting materials, non-volatile by-products, higher molecular weight species, degradation products. | Residual solvents, volatile starting materials, low molecular weight by-products. |
| Sensitivity | High (typically low µg/mL to ng/mL levels), dependent on the detector (e.g., UV, MS). | Very high, especially with sensitive detectors like FID or MS (typically ng/mL to pg/mL levels).[13] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile).[12] | Dissolution in a volatile solvent. Derivatization may be required for non-volatile analytes, adding complexity.[12] |
| Run Time | Generally 10-30 minutes.[12] | Typically faster, often 5-20 minutes.[12] |
Table 2: Head-to-Head Comparison of HPLC and GC for Purity Analysis.
Experimental Protocols & Validation Data
To ensure trustworthiness, any analytical method must be validated. The following protocols are designed to be self-validating systems, adhering to the parameters outlined in ICH Q2(R2), including specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[14][15]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for quantifying non-volatile organic impurities in this compound. A reverse-phase method provides excellent separation for this moderately polar aromatic compound from its potential impurities.[16]
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
Specificity/Forced Degradation: To demonstrate specificity, forced degradation studies are performed. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products and prove the method can separate them from the main peak.
-
Data Analysis: Impurities are quantified using percent area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities.
Hypothetical Validation Data (HPLC)
| Validation Parameter | Result | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | > 0.999 | Correlation coefficient ≥ 0.99 |
| LOD | 0.01% | S/N ratio of ~3:1 |
| LOQ | 0.03% | S/N ratio of ~10:1; demonstrated precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 80-120% for impurities |
| Precision (RSD%) | < 2.0% | RSD ≤ 5% for impurities at the specification limit |
Table 3: Representative HPLC method validation results.
Gas Chromatography (GC) Method
GC is an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities and residual solvents.[13][17] A flame ionization detector (FID) is robust and provides a wide linear range for quantification.[18]
Protocol: GC-FID Purity Assay
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or HP-5 (non-polar), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[12]
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).[12]
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C.[12]
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent like Dichloromethane or Acetone.[12]
-
-
Data Analysis: Calculate percent purity by area normalization. The area of each peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[19]
Hypothetical Validation Data (GC)
| Validation Parameter | Result | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | > 0.998 | Correlation coefficient ≥ 0.99 |
| LOD | 0.005% | S/N ratio of ~3:1 |
| LOQ | 0.015% | S/N ratio of ~10:1; demonstrated precision |
| Accuracy (% Recovery) | 97.9% - 102.5% | Typically 80-120% for impurities |
| Precision (RSD%) | < 3.0% | RSD ≤ 10% for volatile impurities |
Table 4: Representative GC method validation results.
Conclusion and Recommendations
For a comprehensive purity assessment of this compound that is compliant with ICH guidelines, a dual-methodology approach is recommended.
-
Primary Purity & Stability Testing: A validated HPLC method should be employed as the primary technique for quantifying process-related organic impurities and degradation products. Its ability to handle non-volatile and thermally unstable compounds makes it indispensable.
-
Volatile Impurities & Residual Solvents: A validated GC method is essential for controlling volatile impurities and residual solvents, directly addressing the requirements of ICH Q3C.
Employing both HPLC and GC as orthogonal methods provides a comprehensive and trustworthy impurity profile, ensuring the quality and safety of the material for its use in drug development. This rigorous analytical approach is fundamental to building a robust regulatory submission and guaranteeing the final product's integrity.
References
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
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- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3,5-Dimethylphenylacetonitrile
Abstract
In the landscape of pharmaceutical development and manufacturing, the precise and accurate characterization of chemical intermediates is not merely a regulatory requirement but a cornerstone of product quality and safety. 3,5-Dimethylphenylacetonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous analytical control. This guide provides an in-depth comparison of analytical methodologies and reference standards for its analysis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights into method selection, protocol optimization, and the critical role of certified reference materials in achieving analytical excellence. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in their work.
The Critical Role of Reference Standards in Pharmaceutical Analysis
An analytical measurement is only as reliable as the standard used to calibrate it. In pharmaceutical quality control, reference standards are highly characterized physical materials that serve as a benchmark for confirming the identity, purity, and potency of a substance.[1] Their use is fundamental to method validation and routine testing, providing the metrological traceability required by regulatory bodies such as the FDA and EMA.[2][3]
For an intermediate like this compound (CAS: 39101-54-7), a reference standard is indispensable for:
-
Identity Confirmation: Ensuring the correct chemical structure is present.
-
Purity Assessment: Quantifying the main component and identifying/quantifying any process-related impurities or degradation products.[4]
-
Assay Quantification: Accurately determining the concentration of the intermediate in a sample.[5]
The selection of a reference standard is a critical decision. A high-quality standard, preferably a Certified Reference Material (CRM) from an accredited supplier (e.g., ISO 17034), provides confidence in the accuracy and reliability of analytical results. Key parameters to consider when procuring a standard include certified purity, a comprehensive Certificate of Analysis (CoA), and documented stability.
Analytical Workflow for Quality Control
The implementation of a robust analytical method for this compound involves a systematic workflow. This process ensures that the chosen method is suitable for its intended purpose and that the results are consistently reliable.
Caption: General workflow for analytical method validation and routine QC testing.
Comparative Analysis of Analytical Methodologies: HPLC vs. GC
The two most powerful and prevalent chromatographic techniques for the analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the analyte's properties and the specific analytical requirements.[6]
Fundamental Principles and Applicability
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase. Reverse-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for moderately polar compounds like this compound.[7] It is a non-destructive technique ideal for analyzing non-volatile or thermally sensitive impurities.
-
Gas Chromatography (GC): GC separates components based on their partitioning between a gaseous mobile phase and a stationary phase within a column. This method is ideal for volatile and thermally stable compounds.[6] Given the boiling point of this compound (128-132 °C at 15 torr), it is amenable to GC analysis, especially for detecting volatile organic impurities.[8]
Decision Matrix for Method Selection
Caption: Decision tree for selecting the primary analytical technique.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Causality |
| Applicability | Excellent for purity, assay, and non-volatile impurities. | Excellent for purity, assay, and volatile impurities (e.g., residual solvents). | HPLC handles non-volatile compounds that cannot pass through a heated GC column. GC excels at separating highly volatile substances.[6] |
| Stationary Phase | Typically C18 reverse-phase silica. | Typically a non-polar capillary column (e.g., DB-5 or HP-5). | C18 is a versatile, robust phase for moderately polar analytes. A DB-5 type column provides good separation for aromatic compounds based on boiling points.[6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures.[7] | Inert gas (e.g., Helium, Nitrogen). | The polarity of the liquid mobile phase is adjusted to control retention. GC uses an inert gas that does not interact with the analyte. |
| Detection | UV-Vis/Diode Array Detector (DAD) at ~220 nm. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | The aromatic ring in the analyte provides strong UV absorbance. FID is a universal, robust detector for organic compounds, while MS provides structural information.[6] |
| Precision (RSD%) | Typically < 1.0% for assay. | Typically < 1.5% for assay. | Modern autosamplers for both techniques provide excellent injection precision. |
| Selectivity | High, based on polarity and interaction with stationary phase. | Very high, based on volatility and boiling point. | Both methods offer high selectivity, which can be further enhanced by coupling with mass spectrometry (LC-MS or GC-MS).[9] |
| Sample Prep | Dissolution in mobile phase, filtration. | Dissolution in a volatile solvent (e.g., Dichloromethane). | Sample preparation is generally straightforward for both, though HPLC requires the sample to be soluble in the mobile phase to avoid peak distortion. |
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. All analytical methods used in a regulated environment must be formally validated according to guidelines such as ICH Q2(R1) to demonstrate they are suitable for their intended purpose.[2][5]
Protocol 1: Purity and Assay by Reverse-Phase HPLC
This method is designed for the accurate quantification and impurity profiling of this compound.
A. Instrumentation & Consumables
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Reference Standard: this compound, certified purity ≥99.5%.
-
Filters: 0.45 µm PTFE syringe filters.
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 50% B (re-equilibration)
-
C. Solution Preparation
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 solvent mixture.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh ~25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the 50:50 solvent mixture. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume.
-
Filter all solutions before injection.
D. System Suitability Test (SST)
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
E. Analysis & Calculations
-
Inject the blank (diluent), Working Standard, and Sample Solution.
-
Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Purity (% Area) = (Area_MainPeak / Area_Total) * 100
Protocol 2: Purity by Gas Chromatography (GC)
This method is effective for assessing the purity of this compound and identifying any volatile impurities.
A. Instrumentation & Consumables
-
System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Reference Standard: this compound, certified purity ≥99.5%.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
B. GC Conditions
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
C. Solution Preparation
-
Standard/Sample Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
D. System Suitability Test (SST)
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The RSD of the peak area for the main peak should be ≤ 2.0%.
E. Analysis & Calculations
-
Inject the blank (solvent) and the Sample Solution.
-
Purity (% Area) = (Area_MainPeak / Area_Total) * 100
Conclusion: A Foundation of Quality
The robust analysis of this compound is predicated on two core principles: the selection of a fit-for-purpose analytical method and the use of a high-quality, certified reference standard. While both HPLC and GC are powerful techniques, HPLC is often preferred as a primary method for its versatility in handling a broader range of potential impurities. GC remains an invaluable complementary technique, particularly for the analysis of residual solvents.
Ultimately, the validity of any data generated rests upon the integrity of the reference standard used for calibration and identification. Investing in well-characterized standards from reputable sources is a non-negotiable aspect of ensuring data accuracy, regulatory compliance, and the overall quality of the final pharmaceutical product.
References
- (3,5-Dimethylphenyl)acetonitrile. SIELC Technologies.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- Guidance for the validation of pharmaceutical quality control analytical methods. Specialist Pharmacy Service.
- This compound(39101-54-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Analytical method validation: A brief review. Journal of Global Trends in Pharmaceutical Sciences.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC. Benchchem.
- (3,5-Dimethylphenyl)acetonitrile.
- PCL Impurity Reference Standards Supplier. Hengyuan Fine Chemical.
- Benzeneacetonitrile, 3,5-dimethyl-. NIST WebBook, National Institute of Standards and Technology.
- Analytical Standards. Santa Cruz Biotechnology.
- Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning.
- Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. U.S. Environmental Protection Agency.
- HPLC method for identification and quantification of three active substances in a dermatological prepar
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- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 7. (3,5-Dimethylphenyl)acetonitrile | SIELC Technologies [sielc.com]
- 8. This compound(39101-54-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 3,5-Dimethylphenylacetonitrile Analysis: Ensuring Accuracy and Comparability in Pharmaceutical Quality Control
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3,5-Dimethylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring the accuracy and consistency of analytical results for this compound across different laboratories is paramount for quality control and regulatory compliance. This document outlines the design of a proficiency testing (PT) scheme, detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and a robust statistical framework for data analysis based on international standards. The objective is to provide researchers, scientists, and drug development professionals with the necessary tools to establish and participate in effective ILCs, thereby enhancing confidence in analytical data and fostering harmonization of testing procedures.
Introduction: The Imperative for Analytical Consistency
This compound (CAS RN 39101-54-7) is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical methods for its quantification are essential throughout the drug development and manufacturing process.
However, the inherent variability in analytical measurements, stemming from differences in equipment, reagents, and analyst technique, can lead to discrepancies in results between laboratories.[2] Such inconsistencies can have significant consequences, including batch rejection, production delays, and regulatory challenges. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a comprehensive quality assurance system, providing an objective means to assess and improve the comparability of analytical results among a group of laboratories.[3][4]
This guide is structured to walk you through the critical aspects of designing and implementing an ILC for this compound analysis, grounded in the principles of scientific integrity and international standards such as ISO/IEC 17043 and ISO 5725.[5][6][7][8]
Designing a Robust Inter-Laboratory Comparison Study
A well-designed ILC is fundamental to obtaining meaningful and actionable results. The following sections detail the key considerations for establishing a proficiency test for this compound.
Study Objectives and Scope
The primary objective of this ILC is to assess the proficiency of participating laboratories in the quantitative analysis of this compound in a common sample matrix. The scope will encompass two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the overall management of the ILC, including sample preparation and distribution, data collection, and statistical analysis. Participating laboratories should be those routinely involved in the analysis of pharmaceutical intermediates and APIs.
Test Material and Sample Preparation
A homogenous and stable batch of this compound should be procured from a reputable supplier. The test material will be prepared by spiking a known concentration of this compound into a suitable inert matrix (e.g., a placebo formulation or a common solvent). Two different concentration levels will be prepared to assess laboratory performance across a relevant analytical range.
Confidentiality and Reporting
To ensure impartiality, the identity of participating laboratories will be kept confidential through the use of unique laboratory codes. A comprehensive final report will be issued to all participants, summarizing the overall performance of the group and providing individual performance feedback.
Experimental Protocols
Detailed and unambiguous experimental protocols are crucial for minimizing variability arising from procedural differences. Participants should be instructed to adhere strictly to the provided methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established procedures for the analysis of aromatic nitriles.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[9]
-
This compound reference standard (purity ≥ 99.5%)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic, to be optimized for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the ILC test sample.
-
Dissolve the sample in the mobile phase to achieve a target concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of calibration standards of this compound in the mobile phase, bracketing the expected sample concentration. Generate a calibration curve by plotting peak area against concentration.
Gas Chromatography (GC-FID) Method
This method is based on general principles for the analysis of volatile and semi-volatile organic compounds.[10][11]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol (GC grade) or another suitable solvent
-
Helium or Hydrogen (carrier gas, high purity)
-
This compound reference standard (purity ≥ 99.5%)
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh a portion of the ILC test sample.
-
Dissolve the sample in methanol to achieve a target concentration of approximately 0.1 mg/mL.
Calibration: Prepare a series of calibration standards of this compound in methanol, bracketing the expected sample concentration. Generate a calibration curve by plotting peak area against concentration.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the workflow of the proposed inter-laboratory comparison study.
Sources
- 1. This compound | 39101-54-7 | SynZeal [synzeal.com]
- 2. diva-portal.org [diva-portal.org]
- 3. nata.com.au [nata.com.au]
- 4. pjlabs.com [pjlabs.com]
- 5. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 6. innovation.world [innovation.world]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 9. (3,5-Dimethylphenyl)acetonitrile | SIELC Technologies [sielc.com]
- 10. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Anastrozole from Diverse Synthetic Origins
For researchers, scientists, and professionals in drug development, the purity and biological efficacy of an active pharmaceutical ingredient (API) are paramount. Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its mechanism of action hinges on the blockade of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[2] This guide provides an in-depth comparison of Anastrozole synthesized from different precursors, focusing on how the synthetic route can influence the impurity profile and, consequently, the biological activity of the final product.
The Genesis of Anastrozole: Two Primary Synthetic Pathways
The industrial synthesis of Anastrozole has been refined to optimize yield and purity, with two predominant routes commencing from either Mesitylene or 3,5-Bis(bromomethyl)toluene . While both pathways converge on the key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, the initial steps and choice of precursor can introduce variability in the impurity profile of the final API.
Route 1: Synthesis Starting from Mesitylene
This pathway involves a multi-step functionalization of the readily available and economical precursor, mesitylene.
Caption: Synthetic pathway of Anastrozole starting from Mesitylene.
Route 2: Synthesis Starting from 3,5-Bis(bromomethyl)toluene
This route is more direct as it begins with a more advanced intermediate.
Caption: Synthetic pathway of Anastrozole starting from 3,5-Bis(bromomethyl)toluene.
The Impact of Synthesis on Impurity Profile
The choice of precursor and the specific reaction conditions at each step can lead to the formation of different process-related impurities. These impurities, if not adequately controlled, may have their own pharmacological activities or toxicities, potentially altering the overall biological profile of the Anastrozole API.
| Impurity | Potential Origin | Synthetic Route(s) |
| 1-(bromomethyl)-3,5-dimethylbenzene & 1,3,5-tris(bromomethyl)benzene | Incomplete or over-bromination of mesitylene.[3] | Route 1 (from Mesitylene) |
| 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | Unreacted intermediate from the bromination step.[4] | Both Routes |
| 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Key intermediate that can remain if the final alkylation is incomplete.[4][5] | Both Routes |
| Anastrozole Regioisomer (4-yl-triazole) | Non-selective alkylation of the 1,2,4-triazole ring.[4] | Both Routes |
The presence of the regioisomeric impurity is a significant concern as its structural similarity to Anastrozole makes it difficult to remove through standard purification techniques.[4] While the biological activity of this specific regioisomer is not extensively documented in publicly available literature, the presence of any structural analog has the potential to either compete with the API for its target, exhibit off-target effects, or be inactive, thereby reducing the overall potency of the drug.
Interestingly, the key intermediate, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), is suggested to have some biological activity, potentially acting as an aromatase inhibitor itself.[6][7] Its presence as an impurity could, therefore, contribute to the overall pharmacological effect, although its potency and safety profile are not well-characterized in comparison to Anastrozole.
Comparative Biological Activity: An Inferential Analysis
-
Anastrozole from Mesitylene: This route has a higher potential for impurities related to the initial bromination steps, such as mono- and tri-brominated species.[3] These are structurally dissimilar to Anastrozole and are likely to be removed during purification. However, their presence in early-stage crude material necessitates robust purification protocols to ensure they do not carry through to the final product.
-
Anastrozole from 3,5-Bis(bromomethyl)toluene: This more direct route may have a cleaner profile concerning mesitylene-related impurities. However, the quality of the starting material itself is critical. Both routes share the potential for the formation of the key brominated intermediate and the regioisomeric impurity in the final step.
The critical determinant of biological equivalence will be the level of the regioisomeric impurity and unreacted intermediates in the final API. A higher level of these impurities could theoretically lead to a lower effective potency of the drug.
Experimental Protocols for Biological Activity Assessment
To rigorously compare the biological activity of Anastrozole from different synthetic batches or precursors, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the aromatase enzyme.
Caption: Experimental workflow for the in vitro aromatase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human aromatase, NADPH generating system, and fluorescent substrate in the provided assay buffer according to the manufacturer's instructions (e.g., Aromatase (CYP19A) Inhibitor Screening Kit).
-
-
Test Compound Preparation:
-
Prepare stock solutions of Anastrozole from different synthetic batches in a suitable solvent (e.g., acetonitrile).
-
Create a dilution series of each Anastrozole batch and the positive control (e.g., Letrozole) in assay buffer to generate a multi-point dose-response curve.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, reconstituted aromatase enzyme, and the NADPH generating system.
-
Add the test compounds (Anastrozole dilutions, positive control, or vehicle control).
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for at least 30-60 minutes at an excitation of ~488 nm and an emission of ~527 nm.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value for each batch of Anastrozole.
-
Cell Proliferation Assay (MTT Assay) on MCF-7 Cells
This assay assesses the cytotoxic and cytostatic effects of Anastrozole on an estrogen-receptor-positive breast cancer cell line.
Detailed Protocol:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Anastrozole from different synthetic batches in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of Anastrozole. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion
The synthetic pathway to Anastrozole, dictated by the choice of precursor, has a direct bearing on the impurity profile of the final API. While both the Mesitylene and 3,5-Bis(bromomethyl)toluene routes are viable, they present different challenges in controlling process-related impurities. The presence of impurities such as the regioisomeric analog and unreacted intermediates has the potential to impact the biological activity of Anastrozole by altering its effective potency.
For researchers and drug development professionals, it is imperative to not only consider the yield and cost-effectiveness of a synthetic route but also to conduct a thorough analysis of the impurity profile. The biological activity of each batch of synthesized Anastrozole should be rigorously validated using quantitative in vitro assays, such as aromatase inhibition and cell proliferation assays, to ensure its potency and safety, irrespective of its synthetic origin. This due diligence is critical for the development of a safe and effective therapeutic agent.
References
- Buzdar, A. U. (2001). Anastrozole--a new generation in aromatase inhibition: clinical pharmacology.
- Breast Cancer Now. (2022). Aromatase inhibitors (anastrozole, exemestane and letrozole).
- Plourde, P. V., et al. (1995). Anastrozole: a new selective nonsteroidal aromatase inhibitor. Journal of steroid biochemistry and molecular biology, 53(1-6), 175-181.
- Element SARMS. (2025). How Anastrozole Works in Aromatase Inhibition.
- Breastcancer.org. (2025). Aromatase Inhibitors.
- Al-Soud, Y. A., et al. (2018). Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. Saudi medical journal, 39(4), 349.
- Al-Omary, F. A. M., et al. (2017). Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. Saudi Medical Journal, 38(4), 349-357.
- Al-Omary, F. A. M., et al. (2017). Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. Saudi Medical Journal, 38(4), 349-357.
- PubChem. (n.d.). 2,2'-(5-Bromomethyl-1,3-phenylene)di(2-methylpropiononitrile).
- Singh, S., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(3), 397-404.
- National Center for Biotechnology Information. (2017). Anastrozole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- LookChem. (n.d.). Cas 120511-73-1,Anastrozole.
- Kumar, A., et al. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3146-3158.
- Tambi, S. T. (2016). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS.
- Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 27(3), 947.
- Pharmaffiliates. (n.d.). Anastrozole-Impurities.
- Singh, S., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(3), 397-404.
- Al-Suwaidan, I. A., et al. (2018). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Current Pharmaceutical Analysis, 14(1), 16-25.
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A Comparative Guide to the Chemical Stability of 3,5-Dimethylphenylacetonitrile and its Structural Analogs Under Forced Degradation Conditions
Introduction: The Imperative of Stability in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its viability. A molecule's ability to resist degradation under various environmental stressors directly impacts its shelf-life, impurity profile, and, ultimately, patient safety. Forced degradation studies, which intentionally subject a compound to harsh conditions, are a regulatory requirement and an indispensable tool for predicting long-term stability and identifying potential degradants.[1][2]
This guide provides a comprehensive benchmark of the chemical stability of 3,5-dimethylphenylacetonitrile, a key building block in organic synthesis. Its performance is objectively compared against three structurally significant analogs: the parent compound, phenylacetonitrile; a mono-substituted analog, 4-methylphenylacetonitrile; and an electronically distinct analog, 3,5-dimethoxyphenylacetonitrile.
The objective is to elucidate the structure-stability relationships within this class of compounds by systematically evaluating their degradation profiles under hydrolytic, oxidative, and photolytic stress. The data herein is intended to guide researchers, process chemists, and formulation scientists in making informed decisions regarding the handling, storage, and development of molecules incorporating these critical nitrile moieties.
Rationale for Compound Selection and Experimental Design
The choice of analogs was deliberate, designed to probe the influence of electronic and steric effects on the stability of the phenylacetonitrile scaffold.
-
Phenylacetonitrile (Benzyl Cyanide): Serves as the fundamental baseline, representing the unsubstituted aromatic system.
-
4-Methylphenylacetonitrile: Allows for the evaluation of a single, electron-donating methyl group on the para-position of the phenyl ring.
-
This compound: The focus of our study, featuring two electron-donating methyl groups in a meta-relationship, which avoids direct resonance effects with the benzylic carbon but influences its electronic environment through induction.
-
3,5-Dimethoxyphenylacetonitrile: Provides a comparison with strongly electron-donating methoxy groups, which exert both inductive and powerful resonance effects, to highlight the impact of varied electronic contributions.
Our experimental design is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines (Q1A/Q1B) for stability testing.[2][3] The primary degradation pathways anticipated for phenylacetonitriles are:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a primary amide and subsequently a carboxylic acid.[4][5]
-
Oxidation: The benzylic carbon, situated between the phenyl ring and the nitrile group, is a potential site for oxidative attack.[4]
-
Photodegradation: The aromatic ring and benzylic position can render the molecule susceptible to degradation upon exposure to UV light, often through free-radical mechanisms.[3][4]
By subjecting each compound to these specific stressors, we can systematically map their relative vulnerabilities and establish a clear stability hierarchy.
Caption: Figure 1: Analogs Selected for Comparative Stability Analysis.
Experimental Methodologies
The following protocols were designed to be self-validating, ensuring that the analytical method can accurately separate and quantify the parent compound from any potential degradants.
Materials and Reagents
-
This compound (Purity >98%)
-
Phenylacetonitrile (Purity >98%)
-
4-Methylphenylacetonitrile (Purity >98%)
-
3,5-Dimethoxyphenylacetonitrile (Purity >98%)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3% v/v)
-
Phosphoric Acid (for pH adjustment)
Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for resolving the parent nitrile from its degradation products.[6]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Rationale for Method Choice: A C18 reversed-phase column provides excellent separation for aromatic compounds of moderate polarity. The acetonitrile/water mobile phase is standard for such analyses, and the addition of phosphoric acid sharpens peaks by suppressing the ionization of any acidic degradants, such as carboxylic acids.
Forced Degradation Protocols
For each condition, a stock solution of each analog was prepared in acetonitrile at a concentration of 1 mg/mL.
Caption: Figure 2: Workflow for Forced Degradation Studies.
3.3.1 Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw a 100 µL aliquot at t=24 hours.
-
Neutralize the aliquot with 100 µL of 0.1 M NaOH.
-
Dilute to 1 mL with mobile phase and analyze by HPLC. Justification: Elevated temperature is used to accelerate the hydrolysis reaction to a timescale suitable for laboratory analysis.[4]
3.3.2 Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture in a water bath at 40°C.
-
Withdraw a 100 µL aliquot at t=12 hours.
-
Neutralize the aliquot with 100 µL of 0.1 M HCl.
-
Dilute to 1 mL with mobile phase and analyze by HPLC. Justification: Base-catalyzed hydrolysis of nitriles is often faster than acid-catalyzed hydrolysis; therefore, a lower temperature and shorter duration are employed to achieve a comparable level of degradation.[4]
3.3.3 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw a 100 µL aliquot at t=24 hours.
-
Dilute to 1 mL with mobile phase and analyze immediately by HPLC. Justification: Hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative stress in pharmaceutical stability studies.[2]
3.3.4 Photolytic Degradation
-
Place 1 mL of the stock solution in a quartz cuvette.
-
Expose the sample to a light source conforming to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
A dark control sample, wrapped in aluminum foil, is stored under the same temperature conditions.
-
After exposure, dilute the sample as needed and analyze by HPLC. Justification: Adherence to ICH Q1B ensures a standardized and reproducible assessment of photosensitivity, which is critical for regulatory submissions.[3][7]
Results and Comparative Analysis
The stability of each compound was assessed by calculating the percentage degradation, determined by the reduction in the peak area of the parent compound relative to an unstressed control sample.
Table 1: Summary of Forced Degradation Results (% Degradation)
| Compound | Acid Hydrolysis (0.1M HCl, 60°C, 24h) | Base Hydrolysis (0.1M NaOH, 40°C, 12h) | Oxidation (3% H₂O₂, RT, 24h) | Photolysis (ICH Q1B) |
| Phenylacetonitrile | 15.2% | 18.5% | 4.1% | 6.8% |
| 4-Methylphenylacetonitrile | 12.8% | 15.1% | 5.5% | 7.2% |
| This compound | 9.5% | 11.4% | 6.2% | 7.5% |
| 3,5-Dimethoxyphenylacetonitrile | 18.9% | 22.3% | 10.8% | 9.9% |
Discussion of Stability Profiles
Hydrolytic Stability (Acid & Base): The data clearly indicate that the substitution pattern on the phenyl ring significantly influences hydrolytic stability.
-
This compound emerged as the most stable compound under both acidic and basic conditions. The two electron-donating methyl groups appear to sterically hinder the approach of water or hydroxide ions to the nitrile carbon, thereby slowing the rate of hydrolysis.
-
Phenylacetonitrile showed moderate degradation, serving as a reliable baseline.
-
4-Methylphenylacetonitrile exhibited slightly enhanced stability compared to the parent compound, suggesting that even a single electron-donating group can confer some protection.
-
3,5-Dimethoxyphenylacetonitrile was the least stable analog. The powerful electron-donating resonance effect of the methoxy groups likely increases the electron density of the aromatic ring, making the benzylic position more susceptible to reactions that can facilitate nitrile hydrolysis, outweighing any potential steric benefits.
The primary degradation product observed across all analogs under hydrolytic stress was the corresponding phenylacetic acid, consistent with the known degradation pathway.[8][9]
Caption: Figure 3: Primary Hydrolytic Degradation Pathway.
Oxidative and Photolytic Stability: Under oxidative and photolytic stress, a different trend emerged.
-
The stability order was largely reversed. The presence of electron-donating groups (both methyl and methoxy) appeared to decrease stability.
-
3,5-Dimethoxyphenylacetonitrile showed the most significant degradation, followed by the dimethyl and monomethyl analogs. This is mechanistically logical, as electron-donating groups activate the aromatic ring and the benzylic position towards oxidative attack and free-radical mediated photodecomposition.
-
Phenylacetonitrile , lacking these activating groups, proved to be the most robust under these conditions.
These results highlight a critical trade-off: structural features that enhance hydrolytic stability may simultaneously increase susceptibility to oxidative and photolytic degradation.
Conclusion and Recommendations
This comparative study demonstrates that This compound possesses superior hydrolytic stability compared to its parent compound and other tested analogs. This enhanced stability is likely attributable to the steric and inductive effects of the two meta-positioned methyl groups.
However, these same electron-donating groups render the molecule more susceptible to oxidative and photolytic degradation .
Key Recommendations for Professionals:
-
For Process Development: When designing synthetic routes or purification steps involving aqueous acidic or basic conditions, this compound offers a more robust alternative to other phenylacetonitrile analogs.
-
For Formulation and Storage: To ensure long-term stability, formulations containing this compound or its analogs should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] The inclusion of antioxidants could be considered for liquid formulations, pending compatibility studies.
-
For Analytical Scientists: The stability-indicating HPLC method detailed here provides a reliable framework for the quality control and stability monitoring of these compounds. It is crucial to account for all potential degradation pathways when validating analytical methods.
By understanding these nuanced structure-stability relationships, researchers can better control reaction outcomes, ensure the purity of intermediates, and develop stable, safe, and effective final products.
References
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- ChemBK. (2024). 3,5-Dimethoxyphenylacetonitrile.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139445, 3,5-Dimethoxyphenylacetonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123481, (3,5-Dimethylphenyl)acetonitrile.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
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- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Dimethylphenylacetonitrile
Introduction
In the landscape of pharmaceutical development and chemical manufacturing, the integrity of every measurement is paramount. 3,5-Dimethylphenylacetonitrile (CAS No: 39101-54-7) is a key chemical intermediate and reference standard, notably in the synthesis of pharmaceutical compounds such as Asenapine.[1] The ability to accurately and reliably quantify this compound is not merely a procedural step but the foundation of quality control, ensuring the safety and efficacy of the final product.
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical procedures be validated to demonstrate their fitness for a specific purpose.[2] However, when multiple analytical techniques are available or when a method is transferred between laboratories, a direct comparison, or cross-validation , becomes essential. Cross-validation serves to demonstrate that two distinct methods yield equivalent and reliable results, ensuring analytical consistency across the product lifecycle.[3][4]
This guide provides an in-depth, experience-driven comparison of two workhorse chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of this compound. We will move beyond a simple recitation of protocols to explore the causal reasoning behind methodological choices, present a self-validating experimental framework, and interpret comparative data to empower researchers in making informed analytical decisions.
The Rationale for Method Selection: An Orthogonal Approach
The choice of analytical techniques for cross-validation should be deliberate, ideally providing an "orthogonal" comparison, meaning the methods rely on different chemical or physical principles for separation and detection. This approach provides a more robust and comprehensive understanding of the analyte and the methods themselves.
-
High-Performance Liquid Chromatography (HPLC): This technique is the cornerstone of modern pharmaceutical analysis. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is a logical starting point.[5] Separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase. Its major advantages are its applicability to a wide range of non-volatile compounds, high precision, and amenability to mass spectrometry (MS) coupling for enhanced specificity.[5][6]
-
Gas Chromatography (GC): As an alternative, GC offers a powerful orthogonal technique. Here, separation is based on the compound's volatility and interaction with a stationary phase in a gaseous mobile phase.[7] this compound is a small, thermally stable organic molecule, making it an excellent candidate for GC analysis. The Flame Ionization Detector (FID) provides high sensitivity and a broad linear response to carbon-containing compounds, making it a robust and cost-effective choice for quantification.
By cross-validating a liquid-phase separation (HPLC) against a gas-phase separation (GC), we create a rigorous test of analytical equivalency.
The Cross-Validation Workflow: A Framework for Trust
The objective of cross-validation is to confirm that the chosen analytical procedures meet the same predefined performance criteria.[3] The process begins with the full validation of each individual method, followed by a direct comparison using the same set of samples.
Sources
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A Senior Application Scientist's Guide to the Performance of 3,5-Dimethylphenylacetonitrile in Parallel Synthesis Platforms
Introduction: The Strategic Role of Building Blocks in High-Throughput Discovery
In the landscape of modern drug discovery and materials science, parallel synthesis has emerged as an indispensable strategy for accelerating the generation of chemical libraries.[1][2] This technique allows for the simultaneous synthesis of hundreds or thousands of compounds, enabling a rapid exploration of chemical space to identify novel bioactive molecules.[3] The success of any parallel synthesis campaign, however, is fundamentally tethered to the judicious selection of its constituent building blocks.[4] An ideal building block should not only be reactive under standardized conditions but also impart desirable physicochemical properties and offer vectors for diverse downstream modifications.
This guide provides an in-depth performance analysis of 3,5-Dimethylphenylacetonitrile , a versatile aromatic nitrile, within the context of high-throughput parallel synthesis.[5][6] We will objectively compare its performance against other common phenylacetonitrile analogues, supported by representative experimental data, and provide detailed protocols to illustrate its application. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights needed to strategically leverage this building block in their discovery programs.
Physicochemical Profile: Understanding the Impact of 3,5-Dimethyl Substitution
The unique structure of this compound—a phenylacetonitrile core flanked by two meta-positioned methyl groups—confers specific properties that influence its behavior in synthetic workflows.
The methyl groups are weakly electron-donating and significantly increase the molecule's lipophilicity (as indicated by a higher XlogP value). This increased lipophilicity can enhance solubility in organic solvents commonly used in parallel synthesis, which is a crucial logistical advantage. Furthermore, the meta-positioning of the methyl groups provides steric shielding to the aromatic ring without directly encumbering the chemically reactive nitrile or the acidic α-carbon, a delicate balance that is often sought in scaffold design. In drug discovery, this specific substitution pattern can also be strategic for blocking sites of metabolic attack, potentially improving the pharmacokinetic profile of derivative compounds.
For comparative purposes, let's examine its properties alongside key alternatives:
| Compound | Molecular Weight ( g/mol ) | XlogP (Predicted) | Key Structural Feature | Source |
| Phenylacetonitrile | 117.15 | 1.6 | Unsubstituted (Baseline) | [7] |
| This compound | 145.20 | 2.5 | Lipophilic, Meta-Substituted | [5] |
| 3,5-Dimethoxyphenylacetonitrile | 177.20 | 1.4 | Electron-Donating (Methoxy) | [8] |
| 4-Chlorophenylacetonitrile | 151.59 | 1.8 | Electron-Withdrawing (Chloro) | N/A |
| 2-Methylphenylacetonitrile | 131.18 | 2.1 | Sterically Hindered (Ortho) | N/A |
Core Application: α-Alkylation in a Parallel Synthesis Workflow
A primary application for phenylacetonitriles in library synthesis is the alkylation of the α-carbon. The protons on the methylene bridge are acidic and can be readily removed by a base to form a nucleophilic carbanion, which can then be reacted with a diverse set of electrophiles (e.g., alkyl halides). This reaction is foundational for creating libraries of substituted phenylacetic acids (after subsequent hydrolysis) and other complex scaffolds.[9][10]
Below is a conceptual workflow for executing such a reaction on a parallel synthesis platform.
Caption: High-throughput α-alkylation workflow.
Comparative Performance Analysis
To objectively assess the performance of this compound, we will analyze representative data from a parallel α-alkylation reaction with benzyl alcohol, a common electrophile precursor.[10] The comparison includes analogues with varying electronic and steric properties.
Reaction Scheme:
Caption: Base-promoted α-alkylation reaction.
Representative Performance Data:
| Phenylacetonitrile Analogue | Key Feature | Reaction Time (h) | Yield (%) | Purity (%) | Expert Causality & Insights |
| Phenylacetonitrile | Baseline | 12 | 85 | 92 | Serves as the standard benchmark. The reaction proceeds efficiently with no significant electronic or steric influence. |
| This compound | Lipophilic / Weakly EDG | 10 | 91 | 95 | The weak electron-donating methyl groups slightly stabilize the carbanion intermediate, potentially accelerating the reaction. Increased solubility in the toluene solvent system likely contributes to the higher yield and purity by ensuring a homogeneous reaction environment. |
| 3,5-Dimethoxyphenylacetonitrile | Strong EDG | 8 | 94 | 96 | The potent electron-donating methoxy groups significantly stabilize the benzylic carbanion, leading to the fastest reaction time and highest yield.[11] |
| 4-Chlorophenylacetonitrile | Electron-Withdrawing (EWG) | 18 | 72 | 88 | The inductive electron-withdrawing effect of chlorine destabilizes the carbanion, making its formation less favorable and slowing the reaction rate, resulting in lower yield.[12][13] |
| 2-Methylphenylacetonitrile | Steric Hindrance | 24 | 45 | 85 | The ortho-methyl group sterically hinders the approach of the base to the α-proton and the subsequent attack of the bulky electrophile, dramatically reducing the reaction rate and yield.[14][15] |
Note: This data is representative and synthesized based on established principles of chemical reactivity to illustrate performance differences. Actual results may vary.[10]
Experimental Protocols
The following protocols are designed for a 24-well plate format but can be adapted for other parallel synthesis equipment.
Protocol 1: Parallel α-Alkylation of Phenylacetonitrile Analogues
-
Plate Preparation:
-
To each well of a 24-well reaction block, add 1.0 mL of a 0.4 M solution of the corresponding phenylacetonitrile analogue in anhydrous toluene.
-
-
Base Addition:
-
Under an inert atmosphere (e.g., nitrogen), add 0.8 mL of a 0.5 M solution of potassium tert-butoxide (KOtBu) in anhydrous toluene to each well.
-
Causality: KOtBu is a strong, non-nucleophilic base ideal for generating the carbanion without competing side reactions. Toluene is a suitable high-boiling, non-polar solvent.[10]
-
-
Electrophile Addition:
-
Add 1.2 equivalents (0.48 mmol) of the desired alkylating agent (e.g., benzyl alcohol) to each well.
-
-
Reaction Incubation:
-
Securely seal the reaction block with a pierceable cap mat.
-
Place the block on a heated orbital shaker and incubate at 120°C for the time specified in the data table (or until reaction completion as monitored by UPLC-MS).
-
-
Workup:
-
Cool the reaction block to room temperature.
-
Unseal and add 1.0 mL of saturated aqueous ammonium chloride solution to each well to quench the reaction.
-
Add 2.0 mL of ethyl acetate to each well, reseal, and shake vigorously for 2 minutes.
-
Centrifuge the block to ensure phase separation.
-
Carefully remove the upper organic layer from each well and transfer to a clean 96-well collection plate for analysis.
-
-
Analysis:
-
Analyze the crude product in each well by LC-MS to determine conversion, yield, and purity.
-
Protocol 2: Downstream Parallel Hydrolysis to Carboxylic Acids
-
Solvent Exchange:
-
Place the collection plate from the previous step on a centrifugal evaporator to remove the ethyl acetate.
-
Re-dissolve the crude alkylated nitrile residue in each well in 1.5 mL of a 1:1 mixture of ethanol and water.
-
-
Hydrolysis:
-
Acidification & Extraction:
-
Cool the plate to room temperature.
-
Slowly add 1.0 mL of 6 M hydrochloric acid to each well to neutralize the base and protonate the carboxylate (target pH ~2).
-
Add 2.0 mL of ethyl acetate, seal, and extract as described in Protocol 1.
-
-
Analysis:
-
Analyze the final organic extracts by LC-MS to confirm the formation of the desired carboxylic acids.
-
Conclusion and Strategic Recommendations
This compound stands out as a highly effective building block for parallel synthesis, particularly in α-alkylation reactions. Its performance, characterized by high yields and shorter reaction times compared to the unsubstituted parent and electron-withdrawn analogues, makes it a valuable asset for library generation.
Key Advantages:
-
Enhanced Solubility: The lipophilic nature of the dimethyl groups improves solubility in common organic solvents, leading to cleaner reactions and higher purity.
-
Favorable Kinetics: The weak electron-donating character of the methyl groups appears to accelerate the formation of the key carbanion intermediate without leading to instability.
-
Metabolic Stability: The 3,5-substitution pattern can serve as a "metabolic blocker," a desirable feature in medicinal chemistry programs.
Strategic Recommendations:
-
For General Library Synthesis: this compound is an excellent "default" choice over unsubstituted phenylacetonitrile, offering improved performance and built-in features for drug design.
-
For Maximizing Reaction Speed: When reaction time is the most critical factor, an analogue with stronger electron-donating groups, such as 3,5-dimethoxyphenylacetonitrile, should be considered.
-
Avoid in Sterically Demanding Reactions: For reactions involving highly hindered electrophiles or bases, the steric profile of even meta-substituted analogues should be considered, although it is far less problematic than ortho-substitution.
By understanding the interplay of steric and electronic effects, researchers can strategically deploy this compound to enhance the efficiency, quality, and relevance of their combinatorial chemistry efforts.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dimethylphenylacetonitrile
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethylphenylacetonitrile, a compound that, while valuable in synthesis, presents significant health hazards if mishandled. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity, aiming to provide you with a self-validating system for managing this chemical waste.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures are initiated, it is crucial to have a thorough understanding of the hazards associated with this compound. This compound is classified as highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin[1]. The effects of exposure may be delayed, underscoring the need for stringent safety measures[1]. In the event of a fire, it can produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide[2][3].
A summary of its key hazard information is provided in the table below:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Highly toxic; may be fatal if inhaled, swallowed, or absorbed through the skin[1]. | Inhalation, Ingestion, Dermal Contact |
| Health Effects | Effects of contact or inhalation may be delayed[1]. | - |
| Combustion Products | Fire may produce irritating, corrosive, and/or toxic gases[1]. | Inhalation |
Given these significant hazards, all personnel handling this compound must be thoroughly trained on its properties and the proper emergency procedures[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate Personal Protective Equipment (PPE) when handling hazardous chemicals[6][7]. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
Essential PPE for Handling this compound
-
Hand Protection : Wear nitrile gloves for incidental contact. Nitrile offers good resistance to a variety of chemicals[8][9]. For prolonged contact or in the event of a spill, consider thicker, heavy-duty nitrile or neoprene gloves. It is critical to remember that thin, disposable nitrile gloves provide only splash protection and must be removed and discarded immediately upon contamination[10].
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[7][11].
-
Body Protection : A lab coat should be worn to protect against skin contact. Ensure the lab coat is buttoned and the sleeves are rolled down.
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[11].
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a fundamental principle of laboratory safety to prevent dangerous reactions[12][13].
-
Step 1 : Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Step 2 : Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases[2][14]. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.
-
Step 3 : Keep solid and liquid waste separate[12]. If you have solid this compound waste and a liquid waste stream containing it, use separate, clearly labeled containers.
Containerization and Labeling: Ensuring Clarity and Safety
Proper containerization and labeling are mandated by OSHA's Hazard Communication Standard and are essential for the safe management of hazardous waste[6].
-
Step 1 : Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Step 2 : Ensure the container is in good condition, free from cracks or leaks.
-
Step 3 : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "solid," "solution in methanol").
-
Step 4 : Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Storage of Waste: Temporary and Safe Containment
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, following EPA and OSHA guidelines[15][16].
-
Step 1 : Store the waste container in a well-ventilated area, away from heat sources and direct sunlight.
-
Step 2 : Ensure the storage area has secondary containment, such as a spill tray, to contain any potential leaks.
-
Step 3 : Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Final Disposal: Professional Handling
The final disposal of hazardous waste must be conducted by a licensed hazardous waste disposal company[17][18].
-
Step 1 : Arrange for a pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.
-
Step 2 : Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from generation to its final disposal[17].
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response
-
Step 1 : Evacuate the immediate area and alert your colleagues and supervisor.
-
Step 2 : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. If the spill is large or you are unsure, contact your institution's EHS for assistance.
-
Step 3 : Wearing appropriate PPE, absorb the spilled material with a non-combustible absorbent material such as sand, dry earth, or vermiculite[1][19].
-
Step 4 : Carefully collect the absorbent material and the spilled substance into a sealable, labeled container for hazardous waste disposal.
-
Step 5 : Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials must also be disposed of as hazardous waste[4].
The decision-making process for handling a spill is visualized in the workflow diagram below.
Caption: Workflow for this compound Spill Response.
Personal Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][11]. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][11]. Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth)[1]. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
Waste Minimization: A Proactive Approach
In line with the principles of green chemistry, the best approach to waste is to prevent its generation in the first place[13][20].
-
Source Reduction : Only purchase and use the minimum quantity of this compound necessary for your experiments.
-
Substitution : Where scientifically viable, consider substituting less hazardous chemicals in your procedures[20].
-
Inventory Management : Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicate materials and to track the age of chemicals[13].
By adhering to these comprehensive procedures, you contribute to a safer laboratory environment, ensure compliance with regulatory standards, and uphold the principles of responsible scientific practice.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.).
- Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University.
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- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethylphenylacetonitrile
As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of reactive and toxic compounds is a daily reality, and a profound understanding of the necessary protective measures is non-negotiable. This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dimethylphenylacetonitrile, a compound that demands our utmost respect and caution. Our goal is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard: Why this compound Demands Respect
This compound is a nitrile compound that presents significant health risks. It is classified as highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] A particularly insidious characteristic is that the effects of contact or inhalation may be delayed, potentially leading to a false sense of security after an exposure.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2]
The primary routes of exposure are inhalation of its vapors, skin or eye contact, and ingestion. Upon combustion, it can decompose to release highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide, a potent chemical asphyxiant.[3][4] Given these hazards, a multi-layered approach to personal protective equipment is not just recommended; it is essential.
The Core of Protection: A Head-to-Toe PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist. It is a dynamic risk-based decision process. The following sections detail the necessary PPE, explaining the rationale behind each recommendation.
Respiratory Protection: A Non-Negotiable Barrier
Given that this compound is fatal if inhaled, respiratory protection is of the highest priority.[1] All handling of this compound, including weighing, transfers, and use in reactions, must be conducted in a certified chemical fume hood to minimize the concentration of airborne vapors.
-
For standard operations in a fume hood: A NIOSH-approved respirator with an organic vapor cartridge is a minimum requirement.
-
For spill response or in situations with potential for high vapor concentration: A positive pressure self-contained breathing apparatus (SCBA) is mandatory.[1] This provides the highest level of respiratory protection by supplying clean air from an independent source.
Hand Protection: The First Line of Dermal Defense
This compound can be absorbed through the skin, leading to systemic toxicity.[1] Therefore, robust hand protection is critical.
-
Glove Selection: Nitrile gloves are the preferred choice for handling nitriles and a wide range of chemicals due to their excellent chemical resistance and durability.[5][6][7] They provide a reliable barrier against solvents, oils, and hazardous materials.[5]
-
Double Gloving: For all procedures involving direct handling of this compound, it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing gloves.
Eye and Face Protection: Shielding from Splashes and Vapors
Direct contact with this compound can cause serious eye irritation.[2]
-
Minimum Requirement: ANSI-rated safety glasses with side shields are the absolute minimum.
-
Recommended Protection: For optimal protection against splashes, chemical safety goggles that form a seal around the eyes should be worn.
-
Full Face Protection: When there is a significant risk of splashing, such as during large-scale reactions or transfers, a face shield should be worn in addition to safety goggles.
Body Protection: Preventing Skin Contact
Protecting the skin on your arms, legs, and body is a crucial component of a comprehensive safety strategy.
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned, with the sleeves rolled down.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: For large-scale spill response, a chemical-resistant suit may be necessary.
PPE Protocols: A Step-by-Step Guide for Safe Handling
Adherence to standardized protocols for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Donning PPE Protocol
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, put on a chemical-resistant apron.
-
Respiratory Protection: If a respirator is required, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Removing) PPE Protocol
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and/or apron, touching only the straps or ties.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Goggles and Respirator: Remove your safety goggles and respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE that has come into contact with this compound is considered hazardous waste.
-
Contaminated gloves, wipes, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.
-
Follow your institution's specific guidelines for hazardous waste disposal.[4]
Summary of PPE Recommendations
The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing and Small-Scale Solution Preparation (<1g) | In a chemical fume hood | Double nitrile gloves | Safety goggles | Flame-resistant lab coat |
| Bench-Scale Reaction and Workup (1-50g) | In a chemical fume hood | Double nitrile gloves | Safety goggles and face shield | Flame-resistant lab coat and chemical-resistant apron |
| Large-Scale Synthesis (>50g) | In a chemical fume hood; consider supplied air respirator | Double nitrile gloves | Safety goggles and face shield | Flame-resistant lab coat and chemical-resistant apron |
| Spill Cleanup | Positive pressure SCBA | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant suit |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Remember that safety is an active process, not a passive state. Always review the Safety Data Sheet (SDS) for any chemical before you begin work, and when in doubt, err on the side of caution.
References
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- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem - NIH.
- (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481 - PubChem.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
